Labetalol Hydrochloride
Description
Properties
IUPAC Name |
2-hydroxy-5-[1-hydroxy-2-(4-phenylbutan-2-ylamino)ethyl]benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3.ClH/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24;/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVZLXWQESQGIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044654 | |
| Record name | Labetalol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32780-64-6, 72487-34-4 | |
| Record name | Labetalol hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32780-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Labetalol hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032780646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R*,R*)-(1)-5-(1-Hydroxy-2-((1-methyl-3-phenylpropyl)amino)ethyl)salicylamide monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072487344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Labetalol hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758438 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Labetalol hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290312 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Labetalol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]salicylamide monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.541 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LABETALOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1GEV3BAW9J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Labetalol Hydrochloride: A Comprehensive Technical Guide to its Mechanism of Action on Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Labetalol Hydrochloride is a unique adrenergic receptor blocking agent, distinguished by its dual mechanism of action involving both alpha (α) and beta (β) adrenergic receptors. As a racemic mixture of four stereoisomers, its pharmacological profile is complex, offering a multifaceted approach to the management of hypertension and other cardiovascular conditions. This in-depth technical guide provides a detailed exploration of Labetalol's interaction with adrenergic receptors, its impact on downstream signaling pathways, and the experimental methodologies used to elucidate these mechanisms.
Core Mechanism of Action: Dual Adrenergic Blockade
Labetalol's primary mechanism of action is the competitive and reversible blockade of both α- and β-adrenergic receptors. This dual antagonism leads to a reduction in peripheral vascular resistance, primarily through α1-blockade, and a modulation of cardiac activity, through β-blockade, without the reflex tachycardia often associated with pure vasodilators.[1][2]
Stereoisomerism and Receptor Selectivity
Labetalol is comprised of four stereoisomers, with the pharmacological activity being predominantly attributed to two of them:
-
(RR)-isomer (Dilevalol): Primarily responsible for the non-selective β-adrenergic blockade (β1 and β2).[3][4]
-
(SR)-isomer: Primarily responsible for the selective α1-adrenergic blockade.[3]
The (SS)- and (RS)-isomers are considered to be largely inactive at adrenergic receptors.[3] This stereospecificity highlights the distinct structural requirements for binding to α- and β-adrenoceptors.
Quantitative Analysis of Adrenergic Receptor Interaction
The binding affinity and potency of Labetalol and its stereoisomers at adrenergic receptors have been characterized through various in vitro and in vivo studies. While specific Ki values for the racemic mixture are not consistently reported across literature, the relative potencies provide valuable insight into its pharmacological profile.
| Receptor Subtype | Labetalol (Racemic Mixture) Potency | Key Stereoisomer(s) | Notes |
| α1-Adrenergic | Competitive antagonist. | (SR)-isomer is the primary contributor to α1-blockade.[3] | Labetalol is less potent than phentolamine at α-receptors.[5] The RR-SR combination is approximately twice as potent as racemic labetalol in α1-antagonism.[6] |
| β1-Adrenergic | Non-selective competitive antagonist. | (RR)-isomer (Dilevalol) is the primary contributor to β-blockade.[3][4] | The affinity of the RR-SR combination at β1-receptors is about 3 times that of racemic labetalol.[6] |
| β2-Adrenergic | Non-selective competitive antagonist and partial agonist (Intrinsic Sympathomimetic Activity). | (RR)-isomer (Dilevalol) contributes to β2-blockade and ISA. | Labetalol is less potent than propranolol at β-receptors.[5] |
Ratio of Beta-to-Alpha Blockade: The ratio of β- to α-adrenoceptor antagonism is dependent on the route of administration:
Downstream Signaling Pathways
The interaction of Labetalol with adrenergic receptors modulates intracellular signaling cascades, leading to its physiological effects. The following diagrams illustrate these pathways.
Intrinsic Sympathomimetic Activity (ISA)
Labetalol exhibits partial agonist activity at β2-adrenergic receptors, a property known as Intrinsic Sympathomimetic Activity (ISA). This means that in addition to blocking the effects of more potent agonists like epinephrine, Labetalol can weakly stimulate β2 receptors. This ISA is thought to contribute to the vasodilation and bronchodilation observed with Labetalol, potentially mitigating some of the adverse effects associated with non-selective β-blockade, such as bronchoconstriction.
Experimental Protocols
The characterization of Labetalol's mechanism of action relies on a variety of in vitro and in vivo experimental techniques.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity (Ki) of Labetalol for different adrenergic receptor subtypes.
Objective: To quantify the affinity of Labetalol for α1, β1, and β2 adrenergic receptors.
Methodology:
-
Membrane Preparation:
-
Tissues or cells expressing the target adrenergic receptor subtype are homogenized in a cold buffer solution (e.g., Tris-HCl with protease inhibitors).
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
-
Competition Binding Assay:
-
A constant concentration of a high-affinity radiolabeled ligand (e.g., [³H]-prazosin for α1, [³H]-dihydroalprenolol for β receptors) is incubated with the membrane preparation.
-
Increasing concentrations of unlabeled Labetalol are added to compete with the radioligand for receptor binding.
-
The mixture is incubated to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed with cold buffer to remove non-specifically bound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of Labetalol that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays (Schild Analysis)
Functional assays are employed to determine the potency of Labetalol as an antagonist in a physiological system. The Schild analysis is a classical pharmacological method used for this purpose.
Objective: To determine the pA2 value, a measure of the antagonist potency of Labetalol.
Methodology:
-
Tissue Preparation:
-
An isolated tissue preparation containing the target adrenergic receptors is used (e.g., aortic strips for α1, atrial preparations for β1).
-
The tissue is mounted in an organ bath containing a physiological salt solution and maintained at a constant temperature.
-
-
Agonist Dose-Response Curve:
-
A cumulative concentration-response curve is generated for a specific agonist (e.g., phenylephrine for α1, isoproterenol for β1).
-
-
Antagonist Incubation:
-
The tissue is washed and then incubated with a fixed concentration of Labetalol for a sufficient time to reach equilibrium.
-
-
Shifted Agonist Dose-Response Curve:
-
In the presence of Labetalol, a new cumulative concentration-response curve for the agonist is generated. A parallel rightward shift in the curve is indicative of competitive antagonism.
-
-
Repeat with Different Antagonist Concentrations:
-
Steps 3 and 4 are repeated with several different concentrations of Labetalol.
-
-
Schild Plot Construction:
-
The dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated for each concentration of Labetalol.
-
A Schild plot is constructed by plotting log(dose ratio - 1) against the negative logarithm of the molar concentration of Labetalol.
-
-
pA2 Determination:
-
The pA2 value is the x-intercept of the Schild plot, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist dose-response curve.
-
Conclusion
This compound's intricate mechanism of action, characterized by its dual α1- and non-selective β-adrenergic blockade with β2-intrinsic sympathomimetic activity, provides a unique and effective therapeutic profile. This complexity arises from the distinct pharmacological contributions of its stereoisomers. A thorough understanding of its interactions with adrenergic receptors and the subsequent modulation of intracellular signaling pathways is paramount for the continued development and optimization of adrenergic-targeting therapeutics. The experimental protocols outlined herein represent the foundational methodologies for the continued investigation of such compounds.
References
- 1. Labetalol: a review of its pharmacology, pharmacokinetics, clinical uses and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labeling.pfizer.com [labeling.pfizer.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and comparison of some cardiovascular properties of the stereoisomers of labetalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review of the animal pharmacology of labetalol, a combined alpha- and beta-adrenoceptor-blocking drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The alpha- and beta-adrenoceptor blocking activities of labetalol and its RR-SR (50:50) stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of alpha- and beta-adrenoceptor blocking actions of labetalol - PMC [pmc.ncbi.nlm.nih.gov]
Stereoisomers of Labetalol: A Technical Guide to Their Pharmacological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Labetalol, a clinically significant antihypertensive agent, is distinguished by its unique dual mechanism of action, exhibiting antagonism at both α- and β-adrenergic receptors. Chemically, labetalol possesses two chiral centers, giving rise to four distinct stereoisomers: (R,R), (S,R), (S,S), and (R,S). These stereoisomers are not pharmacologically equivalent, and the overall therapeutic profile of the racemic mixture, as it is commercially available, is a composite of the individual activities of each isomer. This technical guide provides an in-depth exploration of the pharmacological properties of each of labetalol's stereoisomers, with a focus on their differential activities at adrenergic receptors. The information presented herein is intended to support research and development efforts in the fields of pharmacology and medicinal chemistry.
Labetalol is administered as a racemic mixture containing all four stereoisomers in equal proportions.[1][2] The distinct pharmacological contributions of each stereoisomer are crucial to understanding the drug's complete therapeutic and side-effect profile. The (R,R)-isomer, also known as dilevalol, is primarily responsible for the β-adrenergic blockade, while the (S,R)-isomer is the principal contributor to the α1-adrenergic antagonist activity.[3][4] The (S,S) and (R,S) isomers are considered to have minimal to no significant adrenergic receptor blocking activity.
Data Presentation: Quantitative Analysis of Adrenergic Receptor Antagonism
The antagonist potencies of the four stereoisomers of labetalol at α1, β1, and β2-adrenergic receptors have been quantitatively determined using in vitro pharmacological assays. The following table summarizes the pA2 values, a measure of antagonist potency, for each isomer. A higher pA2 value indicates greater antagonist activity.
| Stereoisomer | α1-Adrenoceptor (pA2) | β1-Adrenoceptor (pA2) | β2-Adrenoceptor (pA2) |
| (R,R)-Labetalol (Dilevalol) | 6.2 | 8.3 | 8.1 |
| (S,R)-Labetalol | 7.4 | 7.0 | 6.8 |
| (S,S)-Labetalol | 5.5 | 5.6 | 5.4 |
| (R,S)-Labetalol | 5.8 | 6.5 | 6.3 |
Data sourced from Brittain, R. T., Drew, G. M., & Levy, G. P. (1982). The alpha- and beta-adrenoceptor blocking potencies of labetalol and its individual stereoisomers in anaesthetized dogs and in isolated tissues. British journal of pharmacology, 77(1), 105–114.
Pharmacological Profiles of Labetalol Stereoisomers
(R,R)-Labetalol (Dilevalol)
This isomer is a potent, non-selective β-adrenoceptor antagonist, with approximately equal affinity for β1 and β2 receptors.[5] It is about three to four times more potent as a β-blocker than the racemic labetalol mixture.[6] While it is the primary contributor to the β-blocking activity of labetalol, it possesses only weak α1-adrenoceptor blocking activity.[5][7] Dilevalol was developed as a single-isomer drug but was later withdrawn from the market due to concerns of hepatotoxicity, an effect not as prominently associated with the racemic mixture.[8]
(S,R)-Labetalol
The (S,R)-isomer is the most potent α1-adrenoceptor antagonist among the four stereoisomers and is the primary contributor to the α-blocking effects of labetalol.[3][5] Its α1-blocking potency is significantly greater than that of the other isomers. This isomer also exhibits some β-adrenoceptor blocking activity, although it is less potent than the (R,R)-isomer in this regard.[5]
(S,S)-Labetalol and (R,S)-Labetalol
Both the (S,S) and (R,S) stereoisomers are considered to be relatively weak antagonists at both α- and β-adrenoceptors and contribute minimally to the overall pharmacological profile of racemic labetalol.[5]
Experimental Protocols
The quantitative data presented above were derived from classical pharmacological experiments using isolated tissues. The following are detailed methodologies representative of those used to determine the antagonist potencies (pA2 values) of the labetalol stereoisomers.
Determination of pA2 at α1-Adrenoceptors (Rat Aorta)
-
Tissue Preparation: Male rats are euthanized, and the thoracic aorta is excised and placed in cold Krebs-Henseleit solution. The aorta is cleaned of adherent tissue and cut into helical strips.
-
Apparatus: The aortic strips are mounted in organ baths containing Krebs-Henseleit solution at 37°C, aerated with 95% O2 and 5% CO2. The strips are connected to isometric force transducers to record changes in tension.
-
Protocol:
-
The tissues are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5 g.
-
A cumulative concentration-response curve to the α1-agonist phenylephrine is obtained.
-
The tissues are washed, and one of the labetalol stereoisomers is added to the organ bath at a known concentration and allowed to incubate for 30-60 minutes.
-
A second cumulative concentration-response curve to phenylephrine is then obtained in the presence of the antagonist.
-
This procedure is repeated with at least three different concentrations of the antagonist.
-
-
Data Analysis: The dose-ratio is calculated for each antagonist concentration (the ratio of the EC50 of the agonist in the presence and absence of the antagonist). A Schild plot is constructed by plotting the logarithm of (dose-ratio - 1) against the negative logarithm of the molar concentration of the antagonist. The pA2 value is the intercept on the x-axis.
Determination of pA2 at β1-Adrenoceptors (Guinea-Pig Atria)
-
Tissue Preparation: Male guinea pigs are euthanized, and the atria are dissected and placed in cold Krebs-Henseleit solution.
-
Apparatus: The spontaneously beating right atria are mounted in organ baths containing Krebs-Henseleit solution at 32°C, aerated with 95% O2 and 5% CO2. The rate of atrial contraction is recorded using a force-displacement transducer.
-
Protocol:
-
The atria are allowed to equilibrate for 60 minutes.
-
A cumulative concentration-response curve to the β1-agonist isoprenaline is obtained.
-
The tissues are washed, and a labetalol stereoisomer is added to the organ bath and allowed to incubate for 30-60 minutes.
-
A second cumulative concentration-response curve to isoprenaline is obtained in the presence of the antagonist.
-
The procedure is repeated with different concentrations of the antagonist.
-
-
Data Analysis: The pA2 value is determined using the Schild plot method as described for the α1-adrenoceptor assay.
Determination of pA2 at β2-Adrenoceptors (Guinea-Pig Trachea)
-
Tissue Preparation: Male guinea pigs are euthanized, and the trachea is excised. The trachea is cut into a chain of rings.
-
Apparatus: The tracheal chains are mounted in organ baths containing Krebs-Henseleit solution at 37°C, aerated with 95% O2 and 5% CO2. The tissues are connected to isometric force transducers.
-
Protocol:
-
The tissues are allowed to equilibrate for 60 minutes under a resting tension of 1 g.
-
The tracheal preparations are contracted with histamine to induce a stable tone.
-
A cumulative concentration-response curve to the β2-agonist salbutamol is obtained to measure relaxation.
-
The tissues are washed, and a labetalol stereoisomer is added and allowed to incubate for 30-60 minutes.
-
A second cumulative concentration-response curve to salbutamol is obtained in the presence of the antagonist.
-
The procedure is repeated with different concentrations of the antagonist.
-
-
Data Analysis: The pA2 value is calculated using the Schild plot method.
Signaling Pathways and Molecular Mechanisms
The pharmacological effects of labetalol's stereoisomers are mediated through their interaction with specific G-protein coupled receptors (GPCRs), leading to the modulation of downstream signaling cascades.
α1-Adrenergic Receptor Blockade
The (S,R)-isomer of labetalol is a potent antagonist at α1-adrenergic receptors, which are coupled to the Gq family of G-proteins. Blockade of this pathway inhibits the effects of endogenous catecholamines like norepinephrine.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmacophorejournal.com [pharmacophorejournal.com]
- 3. Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans [sites.ualberta.ca]
- 4. Synthesis and comparison of some cardiovascular properties of the stereoisomers of labetalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The alpha- and beta-adrenoceptor blocking potencies of labetalol and its individual stereoisomers in anaesthetized dogs and in isolated tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alpha and beta adrenoceptor blocking properties of labetalol and its R,R-isomer, SCH 19927 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the R, R-isomer of labetalol, SCH 19927, in isolated tissues and in spontaneously hypertensive rats during a repeated treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The alpha- and beta-adrenoceptor blocking activities of labetalol and its RR-SR (50:50) stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Labetalol Hydrochloride: A Comprehensive Technical Guide to its Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Labetalol Hydrochloride is a widely utilized antihypertensive agent renowned for its dual-acting mechanism as both an alpha-1 and a non-selective beta-adrenergic receptor antagonist. This dual blockade leads to a reduction in peripheral vascular resistance and blood pressure without the reflex tachycardia often associated with other vasodilators. This technical guide provides an in-depth exploration of a common and effective synthesis pathway for this compound. Furthermore, it delineates the key chemical and physical properties of the compound and illustrates its mechanism of action through a detailed signaling pathway diagram. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[1] It is a racemic mixture of four stereoisomers, existing as two diastereomeric pairs.[1] The (R,R)-stereoisomer is also known as dilevalol.[1] The compound is soluble in water and ethanol.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₄N₂O₃・HCl | [1] |
| Molecular Weight | 364.87 g/mol | [1] |
| Appearance | White or off-white crystalline powder | [1] |
| Melting Point | Approximately 181°C (with decomposition) | |
| Solubility | Soluble in water and ethanol | [1] |
| pKa | 9.3 (phenolic hydroxyl), 7.4 (secondary amine) | |
| LogP | 2.7 |
Synthesis Pathway
A prevalent and efficient synthesis of this compound involves the reaction of 5-(bromoacetyl)-2-hydroxybenzamide with 4-phenylbutan-2-amine, followed by a reduction of the resulting keto-amine intermediate. The final step involves the formation of the hydrochloride salt.
References
In Vitro Binding Affinity of Labetalol to Alpha and Beta Adrenergic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Labetalol is a unique adrenergic antagonist utilized in the management of hypertension and other cardiovascular disorders. Its therapeutic efficacy stems from its dual mechanism of action, exhibiting competitive antagonism at both alpha (α) and beta (β) adrenergic receptors. This technical guide provides an in-depth analysis of the in vitro binding affinity of Labetalol and its constituent stereoisomers to adrenergic receptor subtypes. The document outlines the quantitative binding characteristics, details the experimental protocols employed for these determinations, and visualizes the associated signaling pathways and experimental workflows.
Data Presentation: Quantitative Binding Affinity of Labetalol and Its Stereoisomers
Labetalol is a racemic mixture of four stereoisomers: (R,R), (S,R), (R,S), and (S,S). The pharmacological activity of Labetalol is not evenly distributed among these isomers, with specific stereoisomers demonstrating predominant affinity for either alpha or beta receptors. The following tables summarize the in vitro binding affinities (Ki) of Labetalol and its key stereoisomers for alpha-1, alpha-2, beta-1, and beta-2 adrenergic receptors.
| Compound | Receptor Subtype | Ki (nM) | Species/Tissue Source |
| Labetalol (racemic) | α1 | Value not explicitly found, but noted to be less potent than prazosin[1] | Rat Cerebral Cortex |
| β1 | Affinity is approximately 3-fold lower than the RR-SR combination[1] | Rat Heart | |
| α2 | No significant affinity | Rat Cerebral Cortex | |
| (R,R)-Labetalol (Dilevalol) | β1 | Potent antagonist[2] | Isolated Tissues |
| β2 | Potent, non-selective antagonist[2] | Isolated Tissues | |
| α1 | Weak antagonist | Isolated Tissues | |
| (S,R)-Labetalol | α1 | Most potent α1-antagonist among the stereoisomers[2] | Isolated Tissues |
| β1 | Moderate antagonist | Isolated Tissues | |
| β2 | Moderate antagonist | Isolated Tissues | |
| (R,S)-Labetalol | α1 | Intermediate antagonist | Isolated Tissues |
| β1 | Intermediate antagonist | Isolated Tissues | |
| β2 | Intermediate antagonist | Isolated Tissues | |
| (S,S)-Labetalol | α1 | Weak antagonist | Isolated Tissues |
| β1 | Weak antagonist | Isolated Tissues | |
| β2 | Weak antagonist | Isolated Tissues |
Note: Specific Ki values for each stereoisomer are not consistently reported across the literature. The table reflects the relative potencies and activities as described in the cited sources. The (S,R)-isomer is primarily responsible for the alpha-1 blocking activity, while the (R,R)-isomer accounts for the majority of the beta-blocking effects[3]. Labetalol demonstrates a lack of significant affinity for α2-adrenergic receptors[1].
Experimental Protocols: Radioligand Binding Assays
The determination of in vitro binding affinities of Labetalol and its stereoisomers to adrenergic receptors is predominantly achieved through competitive radioligand binding assays. These assays measure the ability of the unlabeled drug (Labetalol or its isomers) to displace a specific, high-affinity radiolabeled ligand from its receptor.
General Protocol for Competitive Radioligand Binding Assay
A generalized workflow for these experiments is outlined below. Specific details for alpha-1 and beta-adrenergic receptor assays follow.
Alpha-1 Adrenergic Receptor Binding Assay
-
Receptor Source: Membranes prepared from rat cerebral cortex or other tissues expressing high levels of α1-adrenergic receptors[1][4].
-
Radioligand: [3H]Prazosin, a selective α1-adrenergic receptor antagonist, is commonly used[4][5][6].
-
Assay Buffer: Typically a Tris-HCl buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations like MgCl2[7].
-
Incubation:
-
Membrane preparations are incubated with a fixed concentration of [3H]Prazosin and varying concentrations of unlabeled Labetalol or its stereoisomers.
-
Incubation is typically carried out at a controlled temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 30-60 minutes)[7].
-
-
Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C). The filters trap the membranes with bound radioligand, while the unbound radioligand passes through[7].
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand[7].
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter[7].
-
Data Analysis: The concentration of Labetalol that inhibits 50% of the specific binding of [3H]Prazosin (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor[8].
Beta-Adrenergic Receptor Binding Assay
-
Receptor Source: Membranes from tissues rich in β-adrenergic receptors, such as rat heart (predominantly β1) or lung (predominantly β2), are often used[1][9].
-
Radioligand: [125I]Iodocyanopindolol (ICYP) is a commonly used non-selective β-adrenergic receptor antagonist radioligand[9][10][11]. Other radioligands like [3H]dihydroalprenolol have also been employed[12].
-
Assay Buffer: A Tris-HCl based buffer is typically used, similar to the α1 assay.
-
Incubation:
-
Membrane preparations are incubated with a fixed concentration of [125I]ICYP and a range of concentrations of Labetalol or its stereoisomers.
-
Incubation conditions are optimized to achieve equilibrium, for instance, 60 minutes at 30°C[8].
-
-
Separation and Washing: Similar to the α1 assay, vacuum filtration is used to separate bound from free radioligand, followed by washing with cold buffer[8].
-
Quantification: The radioactivity is measured using a gamma counter due to the use of an iodine-125 isotope.
-
Data Analysis: IC50 and Ki values are determined as described for the α1-adrenergic receptor assay. To differentiate between β1 and β2 subtypes, subtype-selective unlabeled ligands can be used in the competition assay.
Signaling Pathways
The therapeutic effects of Labetalol are a direct consequence of its blockade of the downstream signaling cascades initiated by adrenergic receptor activation. The following diagrams illustrate the canonical signaling pathways for α1, β1, and β2 adrenergic receptors.
Alpha-1 Adrenergic Receptor Signaling Pathway
Beta-1 Adrenergic Receptor Signaling Pathway (Cardiac Myocyte)
Beta-2 Adrenergic Receptor Signaling Pathway (Smooth Muscle)
Conclusion
The in vitro binding profile of Labetalol reveals a complex interaction with adrenergic receptors, characterized by a stereoselective antagonism of α1 and non-selective antagonism of β1 and β2 receptors. The (S,R)- and (R,R)-stereoisomers are the primary contributors to the alpha and beta-blocking properties of the racemic mixture, respectively. Understanding these specific binding affinities and the downstream signaling pathways they modulate is crucial for the rational design and development of novel cardiovascular therapeutics. The experimental protocols detailed herein provide a foundation for the continued investigation of adrenergic receptor pharmacology.
References
- 1. The alpha- and beta-adrenoceptor blocking activities of labetalol and its RR-SR (50:50) stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The alpha- and beta-adrenoceptor blocking potencies of labetalol and its individual stereoisomers in anaesthetized dogs and in isolated tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and comparison of some cardiovascular properties of the stereoisomers of labetalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific binding of [3H]prazosin to myocardial cells isolated from adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3H-Prazosin binds specifically to 'alpha 1'-adrenoceptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alpha-1 adrenoceptor up-regulation induced by prazosin but not KMD-3213 or reserpine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. (+/-)[125Iodo] cyanopindolol, a new ligand for beta-adrenoceptors: identification and quantitation of subclasses of beta-adrenoceptors in guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Three binding sites of 125I-iodocyanopindolol, i.e. beta 1, beta 2-adrenergic and 5HT1B-serotonergic receptors in rat brain determined by the displacement and Scatchard analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characteristics of 125I-iodocyanopindolol binding to beta-adrenergic and serotonin-1B receptors of rat brain: selectivity of beta-adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biochemical evidence for the dual action of labetalol on alpha- and beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Labetalol in Animal Models: A Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of Labetalol in various animal models. Labetalol is a unique adrenergic receptor blocking agent with a dual mechanism of action, targeting both alpha-1 and nonselective beta-adrenergic receptors. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the underlying physiological pathways and experimental processes.
Pharmacodynamics of Labetalol
Labetalol's primary pharmacodynamic effect is the reduction of blood pressure. This is achieved through a combination of selective, competitive alpha-1 adrenergic blockade and nonselective, competitive beta-adrenergic blockade.[1][2] The alpha-1 blockade results in vasodilation and a decrease in peripheral vascular resistance, while the beta-blockade reduces heart rate and cardiac output.[3][4] A key advantage of this dual mechanism is that the reduction in blood pressure occurs without the reflex tachycardia often seen with pure vasodilators.[2]
The ratio of beta to alpha blockade is dependent on the route of administration, being approximately 3:1 after oral administration and 7:1 following intravenous (IV) administration in humans, with similar principles applying to animal models.[2][4] Labetalol also exhibits partial agonist activity at vascular beta-2 receptors, which contributes to its vasodilatory effect.[1]
Signaling Pathway
The mechanism of action of Labetalol involves the blockade of adrenergic signaling pathways in the cardiovascular system. The following diagram illustrates the key interactions.
Pharmacodynamic Effects in Animal Models
Studies in various animal models have demonstrated Labetalol's efficacy in lowering blood pressure.
| Animal Model | Administration Route | Dose | Key Pharmacodynamic Findings |
| Dogs | IV Infusion | Loading Dose: 0.2 mg/kg; Infusion: 1.1 mg/kg/h (median) | Significant decrease in systolic and diastolic blood pressure. Heart rate did not significantly increase.[5][6] |
| Pregnant Ewes | IV Bolus | 1 mg/kg | Ameliorated norepinephrine-induced increases in maternal mean arterial pressure and decreases in uterine blood flow.[7] |
| Pregnant Ewes | IV Bolus | 100 mg | No significant maternal or fetal cardiovascular effects, but significant metabolic effects including lactic acidosis and hyperglycemia were observed.[8] |
Pharmacokinetics of Labetalol
The pharmacokinetic profile of Labetalol has been characterized in several animal species. It is generally well-absorbed orally, but undergoes significant first-pass metabolism, leading to a relatively low bioavailability of about 25%.[4][9][10] Metabolism occurs primarily in the liver through glucuronidation.[9]
Pharmacokinetic Parameters in Animal Models
The following table summarizes key pharmacokinetic parameters of Labetalol in different animal models.
| Parameter | Dog (Sustained-Release Tablet) | Dog (Conventional Tablet) | Pregnant Sheep (IV) |
| Tmax (h) | 3.83 ± 1.17 | 1.15 ± 0.49 | N/A |
| Cmax (µg/mL) | 1.97 ± 0.84 | 3.19 ± 0.42 | Fetal Peak: 0.0337 ± 0.0058 |
| Elimination Half-life (h) | ~8.27 (terminal) | ~8.27 (terminal) | Maternal: 2.79 ± 0.66; Fetal: 3.71 ± 0.5 |
| Total Body Clearance (mL/min/kg) | N/A | N/A | 30.8 ± 3.83 |
| Volume of Distribution (L/kg) | N/A | N/A | 3.02 ± 0.18 |
Data for dogs from a study on sustained-release tablets[11][12]. Data for sheep from an IV bolus study[8].
Experimental Protocols
Detailed experimental protocols are crucial for the replication and interpretation of research findings. Below is a generalized workflow for a typical pharmacokinetic and pharmacodynamic study of Labetalol in an animal model.
General Experimental Workflow
Key Methodological Details
-
Animal Models: Commonly used models include dogs (for general cardiovascular studies), pregnant ewes (for maternal-fetal transfer studies), and rats (for absorption and metabolism studies).[5][8][13]
-
Drug Administration: Labetalol can be administered intravenously (bolus or infusion) or orally (gavage or in sustained-release tablets).[5][8][11]
-
Sample Collection: Blood samples are typically collected at predetermined time points via indwelling catheters to characterize the concentration-time profile.
-
Bioanalysis: Labetalol concentrations in plasma are often quantified using High-Performance Liquid Chromatography (HPLC).[11][12]
-
Pharmacodynamic Assessment: Blood pressure is measured invasively via an arterial catheter for continuous and accurate readings. Heart rate is monitored concurrently.[6]
Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship
The relationship between the concentration of Labetalol in the plasma and its therapeutic effect (i.e., blood pressure reduction) is a critical aspect of its pharmacological profile. Understanding this relationship allows for the optimization of dosing regimens.
Conceptual PK/PD Relationship
In hypertensive pregnant women, a linear model has been shown to successfully describe the antihypertensive action of Labetalol, with supine systolic and diastolic blood pressure falling in proportion to the drug concentration.[14] This suggests a direct relationship between plasma concentration and the observed pharmacodynamic effect, which can be modeled to predict the response to different dosing strategies.
This guide provides a foundational understanding of the pharmacokinetics and pharmacodynamics of Labetalol in key animal models. The data and methodologies presented herein are intended to support further research and development in the field of cardiovascular pharmacology.
References
- 1. Pharmacology of labetalol in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of Labetalol Hydrochloride? [synapse.patsnap.com]
- 4. Labetalol: a review of its pharmacology, pharmacokinetics, clinical uses and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Retrospective evaluation of labetalol as antihypertensive agent in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Maternal and fetal effects of labetalol in pregnant ewes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and pharmacodynamics of labetalol in the pregnant sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Pharmacokinetic study on the sustained-release tablets of labetalol in dogs - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 12. Pharmacokinetic study on the sustained-release tablets of labetalol in dogs - 西安交通大学 [scholar.xjtu.edu.cn:443]
- 13. Labetalol absorption kinetics: rat small intestine and colon studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Labetalol disposition and concentration-effect relationships during pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
Labetalol Hydrochloride: An In-depth Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of labetalol hydrochloride in various solvents, crucial information for formulation development, analytical method development, and ensuring the therapeutic efficacy and safety of this potent antihypertensive agent.
Core Physicochemical Properties
This compound is a white to off-white crystalline powder. It is a salt of a weak base with a pKa of approximately 9.3. The hydrochloride salt form enhances its aqueous solubility.
Solubility Profile
This compound's solubility is significantly influenced by the solvent system and temperature. The data compiled from various sources provides a detailed picture of its behavior in common pharmaceutical solvents.
Qualitative and Quantitative Solubility Data
The solubility of this compound ranges from sparingly soluble in aqueous media to freely soluble in certain organic solvents. A summary of available solubility data is presented in Table 1. A detailed study has been conducted on the solid-liquid equilibrium of this compound in nine different pure solvents from 288.15 K to 328.15 K, demonstrating that solubility increases with a rise in temperature[1].
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility Category | Quantitative Value (at ambient temperature unless specified) | Citation |
| Water | Sparingly soluble | ~20 mg/mL | [2] |
| Ethanol (99.5%) | Sparingly soluble | 0.3 mg/mL | [3][4] |
| Ethanol | Freely soluble | At least 100 mg/mL | [2] |
| Methanol | Freely soluble | - | [3] |
| Dimethyl Sulfoxide (DMSO) | Soluble | ~15 mg/mL | [4] |
| Dimethyl Formamide (DMF) | Soluble | ~30 mg/mL | [4] |
| 0.05 mol/L Sulfuric Acid | Soluble | - | [3] |
Stability Profile
The stability of this compound is critically dependent on pH, temperature, and the presence of other substances. Understanding its degradation pathways is essential for developing stable formulations and accurate analytical methods.
pH and Temperature Stability
This compound exhibits optimal stability in acidic conditions, specifically within a pH range of 3 to 4.[5] The pH of a 1% solution of this compound in water is between 4.0 and 5.0.[3] In alkaline solutions with a pH of 7.6 to 8, a precipitate may form.[5]
Stability in Pharmaceutical Preparations and Intravenous Fluids
Studies have demonstrated good stability of this compound in various liquid vehicles and intravenous (IV) fluids, which is crucial for both oral liquid formulation and parenteral administration.
Table 2: Stability of this compound in Various Media
| Medium | Concentration | Storage Conditions | Duration | Stability | Citation |
| Distilled Water, Simple Syrup, Apple Juice, Grape Juice, Orange Juice | 7-10 mg/mL | 4°C and 23°C in plastic and glass bottles | 4 weeks | No substantial change in concentration | |
| Various Large-Volume Parenterals (LVPs)* | 1.25, 2.50, and 3.75 mg/mL | 4°C and 25°C | 72 hours | Stable | |
| 5% Sodium Bicarbonate Injection | - | - | Within 6 hours | Incompatible, white precipitate forms | |
| Ringer's Injection, Lactated Ringer's Injection, 5% Dextrose and Ringer's Injection | - | Refrigerated or room temperature | 24 hours | Compatible and stable |
*this compound was found to be stable in 10 out of 11 large-volume parenterals tested. The specific list of all 10 compatible LVPs is not detailed in the provided search results.
Forced Degradation Studies
Forced degradation studies are integral to identifying potential degradation products and establishing the stability-indicating nature of analytical methods. This compound has been subjected to stress conditions as per the International Council for Harmonisation (ICH) guidelines.
Table 3: Summary of Forced Degradation Conditions for this compound
| Stress Condition | Details | Outcome | Citation |
| Acidic Hydrolysis | Refluxing in 0.1N HCl | Degradation occurs | |
| Basic Hydrolysis | Refluxing in 0.1N NaOH | Degradation occurs | |
| Oxidative Degradation | Treatment with 30% hydrogen peroxide | Degradation occurs | |
| Thermal Degradation | Exposure to heat | Degradation occurs | |
| Photolytic Degradation | Exposure to light | Information not specified | |
| Humidity | 75% relative humidity at 25°C for 2 days | Information not specified |
While the studies confirm degradation under these conditions, detailed kinetic data and the specific structures of the degradation products were not fully available in the reviewed literature.
Experimental Protocols
The following sections detail the methodologies employed in the cited studies to determine the solubility and stability of this compound.
Solubility Determination (Gravimetric Method)
The gravimetric method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent.
Caption: Gravimetric Method for Solubility Determination.
Protocol:
-
An excess amount of this compound is added to a known volume of the solvent in a sealed container.
-
The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium (e.g., 24 hours).
-
The suspension is allowed to stand, permitting the excess solid to sediment.
-
A known volume of the clear supernatant is carefully withdrawn.
-
The aliquot is transferred to a pre-weighed container and weighed.
-
The solvent is evaporated under controlled conditions (e.g., in an oven at a temperature that does not degrade the solute).
-
The container with the dried residue is weighed again.
-
The mass of the dissolved this compound is determined by the difference in weights.
-
The solubility is then calculated and expressed in appropriate units (e.g., mg/mL, g/100mL, or mole fraction).
Stability-Indicating HPLC Method
A common approach for assessing the stability of this compound involves the use of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Caption: HPLC Workflow for Stability Testing.
Typical HPLC Parameters:
-
Column: C18 (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer pH 3.7 or 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., methanol, acetonitrile, or a mixture thereof).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV spectrophotometry at a wavelength such as 230 nm or 246 nm.
-
Temperature: Column oven maintained at a constant temperature (e.g., 35°C).
Protocol:
-
Solutions of this compound are prepared in the desired solvent or medium.
-
The solutions are stored under the specified stress conditions (e.g., different temperatures, pH values, or light exposure).
-
At scheduled time points, an aliquot is withdrawn.
-
The sample is injected into the HPLC system.
-
The concentration of labetalalol hydrochloride is determined by measuring the peak area and comparing it to a standard curve.
-
The percentage of the initial concentration remaining at each time point is calculated to assess stability.
Forced Degradation Study Protocol
These studies are designed to accelerate the degradation of the drug substance to identify potential degradation products and validate the stability-indicating power of analytical methods.
Caption: Forced Degradation Experimental Workflow.
Protocol:
-
Acid and Base Hydrolysis: this compound is dissolved in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions and refluxed for a specified period.
-
Oxidative Degradation: The drug is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 30%), at room temperature.
-
Thermal Degradation: The solid drug or a solution is exposed to elevated temperatures.
-
Photodegradation: The drug is exposed to UV and/or visible light.
-
Following exposure to the stress conditions, the samples are analyzed by a stability-indicating HPLC method to separate the parent drug from any degradation products.
Conclusion
This compound is a compound that is sparingly soluble in water and ethanol, but freely soluble in methanol. Its stability is highly pH-dependent, with optimal stability in the acidic range of pH 3-4. While generally stable in many common oral and intravenous vehicles, it is incompatible with alkaline solutions such as 5% sodium bicarbonate. The information and protocols provided in this guide serve as a critical resource for scientists and researchers in the development of safe, stable, and effective pharmaceutical products containing this compound.
References
Labetalol Hydrochloride: A Comprehensive Technical Guide on its Molecular Structure and Physicochemical Characteristics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the molecular structure and fundamental physicochemical properties of Labetalol Hydrochloride (HCl). The information presented herein is intended to support research, development, and formulation activities by providing detailed experimental protocols and clearly structured data.
Molecular Structure and Identification
Labetalol HCl is the hydrochloride salt of Labetalol, a molecule characterized by a substituted salicylamide structure. Chemically, it is identified as 2-hydroxy-5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]benzamide monohydrochloride.[1] The molecule possesses two chiral centers, leading to four possible stereoisomers. The commercial product is a racemic mixture of these diastereomers.[2]
Table 1: Molecular and Chemical Identity of Labetalol HCl
| Identifier | Value |
| Chemical Name | 2-hydroxy-5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]benzamide monohydrochloride |
| CAS Number | 32780-64-6[3][4] |
| Molecular Formula | C₁₉H₂₄N₂O₃·HCl[3][4][5][6] |
| Molecular Weight | 364.87 g/mol [3][6][7] |
| Appearance | White to off-white crystalline powder[3][8][9] |
Physicochemical Characteristics
The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its biopharmaceutical performance, including dissolution, absorption, and overall bioavailability.
Solubility Profile
Labetalol HCl exhibits variable solubility depending on the solvent system. It is described as sparingly soluble in water and ethanol, and freely soluble in methanol.[8][9] A detailed understanding of its solubility in various media is crucial for the design of appropriate dosage forms and for predicting its behavior in vivo.
Table 2: Solubility of Labetalol HCl in Various Solvents
| Solvent | Solubility Description | Approximate Solubility |
| Water | Sparingly soluble[8][9] | - |
| Ethanol (99.5%) | Sparingly soluble[8][9] | ~0.3 mg/mL[10] |
| Methanol | Freely soluble[8] | - |
| Dimethyl Sulfoxide (DMSO) | Soluble | ~15 mg/mL[10] |
| Dimethylformamide | Soluble | ~30 mg/mL[10] |
| Methylene Chloride | Practically insoluble[9] | - |
| Ether | Insoluble[7] | - |
| Chloroform | Insoluble[7] | - |
Note: Solubility can be temperature-dependent. Studies have shown that the solubility of this compound in pure solvents like methanol, ethanol, and water increases with a rise in temperature.[11]
Dissociation Constant (pKa)
The pKa value is a measure of the strength of an acid in solution. For a basic compound like Labetalol, the pKa refers to the ionization of its conjugate acid. This property significantly influences the drug's solubility and permeability across biological membranes.
Table 3: Dissociation Constant of Labetalol
| Parameter | Value |
| pKa | 9.3[2] |
Thermal Properties
The melting point of a crystalline solid is a key indicator of its purity and polymorphic form.
Table 4: Melting Point of Labetalol HCl
| Melting Point Range |
| Approximately 178°C to 189°C (with decomposition)[3][7][8][9][12][13] |
pH of Aqueous Solution
The pH of a solution containing Labetalol HCl provides insight into its acidic or basic nature when dissolved.
Table 5: pH of Labetalol HCl Solution
| Concentration | pH Range |
| 1% w/v in water (0.5 g in 50 mL) | 4.0 - 5.0[8][14] |
Spectroscopic Properties
Spectroscopic analysis is fundamental for the identification and quantification of Labetalol HCl.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is commonly employed for the quantitative analysis of Labetalol HCl in pharmaceutical formulations. The wavelength of maximum absorbance (λmax) can vary depending on the solvent used.
Table 6: UV-Vis Absorption Maxima of Labetalol HCl
| Solvent | λmax (nm) |
| 0.05 mol/L Sulfuric Acid | Similar intensities at the same wavelengths as the reference spectrum[8][14] |
| Methanol | 208, 303[10] |
| 0.1 N HCl | 219[15], ~300[16] |
| 0.5 N NaOH | 245.3[17] |
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for the identification of functional groups within the Labetalol HCl molecule, providing a molecular fingerprint. The IR spectrum of Labetalol HCl should conform to its reference spectrum.[12][14]
Mechanism of Action: Signaling Pathway
Labetalol HCl exerts its antihypertensive effects through a dual mechanism of action, acting as a competitive antagonist at both alpha-1 (α₁) and non-selective beta (β) adrenergic receptors.[2][18][19] This dual blockade results in vasodilation (due to α₁-blockade) and a reduction in heart rate and cardiac output (due to β-blockade), collectively leading to a decrease in blood pressure.[19][20][21]
Caption: Dual blockade of adrenergic receptors by Labetalol HCl.
Experimental Protocols
The following sections detail standardized methodologies for determining the key physicochemical parameters of Labetalol HCl.
Determination of Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility.[22][23]
Objective: To determine the equilibrium solubility of Labetalol HCl in a specific solvent.
Materials:
-
Labetalol HCl powder
-
Solvent of interest (e.g., purified water, ethanol, methanol)
-
Stoppered flasks or vials
-
Constant temperature shaker bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
Validated analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometry)
Procedure:
-
Add an excess amount of Labetalol HCl to a flask containing a known volume of the solvent to create a suspension. Ensure undissolved solid is present.
-
Seal the flasks and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C).
-
Agitate the flasks for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[24] The time to reach equilibrium should be established by sampling at various time points until the concentration of the dissolved drug remains constant.[24]
-
After equilibration, allow the suspensions to settle.
-
Carefully withdraw a sample from the supernatant. To separate the undissolved solid, centrifuge the sample and/or filter it through a syringe filter.
-
Dilute the clear filtrate with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of Labetalol HCl in the diluted filtrate using a validated analytical method.
-
Calculate the solubility in units such as mg/mL or mol/L.
Caption: Experimental workflow for solubility determination.
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a precise method for determining the pKa of an ionizable substance.[25][26]
Objective: To determine the pKa of Labetalol HCl.
Materials:
-
Labetalol HCl
-
Purified water (degassed)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) for maintaining ionic strength
-
Calibrated pH meter with an electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[25]
-
Accurately weigh a known amount of Labetalol HCl and dissolve it in a known volume of purified water to create a solution of known concentration (e.g., 1 mM).[25][26]
-
Add KCl to the solution to maintain a constant ionic strength.
-
If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 2-3) by adding a small amount of standardized HCl.
-
Place the solution on a magnetic stirrer and immerse the pH electrode.
-
Titrate the solution by adding small, precise increments of the standardized NaOH solution from a burette.
-
Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Continue the titration until the pH reaches the alkaline range (e.g., pH 11-12).
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
Determine the pKa from the inflection point of the titration curve or by calculating the pH at which the compound is 50% ionized. Perform the titration in triplicate to ensure reproducibility.[25][26]
UV-Vis Spectrophotometric Analysis
This protocol outlines the general procedure for the quantitative analysis of Labetalol HCl using UV-Vis spectrophotometry.
Objective: To determine the concentration of Labetalol HCl in a sample.
Materials:
-
Labetalol HCl reference standard
-
Solvent (e.g., 0.1 N HCl, methanol)
-
UV-Vis spectrophotometer with matched quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Stock Solution: Accurately weigh a known amount of Labetalol HCl reference standard and dissolve it in a volumetric flask with the chosen solvent to obtain a stock solution of known concentration (e.g., 100 µg/mL).[15][16]
-
Determination of λmax: Scan the stock solution (or a suitable dilution) over a UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).[15][27]
-
Preparation of Calibration Curve: Prepare a series of standard solutions of decreasing concentrations by diluting the stock solution with the solvent.
-
Measure the absorbance of each standard solution at the determined λmax.
-
Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin.
-
Sample Analysis: Prepare the sample solution by dissolving the substance containing Labetalol HCl in the solvent and diluting it to fall within the concentration range of the calibration curve.
-
Measure the absorbance of the sample solution at λmax.
-
Determine the concentration of Labetalol HCl in the sample by interpolating its absorbance on the calibration curve.
Infrared (IR) Spectroscopic Analysis (KBr Disk Method)
This method is used for the qualitative identification of Labetalol HCl.
Objective: To obtain the IR spectrum of Labetalol HCl for identification.
Materials:
-
Labetalol HCl
-
Potassium bromide (KBr), IR grade
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure:
-
Thoroughly mix a small amount of Labetalol HCl (e.g., 1-2 mg) with approximately 200 mg of dry KBr in an agate mortar.[15]
-
Grind the mixture to a fine powder to ensure uniform dispersion.
-
Transfer the powder to the die of a pellet press and apply pressure to form a thin, transparent disk.
-
Place the KBr disk in the sample holder of the FTIR spectrometer.
-
Record the IR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).[15]
-
Compare the obtained spectrum with a reference spectrum of Labetalol HCl for identification. The positions and relative intensities of the absorption bands should match.[14]
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Labetalol | C19H24N2O3 | CID 3869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 32780-64-6 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. This compound | C19H25ClN2O3 | CID 71412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. Labetalol [drugfuture.com]
- 8. pmda.go.jp [pmda.go.jp]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. This compound, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 13. britiscientific.com [britiscientific.com]
- 14. pmda.go.jp [pmda.go.jp]
- 15. ijrpr.com [ijrpr.com]
- 16. jpsbr.org [jpsbr.org]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. Labetalol - Wikipedia [en.wikipedia.org]
- 19. What is the mechanism of this compound? [synapse.patsnap.com]
- 20. Labetalol Mechanism of Action: How Does Labetalol Work? - GoodRx [goodrx.com]
- 21. jddtonline.info [jddtonline.info]
- 22. researchgate.net [researchgate.net]
- 23. dissolutiontech.com [dissolutiontech.com]
- 24. who.int [who.int]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. dergipark.org.tr [dergipark.org.tr]
- 27. wjpmr.com [wjpmr.com]
The Genesis of a Dual-Action Antihypertensive: A Technical History of Labetalol's Discovery and Development
An In-depth Guide for Researchers and Drug Development Professionals
Discovered in the 1960s and brought to market in 1977, Labetalol marked a significant innovation in cardiovascular pharmacotherapy. It was the first antihypertensive agent engineered to possess both α- and β-adrenergic receptor blocking properties within a single molecule. This dual-action mechanism was conceived to overcome the reflex tachycardia often associated with pure vasodilators and the initial increase in peripheral resistance seen with non-vasodilating β-blockers. This technical guide provides a comprehensive history of Labetalol's discovery, preclinical development, and clinical evaluation, presenting key data and experimental methodologies for the scientific professional.
Discovery and Synthesis: The Chemical Blueprint
Labetalol was patented in 1966, emerging from a strategic effort to design a compound that could lower blood pressure by reducing peripheral vascular resistance (an α-blocking effect) while simultaneously protecting the heart from reflex sympathetic stimulation (a β-blocking effect).[1] Chemically designated as 2-hydroxy-5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]benzamide, its structure features two chiral centers, resulting in four distinct stereoisomers. The commercially available drug is a racemic mixture of all four.
Stereoisomer Activity
Subsequent research revealed that the pharmacological activity is not distributed equally among the stereoisomers. The (R,R)-isomer, later known as Dilevalol, is primarily responsible for the potent, non-selective β-adrenoceptor blockade. Conversely, the (S,R)-isomer is the most potent α1-adrenoceptor antagonist.[2] The other two isomers, (S,S) and (R,S), are largely inactive at adrenergic receptors. This stereospecificity underscores the intricate structure-activity relationship that defines Labetalol's unique pharmacological profile.
Experimental Protocol: Chemical Synthesis
The synthesis of Labetalol, as described in foundational patents and subsequent process refinements, can be summarized in the following key steps. This protocol is a representation based on publicly available chemical literature.
Objective: To synthesize Labetalol Hydrochloride.
Materials:
-
5-Bromoacetylsalicylamide
-
1-Methyl-3-phenylpropylamine (or its N-benzyl protected form)
-
Solvent (e.g., Methanol, Tetrahydrofuran)
-
Reducing agent (e.g., Sodium borohydride or catalytic hydrogenation with Palladium/Platinum)
-
Base (e.g., Sodium hydroxide)
-
Hydrochloric acid
Procedure:
-
N-Alkylation: 5-Bromoacetylsalicylamide is reacted with 1-methyl-3-phenylpropylamine in a suitable solvent such as methanol. This reaction forms an aminoketone intermediate, 2-hydroxy-5-{[(1-methyl-3-phenylpropyl)amino]acetyl}benzamide, via nucleophilic substitution.
-
Keto Group Reduction: The ketone group of the intermediate is then reduced to a hydroxyl group. This can be achieved using a chemical reducing agent like sodium borohydride in a basic methanolic solution. Alternatively, catalytic hydrogenation over a palladium-platinum catalyst can be employed, which may also serve to deprotect precursor molecules if a protected amine was used in the first step.
-
Purification and Salt Formation: The resulting Labetalol free base is purified from the reaction mixture.
-
Hydrochloride Salt Precipitation: The purified base is dissolved in a suitable solvent, and hydrochloric acid is added to precipitate this compound, the stable, pharmaceutically used form. The final product is then filtered, washed, and dried.
Preclinical Pharmacology: Characterizing Dual Blockade
Preclinical studies were essential to quantify Labetalol's dual adrenergic antagonism and to characterize its hemodynamic effects. These studies were performed in vitro, using isolated tissues and receptor binding assays, and in vivo, using animal models of hypertension.
Receptor Binding Affinity
The affinity of Labetalol and its isomers for α- and β-adrenoceptors was determined using radioligand binding assays. These experiments demonstrated Labetalol's higher affinity for β-receptors compared to α-receptors.
Table 1: Adrenoceptor Antagonist Potency of Labetalol and its Stereoisomers
| Compound | α1-Adrenoceptor (pA2) | β1-Adrenoceptor (pA2) | β2-Adrenoceptor (pA2) |
|---|---|---|---|
| Labetalol (racemic) | 6.87 | 7.88 | 7.33 |
| (R,R)-isomer | Weak | Potent | Potent |
| (S,R)-isomer | Potent | Potent | Potent |
| (R,S)-isomer | Intermediate | Intermediate | Intermediate |
| (S,S)-isomer | Weak | Weak | Weak |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher values indicate greater potency. Data compiled from multiple sources for comparative purposes.[3]
Table 2: Comparative Receptor Binding Affinities (Ki) of Labetalol
| Receptor Subtype | Radioligand | Labetalol Ki (nM) |
|---|---|---|
| β1-Adrenoceptor | [3H]CGP-12177 | 9.72 |
| β2-Adrenoceptor | [3H]CGP-12177 | 48.29 |
| α1-Adrenoceptor | [3H]Prazosin | 38.72 |
Note: Ki (inhibition constant) represents the concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present. Lower values indicate higher binding affinity. Data is representative from in vitro studies using rat tissue membranes.[3]
Experimental Protocol: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of Labetalol for α1-, β1-, and β2-adrenergic receptors.
Materials:
-
Tissue source rich in target receptors (e.g., rat cerebral cortex for α1, rat heart ventricles for β1, rat lung membranes for β2).
-
Radioligands: [3H]Prazosin (for α1), [3H]CGP-12177 or [3H]Dihydroalprenolol (for β1/β2).
-
Labetalol (unlabeled competitor).
-
Incubation buffer (e.g., Tris-HCl buffer).
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Tissue is homogenized in a cold buffer and centrifuged to pellet cellular debris. The supernatant is then subjected to high-speed centrifugation to isolate the cell membranes containing the receptors. The final membrane pellet is resuspended in the assay buffer. Protein concentration is determined via a standard assay (e.g., Bradford).
-
Competitive Binding Assay: A constant concentration of the specific radioligand and a fixed amount of membrane protein are incubated in a series of tubes.
-
Incubation: Increasing concentrations of unlabeled Labetalol are added to these tubes. Non-specific binding is determined in parallel tubes containing a high concentration of a non-labeled antagonist (e.g., phentolamine for α, propranolol for β).
-
Separation: The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a set time to reach equilibrium. The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The filters are washed with cold buffer, and the radioactivity trapped on them is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of Labetalol that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
In Vivo Hemodynamic Effects
Studies in anesthetized and conscious animal models, such as dogs and spontaneously hypertensive rats, were critical for understanding the integrated physiological response to Labetalol.
Table 3: Hemodynamic Effects of Intravenous Labetalol in Anesthetized Dogs
| Parameter | Pre-Labetalol (Control) | Post-Labetalol (1.5 mg/kg IV) | % Change |
|---|---|---|---|
| Mean Arterial Pressure (mmHg) | 105 ± 13 | 81 ± 10 | ↓ 22.9% |
| Heart Rate (beats/min) | 70 ± 10 | 66 ± 7 | ↓ 5.7% |
| Cardiac Output | No significant change | No significant change | ~ 0% |
| Systemic Vascular Resistance | Baseline | Significantly Decreased | ↓ |
Data are presented as mean ± SD. These results highlight the primary mechanism of blood pressure reduction: a decrease in vascular resistance without significant reflex tachycardia.[4]
Experimental Protocol: In Vivo Hemodynamic Assessment in Dogs
Objective: To measure the acute hemodynamic effects of intravenous Labetalol in an anesthetized dog model.
Materials:
-
Mongrel dogs of either sex.
-
Anesthetic agents (e.g., pentobarbital, fentanyl).
-
Surgical instruments for vascular cannulation.
-
Pressure transducers and physiological recording system.
-
Catheters (e.g., Swan-Ganz for pulmonary pressures, arterial line).
-
Labetalol for intravenous administration.
Procedure:
-
Anesthesia and Instrumentation: The dog is anesthetized, intubated, and ventilated. Catheters are inserted into a femoral artery to measure systemic arterial pressure and into a femoral vein for drug administration. A catheter may be advanced into the pulmonary artery via the jugular vein to measure pulmonary arterial pressure and cardiac output (by thermodilution).
-
Baseline Measurements: After a stabilization period, baseline hemodynamic parameters are recorded continuously, including heart rate (HR), systolic and diastolic blood pressure (BP), mean arterial pressure (MAP), and cardiac output (CO). Systemic vascular resistance (SVR) is calculated (SVR = MAP / CO).
-
Drug Administration: Labetalol is administered intravenously, typically as a bolus dose (e.g., 0.1 to 1.5 mg/kg).
-
Post-Dose Monitoring: Hemodynamic parameters are continuously recorded for a set period following administration (e.g., 30-60 minutes) to capture the onset, peak, and duration of the effects.
-
Data Analysis: Pre- and post-administration values for each parameter are compared using appropriate statistical tests (e.g., paired t-test) to determine the significance of any changes.
Clinical Development: From Bench to Bedside
The clinical development of Labetalol followed the standard phased approach, confirming its safety and efficacy as an antihypertensive agent in humans.
Clinical Efficacy
Numerous clinical trials established the efficacy of Labetalol in treating mild, moderate, and severe hypertension. A key finding was its ability to lower blood pressure effectively in both supine and standing positions, with a lower incidence of postural hypotension than pure α-blockers.
Table 4: Results from a Double-Blind, Placebo-Controlled Trial in Mild Hypertension
| Parameter | Placebo Group | Labetalol Group (up to 800 mg/day) |
|---|---|---|
| Number of Patients | 38 | 36 |
| Baseline Standing DBP (mmHg) | ~100 | ~100 |
| % Achieving BP Control* | 16% | 72% |
| Mean Fall in Standing BP (mmHg) | 5 / 5 | 17 / 13 |
Blood Pressure Control defined as standing diastolic blood pressure (DBP) < 90 mmHg.
Experimental Protocol: Phase III Clinical Trial (Representative Design)
Objective: To evaluate the long-term efficacy and safety of oral Labetalol, alone or with a diuretic, in patients with essential hypertension.
Study Design:
-
Type: Open-label, multicenter trial.
-
Patient Population: Adults (e.g., 21-75 years) with a diagnosis of mild, moderate, or severe essential hypertension. Key exclusion criteria would include secondary hypertension, severe heart failure, and significant bradycardia.
-
Treatment Protocol:
-
Washout Phase: Previous antihypertensive medications are discontinued.
-
Monotherapy Titration: Patients are initiated on Labetalol (e.g., 100 mg twice daily). The dose is titrated upwards (e.g., every 1-2 weeks) to a maximum dose (e.g., 1200 mg twice daily) or until the target blood pressure is achieved (e.g., standing diastolic BP < 90 mmHg).
-
Combination Therapy: If blood pressure control is not achieved with Labetalol monotherapy, a diuretic (e.g., hydrochlorothiazide) is added.
-
Maintenance Phase: Patients continue on their effective dose for a long-term period (e.g., 1 year).
-
-
Primary Endpoints:
-
Change from baseline in supine and standing systolic and diastolic blood pressure.
-
Proportion of patients achieving target blood pressure control.
-
-
Secondary Endpoints:
-
Heart rate changes.
-
Incidence and severity of adverse events, assessed through patient reporting and laboratory tests (including liver function tests).
-
-
Statistical Analysis: Changes in blood pressure and heart rate are analyzed using paired t-tests or ANOVA. The proportion of responders is compared between subgroups. Safety data is summarized descriptively.
Conclusion
The development of Labetalol represents a landmark in rational drug design, successfully integrating two distinct pharmacological actions into a single therapeutic agent. Its journey from chemical synthesis to widespread clinical use was paved by rigorous preclinical characterization of its unique mechanism and comprehensive clinical trials that validated its efficacy and safety. For drug development professionals, the history of Labetalol serves as a compelling case study in targeting multiple physiological pathways to achieve an improved therapeutic outcome in the management of hypertension.
References
- 1. The alpha- and beta-adrenoceptor blocking activities of labetalol and its RR-SR (50:50) stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The alpha- and beta-adrenoceptor blocking potencies of labetalol and its individual stereoisomers in anaesthetized dogs and in isolated tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eugenodilol: a third-generation beta-adrenoceptor blocker, derived from eugenol, with alpha-adrenoceptor blocking and beta2-adrenoceptor agonist-associated vasorelaxant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Haemodynamic effects of labetalol-induced hypotension in the anaesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Labetalol's Effect on Cardiovascular Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Labetalol is a non-selective, competitive beta-adrenergic antagonist and a competitive antagonist of postsynaptic alpha-1-adrenergic receptors.[1] This dual mechanism of action, supplemented by a partial agonist activity at β2-adrenergic receptors, underpins its clinical efficacy in managing hypertension by reducing peripheral vascular resistance with minimal impact on heart rate and cardiac output.[1][2] This technical guide provides a comprehensive overview of the in vitro effects of labetalol on key cardiovascular signaling pathways. It details the experimental protocols used to elucidate its mechanism of action and presents available quantitative data on its receptor affinity and functional antagonism. Furthermore, this document visualizes the core signaling pathways and experimental workflows to facilitate a deeper understanding of labetalol's molecular pharmacology.
Core Mechanism of Action: Dual Adrenergic Antagonism
Labetalol's primary pharmacological action is the blockade of both alpha and beta-adrenergic receptors.[1] It is a racemic mixture of four stereoisomers, with the (R,R) isomer being a potent beta-blocker and the (S,R) isomer possessing alpha-1 blocking activity.[3] The ratio of beta- to alpha-blockade is approximately 3:1 after oral administration and 7:1 after intravenous administration.[1][4]
Beta-Adrenergic Receptor Antagonism
Labetalol is a non-selective antagonist of beta-1 and beta-2 adrenergic receptors.[2] The blockade of these G-protein coupled receptors (GPCRs), primarily Gs-coupled, inhibits the activation of adenylyl cyclase. This, in turn, prevents the conversion of ATP to cyclic AMP (cAMP), a key second messenger in cardiovascular regulation. The reduction in cAMP levels leads to decreased protein kinase A (PKA) activity, resulting in reduced heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).
Alpha-1-Adrenergic Receptor Antagonism
Labetalol selectively blocks alpha-1 adrenergic receptors, which are Gq-coupled GPCRs predominantly found on vascular smooth muscle.[2] Antagonism of these receptors prevents the activation of phospholipase C (PLC), thereby inhibiting the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The subsequent decrease in IP3-mediated calcium release from the sarcoplasmic reticulum and reduced influx of extracellular calcium leads to vascular smooth muscle relaxation and vasodilation.
Beta-2-Adrenergic Receptor Partial Agonism
In addition to its antagonist effects, labetalol exhibits partial agonist activity at vascular beta-2 adrenergic receptors.[2][5] This intrinsic sympathomimetic activity contributes to its vasodilatory effect by modestly stimulating the Gs-adenylyl cyclase-cAMP pathway in vascular smooth muscle, leading to relaxation.
Quantitative Data: Receptor Binding and Functional Antagonism
The following tables summarize the available quantitative data on labetalol's interaction with adrenergic receptors.
Table 1: Labetalol Receptor Binding Affinities (Ki)
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| α1-Adrenergic | [3H]-Prazosin | Rat Cerebral Cortex | ~100 | [6] |
| β1-Adrenergic | [3H]-Dihydroalprenolol | Rat Heart | ~10 | [6] |
Table 2: Labetalol Functional Antagonism (pA2)
| Receptor | Agonist | Preparation | pA2 | Reference |
| α-Adrenoceptor | Phenylephrine | Human Subjects | ~7.0 | [7][8] |
| β-Adrenoceptor | Isoproterenol | Human Subjects | ~8.0-8.5 | [7][8] |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Downstream Signaling Pathways
While specific quantitative data on labetalol's modulation of downstream signaling intermediates is limited, its effects can be inferred from its primary mechanism of action on adrenergic receptors.
ERK/MAPK Pathway
The extracellular signal-regulated kinase (ERK) 1/2 pathway is a downstream effector of both alpha-1 and beta-adrenergic signaling and plays a role in vascular smooth muscle cell proliferation and hypertrophy. By blocking alpha-1 adrenergic receptors, labetalol is expected to inhibit norepinephrine-induced ERK1/2 phosphorylation. Although direct IC50 values for labetalol are not available, a related compound, labedipinedilol-A, has been shown to reduce PDGF-BB-stimulated ERK1/2 phosphorylation in vascular smooth muscle cells.[6]
PI3K/Akt Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is involved in cell survival, proliferation, and nitric oxide production in endothelial cells. While direct evidence of labetalol's effect on Akt phosphorylation is not extensively detailed, its modulation of adrenergic signaling may indirectly influence this pathway. For instance, in the context of endothelial cells, adrenergic signaling can impact endothelial nitric oxide synthase (eNOS) activity, which is, in part, regulated by the PI3K/Akt pathway.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Labetalol's dual antagonism of α1 and β-adrenergic signaling pathways.
Experimental Workflows
Caption: Workflow for Radioligand Competition Binding Assay.
Caption: Workflow for cAMP Functional Antagonist Assay.
Caption: Workflow for Intracellular Calcium Measurement Assay.
Detailed Experimental Protocols
Radioligand Binding Assay for α1-Adrenergic Receptors
Objective: To determine the binding affinity (Ki) of labetalol for α1-adrenergic receptors using a competition binding assay with [3H]-prazosin.
Materials:
-
Cell membranes from a cell line stably expressing the human α1-adrenergic receptor subtype of interest (e.g., HEK293 cells).
-
[3H]-Prazosin (specific activity ~70-90 Ci/mmol).
-
Labetalol hydrochloride.
-
Phentolamine (for determination of non-specific binding).
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and vials.
-
Brandel Cell Harvester or similar filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer to a final protein concentration of 50-100 µg/mL.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of [3H]-Prazosin (final concentration ~0.2-0.5 nM), 50 µL of binding buffer, and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of [3H]-Prazosin, 50 µL of phentolamine (final concentration 10 µM), and 100 µL of membrane suspension.
-
Competition: 50 µL of [3H]-Prazosin, 50 µL of labetalol (at concentrations ranging from 10^-10 M to 10^-4 M), and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of labetalol.
-
Determine the IC50 value (concentration of labetalol that inhibits 50% of specific [3H]-prazosin binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
HTRF cAMP Functional Assay for β-Adrenergic Receptor Antagonism
Objective: To determine the functional potency (IC50) of labetalol in inhibiting agonist-stimulated cAMP production in cells expressing β-adrenergic receptors.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human β1 or β2-adrenergic receptor.
-
cAMP HTRF assay kit (e.g., from Cisbio).
-
This compound.
-
Isoproterenol (β-adrenergic agonist).
-
Cell culture medium and supplements.
-
384-well white assay plates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Preparation: Culture cells to ~80% confluency. On the day of the assay, harvest the cells and resuspend them in stimulation buffer provided with the kit to a density of 2,000-4,000 cells/µL.
-
Assay Setup:
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
Add 5 µL of labetalol at various concentrations (typically in a serial dilution) to the wells. For control wells, add 5 µL of buffer.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of isoproterenol at a concentration corresponding to its EC80 (pre-determined in a separate agonist dose-response experiment).
-
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
Detection:
-
Add 5 µL of the cAMP-d2 conjugate solution to each well.
-
Add 5 µL of the anti-cAMP cryptate conjugate solution to each well.
-
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm and 620 nm.
-
Data Analysis:
-
Calculate the 665/620 nm ratio for each well.
-
Convert the ratios to cAMP concentrations using a standard curve run in parallel.
-
Plot the percentage of inhibition of the isoproterenol response against the log concentration of labetalol.
-
Determine the IC50 value using a four-parameter logistic fit.
-
Intracellular Calcium Measurement using Fura-2 AM
Objective: To assess the effect of labetalol on α1-agonist-induced intracellular calcium mobilization in vascular smooth muscle cells.
Materials:
-
Rat aortic smooth muscle cells (e.g., A7r5 cell line).
-
Fura-2 AM (acetoxymethyl ester).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Phenylephrine (α1-adrenergic agonist).
-
This compound.
-
Fluorescence plate reader or microscope with ratiometric imaging capabilities.
Procedure:
-
Cell Plating: Seed A7r5 cells in a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.
-
Remove the culture medium, wash the cells once with HBSS, and add 100 µL of the loading buffer to each well.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
De-esterification: Wash the cells twice with HBSS to remove extracellular dye. Add 100 µL of HBSS and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
Measurement:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading by alternating excitation between 340 nm and 380 nm and measuring emission at 510 nm.
-
Add labetalol at various concentrations and incubate for 10-15 minutes.
-
Inject phenylephrine (at its EC50 concentration) and immediately begin recording the fluorescence ratio (F340/F380) over time.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities (340 nm / 380 nm) for each time point.
-
Determine the peak increase in the fluorescence ratio following phenylephrine addition in the presence and absence of labetalol.
-
Plot the percentage of inhibition of the phenylephrine-induced calcium response against the log concentration of labetalol to determine its inhibitory effect.
-
Conclusion
Labetalol exerts its cardiovascular effects through a well-defined dual antagonism of alpha-1 and beta-adrenergic receptors, with an additional contribution from beta-2 partial agonism. The in vitro assays detailed in this guide provide a robust framework for characterizing these interactions and their downstream consequences. While the primary receptor-level interactions are well-quantified, further research is warranted to fully elucidate the quantitative impact of labetalol on downstream signaling cascades such as the ERK/MAPK and PI3K/Akt pathways. A more comprehensive understanding of these molecular effects will continue to inform the clinical application of labetalol and the development of future cardiovascular therapeutics.
References
- 1. Labetalol: a review of its pharmacology, pharmacokinetics, clinical uses and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labeling.pfizer.com [labeling.pfizer.com]
- 3. ccjm.org [ccjm.org]
- 4. Labetalol: an alpha- and beta-blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of labetalol in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of mitogen-mediated proliferation of rat vascular smooth muscle cells by labedipinedilol-A through PKC and ERK 1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of alpha- and beta-adrenoceptor blocking actions of labetalol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical pharmacology of labetalol - PMC [pmc.ncbi.nlm.nih.gov]
Labetalol Hydrochloride in Cell Culture: A Technical Guide for Basic Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Labetalol Hydrochloride is a well-established antihypertensive agent renowned for its dual antagonistic action on both α- and β-adrenergic receptors.[1][2] Beyond its clinical applications, Labetalol serves as a valuable tool in basic cell culture research, enabling the investigation of adrenergic signaling pathways and their roles in various cellular processes. This technical guide provides an in-depth overview of the fundamental research applications of this compound in cell culture, complete with experimental protocols, quantitative data summaries, and visualizations of associated signaling pathways and workflows.
Labetalol acts as a competitive antagonist at both α1-adrenergic and non-selective β-adrenergic receptors.[1][3] This dual mechanism of action allows researchers to probe the downstream effects of simultaneously blocking these two key signaling pathways in a controlled in vitro environment.
Core Applications in Cell Culture Research
The primary basic research applications of this compound in cell culture revolve around elucidating the roles of α- and β-adrenergic signaling in:
-
Cell Viability and Cytotoxicity: Investigating the impact of adrenergic receptor blockade on cell survival and proliferation in various cell types, including cancer and cardiovascular cell lines.
-
Apoptosis (Programmed Cell Death): Determining whether the inhibition of adrenergic signaling can induce or modulate apoptotic pathways.
-
Cell Cycle Progression: Analyzing the effects of Labetalol on the different phases of the cell cycle to understand its influence on cell division.
-
Signal Transduction Pathways: Dissecting the downstream molecular cascades affected by α- and β-adrenoceptor antagonism, such as the PI3K/Akt and MAPK/ERK pathways.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative effects of this compound observed in various cell culture experiments.
| Cell Line | Assay | Parameter | Value | Reference |
| Rabbit Neutrophils | Respiratory Burst Inhibition | IC50 | 16.5 ± 0.21 mg/L | [3] |
| Human Neutrophils | Respiratory Burst Inhibition | IC50 | 13.2 ± 0.16 mg/L | [3] |
| H9c2 Rat Cardiomyoblasts | Cell Viability (MTT Assay) | % Viability Reduction | Concentration-dependent decrease | [4] |
| HepaRG Human Hepatoma Cells | Cell Viability (MTT Assay) | % Viability Reduction | Concentration-dependent decrease | [4] |
Table 1: Cytotoxicity and Inhibitory Concentrations of this compound.
| Cell Line/Tissue | Treatment | Early Apoptotic Cells (%) | Late Apoptotic & Necrotic Cells (%) | Viable Cells (%) | Reference |
| Rat Fetal Cardiac Cells | Control | 1.25 | 0.88 & 1.66 | 96.21 | [5] |
| Rat Fetal Cardiac Cells | Labetalol | 16.71 | 22.73 & 18.61 | 41.95 | [5] |
Table 2: Effects of this compound on Apoptosis.
Note: The data presented is compiled from the available literature. Experimental conditions such as drug concentration and incubation time may vary between studies.
Signaling Pathways Modulated by this compound
Labetalol's antagonism of α1- and β-adrenergic receptors can influence several downstream signaling pathways that are critical for cell survival, proliferation, and apoptosis.
Adrenergic Receptor Signaling
Labetalol competitively binds to α1- and β-adrenergic receptors, preventing their activation by endogenous catecholamines like epinephrine and norepinephrine. This blockade inhibits the canonical downstream signaling cascades associated with these receptors.
PI3K/Akt and MAPK/ERK Pathways
Adrenergic signaling is known to cross-talk with key survival and proliferation pathways such as the PI3K/Akt and MAPK/ERK pathways. While direct quantitative data on Labetalol's effect on these pathways is limited in the public domain, its role as an adrenergic antagonist suggests a potential for modulation. The blockade of β-adrenergic receptors, in particular, can influence the activity of these pathways, which are often dysregulated in cancer and cardiovascular diseases. Further research is warranted to elucidate the precise effects of Labetalol on these cascades.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis by treating cells with this compound for the desired time. Include untreated control cells.
-
Harvesting: Harvest the cells (including any floating cells) and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle by flow cytometry.
Materials:
-
Treated and control cells
-
PBS
-
Cold 70% Ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Preparation: Treat cells with this compound for the desired duration.
-
Harvesting: Harvest approximately 1 x 10^6 cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol and fix for at least 30 minutes on ice.
-
Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A and incubate to degrade RNA.
-
PI Staining: Add PI staining solution and incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.
Conclusion
This compound is a versatile pharmacological tool for in vitro research, enabling the study of α- and β-adrenergic receptor signaling in a variety of cellular contexts. Its application in cell culture allows for the detailed investigation of fundamental cellular processes such as viability, apoptosis, and cell cycle progression. The experimental protocols and conceptual frameworks provided in this guide serve as a foundation for researchers to design and execute robust experiments to further unravel the complex roles of adrenergic signaling in health and disease. As with any pharmacological agent, careful dose-response studies and appropriate controls are paramount for obtaining reproducible and meaningful data. Further research is encouraged to expand upon the quantitative effects of Labetalol in diverse cell lines and to delineate its precise impact on key intracellular signaling cascades.
References
- 1. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Induction of apoptosis in MCF-7:WS8 breast cancer cells by beta-lapachone. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for Labetalol Hydrochloride Solution in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and administration of Labetalol Hydrochloride (HCl) solutions for in vivo studies. Labetalol HCl is a dual-acting adrenergic receptor antagonist, blocking both alpha-1 (α₁) and non-selective beta (β₁, β₂) receptors, making it a valuable tool in cardiovascular research, particularly in studies of hypertension.
Physicochemical Properties and Solubility
Labetalol HCl is a white to off-white crystalline powder that is soluble in water and ethanol.[1][2][3] It exhibits optimal stability in solutions with a pH between 3 and 4.[4][5] Alkaline solutions with a pH of 7.6 to 8 may cause precipitation.[4]
| Property[1][2][3] | Value |
| Molecular Formula | C₁₉H₂₄N₂O₃ • HCl |
| Molecular Weight | 364.9 g/mol |
| Solubility (Water) | Soluble |
| Solubility (Ethanol) | Soluble |
| Solubility (DMSO) | ~15 mg/mL |
| Solubility (Dimethylformamide) | ~30 mg/mL |
| Optimal pH for Stability | 3.0 - 4.0 |
Experimental Protocols
Proper preparation of Labetalol HCl solutions is critical for accurate and reproducible results in in vivo experiments. The following protocols are provided for various administration routes commonly used in rodent models.
I. Intravenous (IV) Administration
Intravenous administration allows for rapid and complete bioavailability. It is often used in acute studies to observe immediate effects on blood pressure and heart rate.
A. Materials:
-
This compound powder
-
Sterile 5% Dextrose in Water (D5W) or 0.9% Sodium Chloride (Normal Saline)
-
Sterile vials and syringes
-
0.22 µm sterile syringe filter
B. Solution Preparation (Example for a 1 mg/mL solution):
-
Aseptically weigh the desired amount of Labetalol HCl powder. For a 10 mL solution at 1 mg/mL, weigh 10 mg.
-
In a sterile vial, dissolve the Labetalol HCl powder in a portion of the chosen sterile vehicle (D5W or Normal Saline).
-
Gently vortex or sonicate until the powder is completely dissolved.
-
Bring the solution to the final volume with the sterile vehicle.
-
Sterilize the final solution by passing it through a 0.22 µm syringe filter into a new sterile vial.
C. Administration to Rodents (Tail Vein Injection):
-
Dosage: The intravenous LD₅₀ in mice and rats is 50-60 mg/kg.[6][7] Dosing for efficacy studies should be significantly lower and determined by the specific experimental model. A starting dose of 0.25 mg/kg can be considered, with adjustments based on the observed response.[8]
-
Procedure: Administer as a slow bolus injection over 2 minutes.[6][9] Monitor the animal's response, particularly blood pressure and heart rate, closely post-administration.
| Parameter | Recommendation |
| Vehicle | 5% Dextrose in Water (D5W), 0.9% Sodium Chloride (Normal Saline) |
| Concentration | 1 mg/mL, 2 mg/mL[6][10][11][12] |
| Administration | Slow IV bolus (over 2 minutes) or continuous infusion[8][9][11] |
| Mouse/Rat IV LD₅₀ | 50-60 mg/kg[6][7] |
II. Oral Gavage (PO) Administration
Oral gavage is a common method for administering compounds directly into the stomach, suitable for both acute and chronic studies.
A. Materials:
-
This compound powder
-
Sterile water or 0.9% Sodium Chloride
-
Oral gavage needles (appropriate size for the animal)
-
Sterile vials and syringes
B. Solution Preparation:
-
Weigh the required amount of Labetalol HCl powder.
-
Dissolve the powder in sterile water or saline to the desired concentration. Labetalol HCl's solubility in water makes this a straightforward process.
-
Ensure the solution is clear and free of particulates before administration.
C. Administration to Rodents:
-
Dosage: Studies in hypertensive rat models have used chronic oral doses ranging from 10 mg/kg/day to 100 mg/kg/day.[10] The oral LD₅₀ is approximately 600 mg/kg in mice and greater than 2 g/kg in rats.[6][7][8]
-
Procedure: Administer the solution using a proper oral gavage technique to minimize stress and prevent injury to the animal.
| Parameter | Recommendation |
| Vehicle | Sterile Water, 0.9% Sodium Chloride |
| Rat Oral Dosage (Hypertension Models) | 10 - 100 mg/kg/day[10] |
| Mouse Oral LD₅₀ | ~600 mg/kg[6][7][8] |
| Rat Oral LD₅₀ | > 2 g/kg[6][7][8] |
III. Subcutaneous (SC) Administration
Subcutaneous injection provides a slower absorption rate compared to IV administration.
A. Materials:
-
This compound powder
-
Appropriate sterile vehicle (e.g., propanediol, sterile saline)
-
Sterile vials and syringes
-
0.22 µm sterile syringe filter
B. Solution Preparation:
-
Prepare the Labetalol HCl solution in the chosen sterile vehicle to the target concentration. A study in mice has utilized propanediol as a vehicle.[13] Given its water solubility, sterile saline is also a viable option.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
C. Administration to Rodents:
-
Dosage: A study in mice with ethinylestradiol-induced cholestasis used a subcutaneous dose of 10 mg/kg.[13]
-
Procedure: Inject the solution into the loose skin over the back or flank.
| Parameter | Recommendation |
| Vehicle | Propanediol, 0.9% Sodium Chloride |
| Mouse SC Dosage ( cholestasis model) | 10 mg/kg[13] |
IV. Intraperitoneal (IP) Administration
Intraperitoneal injections are widely used in rodent studies for systemic drug delivery.
A. Materials:
-
This compound powder
-
Sterile 0.9% Sodium Chloride
-
Sterile vials and syringes
-
0.22 µm sterile syringe filter
B. Solution Preparation:
-
Dissolve Labetalol HCl in sterile saline to the desired concentration.
-
Sterilize the solution by filtration through a 0.22 µm filter.
C. Administration to Rodents:
-
Procedure: Follow established protocols for IP injection in rodents, typically into the lower right quadrant of the abdomen to avoid internal organs. Maximum injection volumes should be adhered to (e.g., <10 ml/kg for mice).
| Parameter | Recommendation |
| Vehicle | 0.9% Sodium Chloride |
| Injection Volume | < 10 mL/kg |
| Needle Gauge (Mouse) | 25-27g |
| Needle Gauge (Rat) | 23-25g |
Visualizations
The following diagrams illustrate the experimental workflow for solution preparation and the signaling pathway of Labetalol.
Caption: Experimental workflow for Labetalol HCl solution preparation and administration.
Caption: Mechanism of action of Labetalol as an α₁ and non-selective β-adrenergic antagonist.
References
- 1. Assessment of alpha- and beta-adrenoceptor blocking actions of labetalol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 3. Pharmacology of labetalol in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ccjm.org [ccjm.org]
- 5. labeling.pfizer.com [labeling.pfizer.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. reference.medscape.com [reference.medscape.com]
- 9. [Antihypertensive effects of labetalol in three types of hypertensive models of rats (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. globalrph.com [globalrph.com]
- 11. droracle.ai [droracle.ai]
- 12. Labetalol and soluble endoglin aggravate bile acid retention in mice with ethinylestradiol-induced cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Labetalol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Labetalol is a widely used adrenergic receptor blocking agent for the treatment of hypertension.[1] Accurate and reliable quantification of Labetalol in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. High-performance liquid chromatography (HPLC) is a powerful and versatile technique for this purpose, offering high sensitivity, specificity, and reproducibility. This application note provides a comprehensive overview of a validated stability-indicating reversed-phase HPLC (RP-HPLC) method for the determination of Labetalol.
Chromatographic Conditions
A variety of HPLC methods have been developed for Labetalol quantification. A common approach utilizes a reversed-phase C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer. The choice of detector depends on the required sensitivity and the sample matrix, with UV, fluorescence, and mass spectrometry being the most common.
Experimental Protocols
Preparation of Standard Solutions
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of Labetalol HCl reference standard into a 10 mL volumetric flask.[2]
-
Add approximately 7 mL of diluent (e.g., mobile phase or a mixture of water and acetonitrile) and sonicate for 15-30 minutes to dissolve the standard completely.[2][3]
-
Make up the volume to 10 mL with the diluent and mix well.[2]
Working Standard Solutions:
-
From the stock solution, prepare a series of working standard solutions by appropriate dilution with the diluent to cover the desired concentration range (e.g., 10-50 µg/mL for pharmaceutical formulations or lower for biological samples).[1][2]
Sample Preparation
A. Pharmaceutical Formulations (Tablets):
-
Weigh and finely powder a representative number of tablets (e.g., 10 tablets).[2]
-
Accurately weigh a portion of the powder equivalent to a known amount of Labetalol HCl (e.g., 50 mg) and transfer it to a volumetric flask (e.g., 100 mL).[3]
-
Add a suitable volume of diluent (e.g., 50 mL) and sonicate for at least 30 minutes to ensure complete extraction of the drug.[2][3]
-
Make up the volume with the diluent, mix well, and filter the solution through a 0.45 µm syringe filter to remove any particulate matter.[2]
-
Dilute the filtered solution with the diluent to obtain a final concentration within the calibration range.[2]
B. Biological Matrices (Plasma): Note: This is a general procedure and may require optimization.
-
To 1 mL of plasma, add a suitable internal standard.
-
Perform a protein precipitation step by adding a precipitating agent like acetonitrile.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot into the HPLC system.
HPLC Analysis
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[1]
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the prepared standard solutions in increasing order of concentration.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area of the Labetalol peak against the corresponding concentration of the standard solutions.
-
Determine the concentration of Labetalol in the sample solutions from the calibration curve.
Data Presentation
Table 1: Summary of Chromatographic Conditions for Labetalol Quantification
| Parameter | Method 1 (Pharmaceuticals) | Method 2 (Pharmaceuticals & Urine) | Method 3 (Pharmaceuticals) | Method 4 (Plasma) |
| Column | BDS Hypersil C18 (250 x 4.6 mm, 5 µm)[3] | Supelcosil ABZ+Plus (Alkylamide bonded phase)[4] | Shimpack C18 (250 x 4.6 mm, 5µm)[2] | Phenomenex Luna C18 (50 x 4.6 mm, 5 µm) |
| Mobile Phase | 25 mM Sodium dihydrogen phosphate (pH 4.5) : Methanol (50:50, v/v)[3] | 5 mM Acetate buffer (pH 4.5) : Acetonitrile (70:30, v/v)[4] | Acetonitrile : Phosphate buffer (pH 6.5) (60:40 v/v)[2] | Acetonitrile and Water (1:1) |
| Flow Rate | 1.0 mL/min[1][2][3] | 1.0 mL/min[4] | 1.0 mL/min[2] | Not specified |
| Detection | UV at 250 nm[3] | Amperometric[4] | UV at 306 nm[2] | MS/MS |
| Injection Volume | 20 µL[2][3] | Not specified | 20 µL[2] | Not specified |
| Retention Time | Not specified | Not specified | 3.32 min[2] | Not specified |
Table 2: Method Validation Parameters
| Parameter | Result (Method 1)[1] | Result (Method 2)[2] | Result (Method 3)[5] |
| Linearity Range | 10 - 50 µg/ml | 10 - 50 µg/mL | Not specified |
| Correlation Coefficient (R²) | 0.999 | 0.9998 | 1.0000 |
| Limit of Detection (LOD) | 0.24 µg/ml | 0.132 µg/mL | Not specified |
| Limit of Quantification (LOQ) | 0.72 µg/ml | 0.44 µg/mL | Not specified |
| Accuracy (% Recovery) | Not specified | 101.26% | 100.5% |
| Precision (%RSD) | Not specified | 0.2% | 0.2% |
Visualizations
Caption: Workflow for the preparation of Labetalol samples from tablet formulations.
Caption: General workflow for the HPLC analysis of Labetalol.
References
- 1. Stable RP-HPLC method for labetalol HCl in formulations [wisdomlib.org]
- 2. RP-HPLC Method Development and Validation of Labetalol HCl for Bulk and Pharmaceutical Formulations | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [journalgrid.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Quantitative determination of the beta-blocker labetalol in pharmaceuticals and human urine by high-performance liquid chromatography with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arlok.com [arlok.com]
Application Notes and Protocols for Labetalol Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of Labetalol in rodent models for preclinical research. This document outlines the mechanism of action, pharmacokinetic properties, and detailed protocols for the use of Labetalol in established models of hypertension and myocardial infarction.
Introduction to Labetalol
Labetalol is a non-selective beta-adrenergic antagonist and a selective alpha-1-adrenergic antagonist.[1] This dual mechanism of action makes it an effective antihypertensive agent, reducing blood pressure by decreasing peripheral vascular resistance without causing a significant reflex tachycardia.[1][2] Its effects on both alpha and beta-adrenergic receptors provide a unique pharmacological profile for cardiovascular research.
Mechanism of Action
Labetalol competitively blocks beta-1 adrenergic receptors in the heart, reducing heart rate and myocardial contractility.[1] It also blocks beta-2 adrenergic receptors in the vasculature, and its alpha-1 adrenergic blockade in peripheral arterioles leads to vasodilation.[1] This combined action results in a reduction of blood pressure and cardiac workload.
Signaling Pathway of Labetalol
Pharmacokinetic and Toxicological Data
Understanding the pharmacokinetic and toxicological profile of Labetalol in rodents is crucial for proper dose selection and experimental design.
Table 1: Pharmacokinetic Parameters of Labetalol in Rodents
| Parameter | Rat | Mouse |
| Bioavailability (Oral) | ~25% (extensive first-pass metabolism) | Not specified |
| Elimination Half-life | ~6-8 hours (oral) | Not specified |
| Protein Binding | ~50% | Not specified |
| Metabolism | Hepatic (conjugation to glucuronide metabolites) | Not specified |
Table 2: Acute Toxicity of Labetalol in Rodents
| Species | Route | LD50 |
| Rat | Oral | >2 g/kg[3][4] |
| Rat | Intravenous (IV) | 50-60 mg/kg[3][4] |
| Mouse | Oral | ~600 mg/kg[3][4] |
| Mouse | Intravenous (IV) | 50-60 mg/kg[3][4] |
Experimental Protocols
Preparation of Labetalol Solutions
For Oral Gavage:
-
Weigh the required amount of Labetalol HCl powder.
-
For most applications, Labetalol HCl can be dissolved in sterile water or 0.9% saline.
-
If solubility is an issue, a suspension can be prepared using a vehicle such as 0.5% methylcellulose or a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5]
-
Ensure the solution/suspension is homogenous before each administration by vortexing or stirring.
For Intravenous Injection:
-
Labetalol hydrochloride for injection is typically available as a sterile solution (e.g., 5 mg/mL).[3]
-
This solution can be administered directly or further diluted with a compatible intravenous fluid such as 5% Dextrose Injection or 0.9% Sodium Chloride Injection to the desired concentration.[3]
-
For continuous infusion, dilute the required dose of Labetalol in a larger volume of sterile saline or dextrose solution.
Protocol for Labetalol Administration in a Hypertension Model (Spontaneously Hypertensive Rat - SHR)
This protocol describes the use of Labetalol to reduce blood pressure in the Spontaneously Hypertensive Rat (SHR) model.
Experimental Workflow:
Materials:
-
Spontaneously Hypertensive Rats (SHR) and normotensive control rats (e.g., Wistar-Kyoto).
-
Labetalol HCl.
-
Vehicle (e.g., sterile water, 0.9% saline).
-
Oral gavage needles.
-
Blood pressure monitoring system (e.g., tail-cuff plethysmography or radiotelemetry).
Procedure:
-
Acclimatization: Allow rats to acclimate to the housing facility for at least one week before the experiment.
-
Baseline Blood Pressure: Measure baseline systolic and diastolic blood pressure for several consecutive days to obtain a stable reading.
-
Grouping: Randomly assign animals to treatment groups (e.g., vehicle control, Labetalol low dose, Labetalol high dose).
-
Administration:
-
Oral Gavage: Administer Labetalol or vehicle once or twice daily by oral gavage. The maximum recommended volume for oral gavage in rats is 10 mL/kg.[6]
-
Intravenous Injection: For acute studies, administer Labetalol via a tail vein or cannulated femoral vein as a bolus or continuous infusion.
-
-
Blood Pressure Monitoring: Monitor blood pressure at regular intervals after administration to determine the onset, peak, and duration of the antihypertensive effect.
-
Endpoint Analysis: At the end of the study, animals may be euthanized for tissue collection and further analysis (e.g., cardiac hypertrophy assessment, gene expression analysis).
Table 3: Recommended Labetalol Dosages for Hypertension Models in Rats
| Route | Dosage Range | Frequency | Notes |
| Oral Gavage | 10 - 100 mg/kg/day | Once or twice daily | Dose-dependent reduction in blood pressure. |
| Intravenous (bolus) | 0.25 - 1 mg/kg | Single dose | For acute blood pressure reduction. |
| Intravenous (infusion) | 1-2 mg/min (human equivalent) | Continuous | Titrate to effect. Rodent-specific infusion rates need to be optimized. |
Protocol for Labetalol Administration in a Myocardial Infarction Model
This protocol outlines the administration of Labetalol in a rodent model of myocardial infarction (MI) induced by left anterior descending (LAD) coronary artery ligation.
Experimental Workflow:
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g).
-
Anesthetics (e.g., isoflurane, ketamine/xylazine).
-
Surgical instruments for thoracotomy and LAD ligation.
-
Labetalol HCl.
-
Vehicle.
-
Echocardiography system.
-
Histology reagents (e.g., TTC stain).
Procedure:
-
Anesthesia and Surgery: Anesthetize the rat and perform a left thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery to induce myocardial infarction.
-
Labetalol Administration:
-
Pre-treatment: Administer Labetalol prior to LAD ligation to investigate its protective effects against ischemia-reperfusion injury.
-
Post-treatment: Administer Labetalol after LAD ligation to assess its effects on post-MI remodeling and cardiac function.[7][8] Administration can be initiated immediately after surgery or after a delay.
-
-
Recovery: Close the chest incision and allow the animal to recover. Provide appropriate post-operative care, including analgesia.
-
Cardiac Function Assessment: Perform echocardiography at various time points post-MI (e.g., 24 hours, 7 days, 28 days) to assess cardiac function and remodeling (e.g., ejection fraction, fractional shortening, ventricular dimensions).
-
Histological Analysis: At the end of the study, euthanize the animals and excise the hearts. Stain heart sections with Triphenyltetrazolium chloride (TTC) to determine the infarct size.
Table 4: Recommended Labetalol Dosages for Myocardial Infarction Models in Rodents
| Species | Route | Dosage Range | Timing of Administration |
| Rat | Intravenous (infusion) | 1-2 mg/min (human equivalent) | During or immediately after MI induction. |
| Rat | Oral Gavage | 10-50 mg/kg/day | Chronic treatment starting post-MI. |
| Mouse | Not specified | Not specified | Dosages would likely be in a similar range to rats, adjusted for body weight. |
Conclusion
Labetalol is a versatile pharmacological tool for studying the cardiovascular system in rodent models. The protocols outlined in these application notes provide a starting point for investigating the effects of Labetalol in hypertension and myocardial infarction. Researchers should optimize the dosage, route, and timing of administration based on their specific experimental objectives and the rodent strain being used. Careful monitoring of physiological parameters is essential to ensure the validity and reproducibility of the experimental findings.
References
- 1. LABETalol [handbook.bcehs.ca]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. mims.com [mims.com]
- 5. researchgate.net [researchgate.net]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. Role of labetalol in acute myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of labetalol on preload in acute myocardial infarction with systemic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Assessing Labetalol Cytotoxicity in H9c2 Cardiomyocytes
Introduction
Labetalol, a non-selective beta-adrenergic receptor antagonist, is widely prescribed for the management of hypertension. While generally considered safe, understanding its potential cardiotoxicity at a cellular level is crucial for drug development and safety assessment. H9c2 cells, a rat cardiomyoblast cell line, serve as a valuable in vitro model for studying the cardiac effects of various compounds. These application notes provide detailed protocols for assessing Labetalol-induced cytotoxicity in H9c2 cells using common cell viability assays.
Key Concepts
The assessment of cytotoxicity relies on assays that measure different aspects of cell health. The two primary methods detailed here are:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is based on the principle that viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[1]
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay: This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[2][3][4] Increased LDH activity in the supernatant is an indicator of cell lysis and cytotoxicity.[2][3][4]
Data Presentation
The following table summarizes the dose-dependent effect of Labetalol on the viability of H9c2 cells as reported in the literature.
| Labetalol Concentration | Treatment Duration | Cell Viability (% of Control) | Assay Used | Reference |
| 1.5 x 10⁻⁴ M | Not Specified | ~80% | Cell Counting Kit-8 | [5] |
| 2.0 x 10⁻⁴ M | Not Specified | ~60% | Cell Counting Kit-8 | [5] |
| 2.5 x 10⁻⁴ M | Not Specified | ~40% | Cell Counting Kit-8 | [5] |
| 3.0 x 10⁻⁴ M | Not Specified | ~20% | Cell Counting Kit-8 | [5] |
| 10 nM | 72 hours | No significant change | MTT | [6][7] |
| 25 nM | 72 hours | No significant change | MTT | [6][7] |
| 50 nM | 72 hours | No significant change | MTT | [6][7] |
| 100 nM | 72 hours | ~90% | MTT | [6][7] |
| 150 nM | 72 hours | ~79% | MTT | [6][7] |
Experimental Protocols
H9c2 Cell Culture and Maintenance
-
Cell Line: H9c2(2-1) rat cardiomyoblasts.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells upon reaching 80-90% confluency.
MTT Assay Protocol for Labetalol Cytotoxicity
This protocol is adapted from standard MTT assay procedures.[1][8][9][10]
Materials:
-
H9c2 cells
-
Complete culture medium
-
Labetalol hydrochloride
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed H9c2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[7] Incubate for 24 hours to allow for cell attachment.
-
Labetalol Treatment:
-
Prepare a stock solution of Labetalol in distilled water.[6][7]
-
Prepare serial dilutions of Labetalol in culture medium to achieve the desired final concentrations (e.g., 10 nM to 300 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Labetalol. Include a vehicle control (medium without Labetalol).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[6]
-
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]
-
Data Analysis: Calculate cell viability as a percentage of the control group:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
LDH Cytotoxicity Assay Protocol
This protocol is based on the principle of measuring LDH released from damaged cells.[2][3][11]
Materials:
-
H9c2 cells
-
Complete culture medium
-
This compound
-
LDH cytotoxicity assay kit (commercially available kits provide necessary reagents)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. It is crucial to have appropriate controls:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with a lysis buffer (provided in the kit) to induce 100% cell death.
-
Background control: Medium only.
-
-
Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.[11]
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new, optically clear 96-well plate.
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[11]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Visualizations
Experimental Workflow
Caption: Workflow for assessing Labetalol cytotoxicity in H9c2 cells.
Signaling Pathway of Labetalol-Induced Cytotoxicity
Studies suggest that Labetalol-induced cytotoxicity in H9c2 cells involves the intrinsic apoptotic pathway and is linked to the PI3K/Akt/GSK-3β signaling pathway.[5][12][13]
Caption: Labetalol-induced apoptosis signaling pathway in H9c2 cells.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 3. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Lipid Emulsion Mitigates the Cardiotoxic Effects of Labetalol in Rat Cardiomyoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In Vitro Toxicological Profile of Labetalol-Folic Acid/Folate Co-Administration in H9c2(2-1) and HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cardiomyocyte H9c2 Cells Exhibit Differential Sensitivity to Intracellular Reactive Oxygen Species Generation with Regard to Their Hypertrophic vs Death Responses to Exogenously Added Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Note: Determination of Labetalol Concentration using UV-Vis Spectrophotometry
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the quantitative determination of Labetalol in bulk and pharmaceutical dosage forms using UV-Visible spectrophotometry. Labetalol hydrochloride, an alpha- and beta-adrenergic antagonist, is widely used in the management of hypertension.[1] UV-Vis spectrophotometry offers a simple, cost-effective, and rapid method for its quantification, making it suitable for routine quality control analysis.[1] This note outlines several validated methods using different solvents, summarizes key analytical performance parameters, and provides step-by-step experimental workflows.
Principle of the Method
The fundamental principle behind the quantification of Labetalol by UV-Vis spectrophotometry is the Beer-Lambert Law. This law states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. Labetalol exhibits significant absorbance in the UV region, with characteristic absorption maxima (λmax) that vary depending on the solvent used. By measuring the absorbance of a sample solution at its λmax and comparing it to a standard calibration curve, the concentration of Labetalol can be accurately determined.
Instrumentation and Materials
Instrumentation
-
Spectrophotometer: A double-beam UV-Visible spectrophotometer with a spectral width of 2 nm and wavelength accuracy of ±0.5 nm is recommended.[1]
-
Analytical Balance: For accurate weighing of standards and samples.
-
Volumetric Flasks & Pipettes: Grade A glassware for solution preparation.
-
Ultrasonicator: For complete dissolution of the drug.
-
Filter Paper: Whatman filter paper or equivalent.[1]
Chemicals and Reagents
-
Solvents: Distilled Water[1], 0.5N Sodium Hydroxide (NaOH), 0.05 mol/L Sulfuric Acid (H₂SO₄)[4][5], Methanol.[2]
-
All chemicals and reagents should be of Analytical (AR) grade.[1]
Experimental Protocols
Several methods have been developed for the quantification of Labetalol, primarily differing in the solvent used, which in turn affects the absorption maximum (λmax).
Method A: Analysis using Distilled Water
This method is simple and uses a readily available, non-toxic solvent.
Protocol:
-
Preparation of Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Labetalol HCl pure drug and transfer it to a 100 mL volumetric flask. Dissolve in a small amount of distilled water, sonicate if necessary, and then make up the volume to the mark with distilled water.[1]
-
Preparation of Working Standard Solution (100 µg/mL): Pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with distilled water.[1]
-
Preparation of Calibration Standards: From the working standard solution, prepare a series of dilutions to obtain concentrations of 5, 10, 15, 20, and 25 µg/mL in 25 mL volumetric flasks.[1]
-
Wavelength Scanning (λmax Determination): Scan one of the standard solutions (e.g., 15 µg/mL) from 200 to 400 nm against a distilled water blank to determine the wavelength of maximum absorbance (λmax). The reported λmax for this method is approximately 219.20 nm .[1]
-
Calibration Curve Construction: Measure the absorbance of each calibration standard at 219.20 nm. Plot a graph of absorbance versus concentration and determine the linearity and regression equation.[1]
-
Sample Preparation (Tablets):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 100 mg of Labetalol HCl and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of distilled water, sonicate for 15 minutes, and then make up the volume.
-
Filter the solution through Whatman filter paper.
-
Dilute the filtrate appropriately with distilled water to bring the concentration within the calibration range (e.g., prepare a 100 µg/mL solution and then dilute further).[1]
-
-
Sample Analysis: Measure the absorbance of the final sample solution at 219.20 nm and calculate the concentration using the regression equation from the calibration curve.
Method B: Analysis using 0.5N Sodium Hydroxide
This method utilizes a basic solvent and reports a different absorption maximum.
Protocol:
-
Solvent Preparation (0.5N NaOH): Prepare 0.5N Sodium Hydroxide solution.
-
Preparation of Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Labetalol HCl and dissolve it in 100 mL of 0.5N NaOH to get a concentration of 1000 µg/mL.
-
Preparation of Calibration Standards: Prepare a series of dilutions from the stock solution using 0.5N NaOH to achieve concentrations in the range of 20-45 µg/mL.[6]
-
λmax Determination: Scan a standard solution against a 0.5N NaOH blank. The reported λmax for this method is 245.3 nm .
-
Calibration and Sample Analysis: Follow steps 5-7 from Method A, using 0.5N NaOH as the solvent and blank, and measuring the absorbance at 245.3 nm.
Method C: Analysis using 0.05 mol/L Sulfuric Acid
This method is cited in pharmacopeial procedures for identifying Labetalol in tablet formulations.
Protocol:
-
Solvent Preparation (0.05 mol/L H₂SO₄): Prepare 0.05 mol/L Sulfuric Acid solution.
-
Sample Preparation:
-
Take a quantity of powdered Labetalol HCl tablets equivalent to 5 mg of the drug.
-
Add it to a 100 mL volumetric flask, add the sulfuric acid solution, shake well, and filter.[4]
-
-
λmax Determination: Determine the absorption spectrum of the filtrate. It should exhibit a maximum between 300 nm and 304 nm .[4] The British Pharmacopoeia also recommends spectrophotometric measurement at 302 nm .[2]
-
Quantification: For quantitative analysis, prepare a calibration curve using standard Labetalol HCl in 0.05 M H₂SO₄ in the desired concentration range and measure the absorbance at the determined λmax (approx. 302 nm).[5]
Method Validation and Data
The described methods have been validated according to ICH guidelines. Key performance parameters are summarized below.
Table 1: Comparison of UV-Vis Spectrophotometric Methods for Labetalol Determination
| Parameter | Method A | Method B | Method C |
| Solvent | Distilled Water | 0.5N NaOH | 0.05M H₂SO₄ |
| λmax (nm) | 219.20 | 245.3 | 302 |
| Linearity Range (µg/mL) | 5 - 25 | 20 - 45 | Not specified in results |
| Correlation Coefficient (R²) | 0.9788 | > 0.998 | Not specified in results |
| Reference | [1] | [6] | [2][4][5] |
Table 2: Summary of Validation Parameters from Literature
| Parameter | Method | Reported Value | Reference |
| Linearity | Diazotization Reaction | 0.8 - 17.6 µg/mL | [7] |
| Ferric-1,10-Phenanthroline | 5 - 90 µg/mL | [2] | |
| Limit of Detection (LOD) | Diazotization Reaction | 0.08 µg/mL | [7] |
| Ferric-1,10-Phenanthroline | 0.74 µg/mL | [2] | |
| Limit of Quantitation (LOQ) | Diazotization Reaction | 0.23 µg/mL | [7] |
| Ferric-1,10-Phenanthroline | 2.26 µg/mL | [2] | |
| Accuracy (% Recovery) | 0.5N NaOH Method | 99.54% - 101.27% | |
| 0.05M H₂SO₄ Method | 98.3% - 100.0% | [5] | |
| Precision (%RSD) | 0.05M H₂SO₄ Method | 0.78% - 1.71% | [5] |
Experimental Workflows
The following diagrams illustrate the general procedures for sample preparation and analysis.
Caption: Workflow for Standard and Sample Solution Preparation.
Caption: General Analytical Workflow for UV-Vis Spectrophotometry.
Conclusion
UV-Vis spectrophotometry provides a reliable, rapid, and economical option for the determination of Labetalol in both bulk drug and pharmaceutical formulations.[1] The choice of solvent significantly influences the absorption maximum, and different methods can be selected based on laboratory resources and desired sensitivity. The methods presented are validated and suitable for quality control and routine analysis, ensuring the therapeutic efficacy of Labetalol dosage forms.[1] For higher sensitivity or analysis in complex matrices like biological fluids, more advanced indirect spectrophotometric or chromatographic methods may be considered.[2][3]
References
- 1. jddtonline.info [jddtonline.info]
- 2. Spectrophotometric Determination of Labetalol and Lercanidipine in Pure Form and in Pharmaceutical Preparations Using Ferric-1,10-Phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijacskros.com [ijacskros.com]
- 4. pmda.go.jp [pmda.go.jp]
- 5. ijpsr.info [ijpsr.info]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Labetalol HCl Transdermal Patch Formulation for Sustained Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Labetalol Hydrochloride (HCl) is a potent antihypertensive agent that acts as both a selective alpha-1 and a non-selective beta-adrenergic antagonist.[1] Its clinical utility is often hampered by a significant first-pass metabolism, resulting in an oral bioavailability of only about 25% and a relatively short half-life of 6 hours, which necessitates frequent dosing.[2][3] Transdermal drug delivery systems (TDDS) offer a compelling alternative by delivering Labetalol HCl directly into the systemic circulation through the skin. This approach bypasses hepatic first-pass metabolism, potentially enhancing bioavailability, maintaining steady plasma drug levels, and improving patient compliance through reduced dosing frequency.[3][4]
This document provides detailed protocols for the formulation and evaluation of matrix-type Labetalol HCl transdermal patches designed for sustained release. It covers patch preparation, physicochemical characterization, in vitro release, ex vivo permeation, and stability studies.
Data Presentation: Formulation and Evaluation Parameters
Quantitative data from representative studies are summarized below to provide a baseline for formulation development.
Table 1: Example Formulations of Labetalol HCl Matrix Transdermal Patches
| Formulation Code | Labetalol HCl (mg) | HPMC (mg) | Ethyl Cellulose (mg) | PVP (mg) | Plasticizer (e.g., PEG 400) | Penetration Enhancer (e.g., DMSO) |
|---|---|---|---|---|---|---|
| F1 [2] | 100 | 200 | - | - | Glycerol | - |
| F4 [2] | 100 | 200 | - | 2 (as ratio) | Glycerol | - |
| F6 [5] | 30 | 100 | 400 | - | Propylene Glycol | Isopropyl Myristate |
| X-1 [6] | 36% w/w | - | - | - | 2.5-7.5% w/w | 10-12% w/w |
| Y-1 [6] | 36% w/w | - | - | 9.0 (as ratio) | 2.5-7.5% w/w | 10-12% w/w |
(Note: This table is a composite of different studies and ratios may vary. HPMC: Hydroxypropyl Methylcellulose, PVP: Polyvinylpyrrolidone, PEG: Polyethylene Glycol, DMSO: Dimethyl Sulfoxide)
Table 2: Physicochemical Evaluation of an Optimized Patch Formulation (F6) [5]
| Parameter | Result |
|---|---|
| Thickness (mm) | 0.191 ± 0.007 |
| Drug Content (%) | 101.18 ± 0.57 |
| Moisture Content (%) | 3.09 ± 0.30 |
| Moisture Uptake (%) | 10.35 ± 0.38 |
| Tensile Strength ( kg/cm ²) | 0.540 ± 0.005 |
| Folding Endurance | 175 ± 1.2 |
Table 3: In Vitro Drug Release Profile of an Optimized Formulation [6]
| Time (hours) | Cumulative Drug Release (%) |
|---|---|
| 2 | 15.5 |
| 4 | 28.1 |
| 8 | 45.3 |
| 12 | 60.2 |
| 24 | 78.9 |
| 48 | 90.26 |
Table 4: Ex Vivo Skin Permeation Parameters for Labetalol HCl [7]
| Penetration Enhancer (10% v/v) | Permeability Coefficient (Kₚ) x 10⁻² cm/hr | Enhancement Factor (EF) |
|---|---|---|
| Control (None) | 6.490 | 1.000 |
| Dimethyl Sulfoxide (DMSO) | 7.564 | 1.165 |
| Turpentine Oil | 7.152 | 1.102 |
| Pine Oil | 6.987 | 1.076 |
| Menthol | 6.843 | 1.054 |
Experimental Protocols
Protocol 1: Preparation of Transdermal Patches (Solvent Casting Technique)
This protocol describes a common method for preparing matrix-type transdermal patches.[2][8]
-
Polymer Solution Preparation: Accurately weigh the required amounts of polymers (e.g., HPMC, Ethyl Cellulose) and dissolve them in a suitable solvent or solvent mixture (e.g., methanol:chloroform) in a beaker.[8]
-
Component Addition: Stir the solution using a magnetic stirrer until a clear, homogenous solution is formed. Sequentially add the plasticizer (e.g., Propylene Glycol), the penetration enhancer (e.g., Isopropyl Myristate), and finally the accurately weighed Labetalol HCl.
-
Homogenization: Continue stirring until all components are completely dissolved and the solution is uniform.
-
Casting: Carefully pour the resulting solution into a clean petri dish or onto a backing membrane (e.g., aluminum foil) placed on a level surface.
-
Solvent Evaporation: To control the rate of evaporation, cover the petri dish with an inverted funnel. Allow the solvent to evaporate slowly at room temperature for 24 hours.
-
Patch Retrieval and Storage: Once dried, carefully retrieve the patch. Cut the patch into desired sizes (e.g., 1x1 cm²), wrap in aluminum foil, and store in a desiccator until further evaluation.
Protocol 2: Physicochemical Characterization of Patches
-
Thickness: Measure the thickness of the patch at three different locations using a digital micrometer. Calculate the average thickness.[8]
-
Drug Content Uniformity: Cut a patch of a specified area and dissolve it in a suitable solvent (e.g., 100 mL of pH 7.4 phosphate buffer). After suitable dilution, analyze the drug concentration using a UV-Vis spectrophotometer at the drug's λmax (e.g., 302 nm).[5][7]
-
Moisture Content: Weigh individual patches (Initial Weight) and place them in a desiccator containing activated silica for 24 hours. Reweigh the patches until a constant weight is achieved (Final Weight).[8] Calculate the percentage of moisture content using the formula: % Moisture Content = [(Initial Weight - Final Weight) / Initial Weight] * 100
-
Folding Endurance: Repeatedly fold a patch at the same place until it breaks. The number of folds without breaking is the folding endurance value.[5]
-
Tensile Strength: Measure the force required to break a patch strip (e.g., 2 x 1 cm²) using a suitable instrument. Calculate the tensile strength in kg/cm ².[8]
Protocol 3: In Vitro Drug Release Studies
This study evaluates the rate at which the drug is released from the patch into a dissolution medium.
-
Apparatus Setup: Use a Franz diffusion cell or a Keshary Chien diffusion cell.
-
Membrane Mounting: Mount a synthetic membrane (e.g., cellulose acetate) between the donor and receptor compartments of the diffusion cell.[8]
-
Receptor Compartment: Fill the receptor compartment with a suitable dissolution medium (e.g., pH 7.4 phosphate buffer) and ensure no air bubbles are trapped. Maintain the temperature at 37 ± 0.5°C and stir the medium with a magnetic bead.
-
Patch Application: Place the transdermal patch of a known area onto the membrane, with the drug-releasing side facing the receptor compartment.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a fixed volume of the medium (e.g., 1 mL) from the receptor compartment. Immediately replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analysis: Analyze the withdrawn samples for Labetalol HCl content using a validated analytical method like UV-spectrophotometry or HPLC.[5][9]
-
Data Calculation: Calculate the cumulative amount of drug released per unit area (μg/cm²) and plot it against time.
Protocol 4: Ex Vivo Skin Permeation Studies
This study assesses the permeation of the drug through an excised skin sample.
-
Skin Preparation: Excise full-thickness abdominal skin from a suitable animal model (e.g., albino rat) after sacrificing the animal.[7] Carefully remove subcutaneous fat and hair.
-
Apparatus and Skin Mounting: Use a Franz diffusion cell. Mount the prepared skin between the donor and receptor compartments with the stratum corneum facing the donor compartment.[7]
-
Procedure: Follow steps 3 through 7 as described in Protocol 3 , applying the patch to the stratum corneum side of the skin.
-
Data Analysis: Plot the cumulative amount of drug permeated (μg/cm²) against time. Calculate the steady-state flux (Jss) from the linear portion of the graph. The permeability coefficient (Kp) can be calculated using the formula: Kp = Jss / C, where C is the initial drug concentration in the donor compartment.[7]
Protocol 5: Stability Studies
Stability studies are performed to ensure the integrity of the patch over its shelf life.
-
Storage Conditions: Store the optimized patch formulations, wrapped in aluminum foil, in a stability chamber according to ICH guidelines. A common condition for accelerated stability testing is 40 ± 2°C and 75 ± 5% relative humidity.[8]
-
Evaluation: Withdraw samples at predetermined intervals (e.g., 0, 1, 3, and 6 months).
-
Analysis: Evaluate the withdrawn patches for physical appearance, drug content, and in vitro drug release profile to check for any significant changes.
Visualizations of Experimental Workflows
Caption: Experimental workflow for Labetalol HCl patch formulation and evaluation.
Caption: Diagram of an In Vitro / Ex Vivo drug permeation study setup.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. wjpmr.com [wjpmr.com]
- 3. researchgate.net [researchgate.net]
- 4. historymedjournal.com [historymedjournal.com]
- 5. Design and Evaluation of Transdermal Patches of this compound [wisdomlib.org]
- 6. Transdermal drug delivery of labetolol hydrochloride: system development, in vitro; ex vivo and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transdermal drug delivery of this compound: Feasibility and effect of penetration enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asiapharmaceutics.info [asiapharmaceutics.info]
- 9. RP-HPLC Method Development and Validation of Labetalol HCl for Bulk and Pharmaceutical Formulations | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [journalgrid.com]
Application Notes and Protocols for Labetalol in Hypertension Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of labetalol as a pharmacological tool in the study of hypertension. Detailed protocols for key in vitro and in vivo experiments are included to facilitate research design and execution.
Introduction to Labetalol
Labetalol is a distinctive antihypertensive agent that acts as a competitive antagonist at both α1- and nonselective β-adrenergic receptors.[1][2] It is a racemic mixture of four stereoisomers, with the (S,R) isomer being a potent α1-blocker and the (R,R) isomer being a potent β-blocker.[3] This dual mechanism of action allows labetalalol to reduce blood pressure by decreasing systemic vascular resistance through α1-blockade, without inducing the reflex tachycardia often seen with pure vasodilators, due to its simultaneous β-blocking effects.[4][5] The ratio of β- to α-antagonism is approximately 3:1 for oral administration and 7:1 for intravenous administration.[4][6]
Mechanism of Action
Labetalol's pharmacological profile stems from its ability to competitively block α1-adrenergic receptors on vascular smooth muscle and non-selectively block β1- and β2-adrenergic receptors.[1][7]
-
α1-Adrenergic Blockade: Inhibition of α1-receptors counteracts the vasoconstrictive effects of catecholamines like norepinephrine, leading to vasodilation and a reduction in peripheral resistance.[8][9]
-
β-Adrenergic Blockade:
-
β1-Blockade (Heart): Reduces heart rate and myocardial contractility, leading to a decrease in cardiac output, which contributes to its antihypertensive effect.[9]
-
β2-Blockade (Lungs, Vasculature): Can lead to bronchoconstriction (a potential side effect) and also contributes to the regulation of vascular tone.[8]
-
In addition to its antagonist properties, labetalol also exhibits partial agonist activity at vascular β2-receptors, which may contribute to its vasodilatory effect.[1]
References
- 1. Pharmacology of labetalol in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. The alpha- and beta-adrenoceptor blocking potencies of labetalol and its individual stereoisomers in anaesthetized dogs and in isolated tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Antihypertensive and hemodynamic actions of SCH 19927, the R,R-isomer and labetalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Labetalol: a review of its pharmacology, pharmacokinetics, clinical uses and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LABETalol [handbook.bcehs.ca]
- 8. What is the mechanism of Labetalol Hydrochloride? [synapse.patsnap.com]
- 9. Labetalol Mechanism of Action: How Does Labetalol Work? - GoodRx [goodrx.com]
Experimental Design for Studying Labetalol's Effects on Isolated Heart Tissue: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Labetalol is a unique adrenergic antagonist that exhibits competitive blockade at both α1- and non-selective β-adrenergic receptors.[1] This dual mechanism of action contributes to its clinical efficacy in treating hypertension and other cardiovascular disorders.[2] Unlike pure β-blockers, labetalol's α1-blocking activity leads to vasodilation, reducing peripheral resistance, while its β-blocking properties modulate heart rate and contractility.[1][3] Understanding the direct effects of Labetalol on cardiac tissue, independent of systemic neurohumoral influences, is crucial for elucidating its precise mechanism of action and for the development of novel cardiovascular therapies.
These application notes provide detailed protocols for investigating the multifaceted effects of Labetalol on isolated heart tissue preparations. The described experimental designs are intended to guide researchers in assessing the functional, electrophysiological, and biochemical consequences of Labetalol's interaction with cardiac muscle.
Key Experimental Protocols
Three primary experimental models are detailed below to comprehensively evaluate the effects of Labetalol on isolated heart tissue:
-
Langendorff Perfused Heart: To assess global cardiac function, including contractility, heart rate, and coronary flow.
-
Isolated Papillary Muscle/Trabeculae: For the direct measurement of isometric contraction and relaxation parameters.
-
Biochemical and Electrophysiological Assays: To investigate the downstream signaling pathways and ion channel modifications.
Langendorff Perfused Heart Protocol
This ex vivo technique allows for the study of the entire heart's response to Labetalol in a controlled environment.
Materials and Reagents
-
Animals: Adult male Sprague-Dawley rats (250-300g)
-
Langendorff Apparatus: Including a water-jacketed perfusion column, bubble trap, and perfusion pump.
-
Transducers and Data Acquisition System: Pressure transducer, electrocardiogram (ECG) electrodes, and a system for recording and analyzing data.
-
Krebs-Henseleit (KH) Buffer (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 25 NaHCO3, 11.1 Glucose, and 2.5 CaCl2. The solution should be continuously gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4.
-
Labetalol Hydrochloride: Stock solution prepared in deionized water.
-
Heparin: For anticoagulation.
Experimental Workflow
Caption: Workflow for Langendorff heart perfusion experiment.
Detailed Procedure
-
Animal Preparation: Anesthetize the rat with an appropriate anesthetic (e.g., sodium pentobarbital) and administer heparin to prevent blood clotting.
-
Heart Excision: Perform a thoracotomy and rapidly excise the heart, placing it immediately into ice-cold Krebs-Henseleit (KH) buffer.
-
Aortic Cannulation: Identify the aorta and carefully cannulate it with a perfusion cannula. Secure the aorta to the cannula with a suture.
-
Langendorff Perfusion: Mount the cannulated heart onto the Langendorff apparatus and initiate retrograde perfusion with oxygenated KH buffer maintained at 37°C.
-
Left Ventricular Pressure Measurement: Insert a fluid-filled balloon catheter into the left ventricle via the left atrium to measure isovolumetric pressure.
-
Stabilization: Allow the heart to stabilize for 20-30 minutes, ensuring a stable heart rate and developed pressure.
-
Baseline Recording: Record baseline parameters, including Left Ventricular Developed Pressure (LVDP), heart rate (HR), the maximal rate of pressure development (+dP/dtmax), and the maximal rate of pressure relaxation (-dP/dtmin).
-
Labetalol Administration: Introduce Labetalol into the perfusion buffer at increasing concentrations (e.g., 10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ M, 10⁻⁵ M, 10⁻⁴ M). Allow the heart to equilibrate at each concentration for 10-15 minutes before recording data.
-
Data Recording: Record all hemodynamic parameters at each Labetalol concentration.
-
Washout: Perfuse the heart with drug-free KH buffer for 20-30 minutes to assess the reversibility of Labetalol's effects.
Data Presentation
Table 1: Effects of Labetalol on Hemodynamic Parameters in Langendorff Perfused Rat Heart
| Labetalol (M) | LVDP (% of Baseline) | HR (beats/min) | +dP/dtmax (% of Baseline) | -dP/dtmin (% of Baseline) |
| Baseline | 100 ± 5 | 280 ± 15 | 100 ± 6 | 100 ± 7 |
| 10⁻⁸ | 98 ± 4 | 275 ± 14 | 97 ± 5 | 98 ± 6 |
| 10⁻⁷ | 92 ± 5 | 260 ± 12 | 90 ± 6 | 91 ± 5 |
| 10⁻⁶ | 75 ± 6 | 235 ± 10 | 72 ± 7 | 74 ± 6 |
| 10⁻⁵ | 58 ± 7 | 210 ± 11 | 55 ± 8 | 57 ± 7 |
| 10⁻⁴ | 45 ± 8 | 190 ± 12 | 42 ± 9 | 44 ± 8 |
Values are presented as mean ± SEM. Data is hypothetical and for illustrative purposes.
Isolated Papillary Muscle/Trabeculae Protocol
This protocol allows for the direct measurement of isometric contractile properties of a small, uniaxially aligned cardiac muscle preparation.
Materials and Reagents
-
Animals: Adult male Wistar rats (250-300g)
-
Dissection Microscope
-
Organ Bath: With temperature control and ports for superfusion and electrical stimulation.
-
Force Transducer and Data Acquisition System
-
Tyrode's Solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 0.5 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH. Gassed with 100% O2.
-
This compound
-
Field Stimulator
Experimental Workflow
Caption: Workflow for isolated papillary muscle experiment.
Detailed Procedure
-
Muscle Isolation: Following heart excision, isolate a thin, unbranched papillary muscle or trabecula from the right ventricle under a dissection microscope.
-
Mounting: Mount the isolated muscle vertically in a temperature-controlled organ bath (37°C) containing oxygenated Tyrode's solution. Attach one end to a fixed hook and the other to a sensitive force transducer.
-
Equilibration and Stimulation: Allow the muscle to equilibrate for at least 60 minutes, superfusing with fresh Tyrode's solution. Stimulate the muscle at a constant frequency (e.g., 1 Hz) with platinum field electrodes.
-
Length Optimization: Gradually stretch the muscle to the length at which it produces maximal twitch force (Lmax).
-
Baseline Recording: Record baseline isometric contraction parameters, including peak developed force (DF), time to peak tension (TTP), and time to 50% and 90% relaxation (RT50 and RT90).
-
Labetalol Application: Superfuse the muscle with increasing concentrations of Labetalol (e.g., 10⁻⁸ M to 10⁻⁴ M). Allow for equilibration at each concentration for 15-20 minutes.
-
Data Recording: Record contractile parameters at each Labetalol concentration.
-
Washout: Superfuse with drug-free Tyrode's solution to assess reversibility.
Data Presentation
Table 2: Effects of Labetalol on Isometric Contraction of Isolated Rat Papillary Muscle
| Labetalol (M) | Developed Force (% of Baseline) | Time to Peak (ms) | RT50 (ms) | RT90 (ms) |
| Baseline | 100 ± 5 | 150 ± 10 | 180 ± 12 | 300 ± 15 |
| 10⁻⁸ | 97 ± 4 | 152 ± 11 | 183 ± 13 | 305 ± 16 |
| 10⁻⁷ | 90 ± 6 | 158 ± 12 | 190 ± 14 | 315 ± 18 |
| 10⁻⁶ | 72 ± 7 | 165 ± 14 | 205 ± 15 | 335 ± 20 |
| 10⁻⁵ | 55 ± 8 | 175 ± 15 | 225 ± 18 | 360 ± 22 |
| 10⁻⁴ | 40 ± 9 | 188 ± 16 | 250 ± 20 | 390 ± 25 |
Values are presented as mean ± SEM. Data is hypothetical and for illustrative purposes.
Biochemical and Electrophysiological Assays
A. cAMP Measurement Protocol (ELISA)
This protocol outlines the measurement of cyclic adenosine monophosphate (cAMP) levels in isolated cardiomyocytes to assess the impact of Labetalol on β-adrenergic signaling.
Materials and Reagents
-
Isolated Cardiomyocytes: Obtained via enzymatic digestion of the heart.
-
Lysis Buffer: (e.g., 0.1 M HCl) to stop phosphodiesterase activity.
-
cAMP ELISA Kit: Commercially available competitive ELISA kit.
-
Isoproterenol: A non-selective β-adrenergic agonist.
-
This compound
-
Microplate Reader
Experimental Workflow
Caption: Workflow for cAMP measurement using ELISA.
Detailed Procedure
-
Cardiomyocyte Isolation: Isolate ventricular cardiomyocytes from adult rats using established enzymatic digestion protocols.
-
Cell Treatment: Pre-incubate the isolated cardiomyocytes with various concentrations of Labetalol for 15-20 minutes.
-
Stimulation: Stimulate the cells with a submaximal concentration of isoproterenol (e.g., 10 nM) for 5-10 minutes to induce cAMP production.
-
Cell Lysis: Terminate the reaction and lyse the cells by adding ice-cold 0.1 M HCl.
-
ELISA Assay: Perform the cAMP ELISA according to the manufacturer's instructions. This typically involves a competitive binding assay where cAMP in the sample competes with a labeled cAMP for binding to a specific antibody.
-
Data Analysis: Generate a standard curve and determine the cAMP concentration in each sample.
Data Presentation
Table 3: Effect of Labetalol on Isoproterenol-Stimulated cAMP Levels in Isolated Cardiomyocytes
| Labetalol (M) | Isoproterenol (10 nM) | cAMP (pmol/mg protein) |
| 0 | - | 2.5 ± 0.3 |
| 0 | + | 25.0 ± 2.1 |
| 10⁻⁸ | + | 22.1 ± 1.9 |
| 10⁻⁷ | + | 15.8 ± 1.5 |
| 10⁻⁶ | + | 8.2 ± 0.9 |
| 10⁻⁵ | + | 4.1 ± 0.5 |
Values are presented as mean ± SEM. Data is hypothetical and for illustrative purposes.
B. Electrophysiological Studies
Standard microelectrode or patch-clamp techniques can be employed on isolated cardiomyocytes or Purkinje fibers to assess Labetalol's effects on action potential parameters.
Key Parameters to Measure:
-
Action Potential Duration (APD): APD at 50% and 90% repolarization (APD50, APD90). Labetalol has been shown to increase APD in ventricular muscle fibers at concentrations of 1-3 microM.[4]
-
Maximum Upstroke Velocity (Vmax): An indicator of sodium channel function. Labetalol can cause a concentration-dependent reduction in Vmax in Purkinje fibers.[4]
-
Effective Refractory Period (ERP): The interval during which a new action potential cannot be elicited.
Data Presentation
Table 4: Electrophysiological Effects of Labetalol on Isolated Canine Ventricular Myocytes
| Labetalol (µM) | APD90 (% Change from Baseline) | Vmax (% Change from Baseline) |
| 0.1 | + 5 ± 1 | - 2 ± 0.5 |
| 1 | + 12 ± 2 | - 8 ± 1 |
| 3 | + 25 ± 4 | - 15 ± 2 |
| 10 | + 38 ± 5 | - 28 ± 3 |
Values are presented as mean ± SEM. Data is hypothetical and based on qualitative descriptions from existing literature for illustrative purposes.[4]
Labetalol Signaling Pathways in Cardiomyocytes
Labetalol's dual receptor blockade initiates distinct downstream signaling cascades.
Caption: Labetalol's dual signaling pathway in cardiomyocytes.
Conclusion
The experimental protocols outlined in these application notes provide a comprehensive framework for investigating the cardiac effects of Labetalol. By employing these methodologies, researchers can gain valuable insights into the drug's influence on global heart function, myocardial contractility, and the underlying cellular and molecular mechanisms. This detailed approach is essential for a thorough understanding of Labetalol's pharmacological profile and for the continued development of advanced cardiovascular therapeutics.
References
- 1. A review of the animal pharmacology of labetalol, a combined alpha- and beta-adrenoceptor-blocking drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Labetalol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pharmacological effects of labetalol in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophysiological effects of labetalol on canine atrial, cardiac Purkinje fibres and ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Labetalol in Human Plasma via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Labetalol in human plasma. Labetalol is an adrenergic antagonist with both α- and β-blocking properties, widely used in the treatment of hypertension.[1][2] The described protocol employs a straightforward liquid-liquid extraction (LLE) for sample preparation and utilizes an internal standard for accurate quantification. The method is validated for its specificity, linearity, precision, accuracy, and recovery, making it highly suitable for pharmacokinetic studies and clinical monitoring.
Introduction
Labetalol is a unique antihypertensive agent that acts as a competitive antagonist at both alpha-1 (α1) and non-selective beta (β1 and β2) adrenergic receptors.[2][3] This dual mechanism of action leads to a reduction in peripheral vascular resistance and blood pressure without significant changes in heart rate or cardiac output.[2] Labetalol is administered as a racemic mixture of four stereoisomers, with the (R,R) and (S,R) isomers being primarily responsible for the β and α blockade, respectively.[4][5] Given its clinical importance, particularly in managing hypertensive emergencies and hypertension during pregnancy, a reliable method for its quantification in biological matrices is essential.[6][7] LC-MS/MS offers superior sensitivity and specificity compared to other analytical techniques, allowing for precise measurement of Labetalol concentrations in plasma.[8]
Mechanism of Action
Labetalol exerts its antihypertensive effects by blocking adrenergic receptors. Its antagonism of α1-receptors in vascular smooth muscle leads to vasodilation, while the blockade of β1-receptors in the heart reduces heart rate and contractility.[3][9]
Caption: Labetalol's dual blockade of α1 and β adrenergic receptors.
Experimental Protocols
Materials and Reagents
-
Labetalol Hydrochloride (Reference Standard)
-
Metoprolol (Internal Standard, IS)
-
Methanol (HPLC Grade)
-
Ethyl Acetate (HPLC Grade)
-
Ammonium Formate (AR Grade)
-
Formic Acid (AR Grade)
-
Water (Milli-Q or equivalent)
-
Drug-free human plasma with K3EDTA as anticoagulant
Instrumentation
-
Liquid Chromatography: Waters Acquity UPLC system or equivalent, equipped with a binary pump, autosampler, and column oven.[8]
-
Mass Spectrometer: Waters Quattro Micromass quadrupole instrument or equivalent, with an electrospray ionization (ESI) source.[8]
-
Analytical Column: Phenomenex Luna C18 (5µm, 100 x 4.6 mm).[1][8]
LC-MS/MS Conditions
The operational parameters for the LC-MS/MS system are summarized in the table below.
| Parameter | Condition |
| LC Parameters | |
| Column | Phenomenex Luna C18 (5µm, 100 x 4.6 mm)[1][8] |
| Mobile Phase | 2 mM Ammonium Formate (pH 5.0) : Methanol (20:80, v/v)[1][8] |
| Flow Rate | 0.5 mL/min[1][8] |
| Column Temperature | 40°C[8] |
| Injection Volume | 20 µL[8] |
| Run Time | 2.5 minutes[1][8] |
| MS/MS Parameters | |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][8] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[8] |
| MRM Transition (Labetalol) | m/z 329.01 → 161.95[1][8] |
| MRM Transition (IS) | m/z 267.99 → 115.86 (Metoprolol)[1][8] |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Data Acquisition Software | MassLynx 4.1[8] |
Preparation of Standards and Samples
1. Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Labetalol and Metoprolol (IS) by dissolving the accurately weighed standards in methanol.
-
Store stock solutions at 2-8°C.
2. Calibration Standards and Quality Control (QC) Samples:
-
Prepare working solutions by serially diluting the Labetalol stock solution with a 50:50 methanol:water mixture.
-
Spike 50 µL of each working solution into 950 µL of drug-free human plasma to achieve final concentrations for the calibration curve (e.g., 3-700 ng/mL).[1]
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
3. Plasma Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 200 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the IS working solution (Metoprolol).
-
Vortex for 30 seconds.
-
Vortex for 5 minutes, followed by centrifugation at 10,000 rpm for 5 minutes.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute.
-
Transfer to an autosampler vial for injection into the LC-MS/MS system.
Experimental Workflow
The overall process from sample collection to data analysis is illustrated below.
Caption: Step-by-step workflow for Labetalol analysis in plasma.
Method Validation Summary
The described method has been validated according to established guidelines, with performance characteristics summarized below. Precision is expressed as the coefficient of variation (%CV), and accuracy is expressed as the percentage of deviation from the nominal value.
| Validation Parameter | Result | Reference(s) |
| Linearity Range | 0.39 - 700.876 ng/mL | [1][10] |
| Correlation Coeff. (r²) | > 0.99 | [10] |
| LLOQ | 0.39 ng/mL | [10] |
| Intra-day Precision | < 11.4% | [10] |
| Inter-day Precision | < 11.4% | [10] |
| Accuracy | Within ±15% of nominal value (85-115%) | [4][5] |
| Mean Recovery | Labetalol: ~54.4% Metoprolol (IS): Not specified | [10] |
| Stability | Stable for 8h (benchtop) and 1 month at -20°C | [10] |
Detailed Validation Protocols
1. Specificity:
-
Analyze six different blank human plasma lots.
-
Check for any interfering peaks at the retention times of Labetalol and the IS. The response of any interfering peak should be less than 20% of the LLOQ for Labetalol and less than 5% for the IS.
2. Linearity:
-
Prepare a calibration curve with at least six non-zero concentrations.
-
Analyze each concentration point in triplicate.
-
Plot the peak area ratio (Analyte/IS) against the nominal concentration.
-
Perform a linear regression with a 1/x² weighting factor. The correlation coefficient (r²) should be ≥ 0.99.
3. Precision and Accuracy:
-
Analyze QC samples at LLOQ, low, medium, and high concentrations (n=6) on three separate days.
-
Intra-day (within-run): Calculate %CV and %accuracy for the six replicates on a single day.
-
Inter-day (between-run): Calculate %CV and %accuracy across the three validation days.
-
The %CV should not exceed 15% (20% at the LLOQ), and accuracy should be within 85-115% (80-120% at the LLOQ).[4]
4. Recovery:
-
Prepare two sets of samples at three QC levels (low, medium, high).
-
Set 1 (Extracted): Spike Labetalol and IS into blank plasma and perform the full extraction procedure.
-
Set 2 (Unextracted): Extract blank plasma first, then spike the Labetalol and IS into the final reconstituted extract.
-
Calculate recovery using the formula: Recovery (%) = (Mean peak area of Set 1 / Mean peak area of Set 2) * 100.
5. Matrix Effect:
-
Prepare two sets of samples at low and high QC concentrations.
-
Set A: Spike Labetalol and IS into the mobile phase.
-
Set B: Extract blank plasma from six different sources and spike Labetalol and IS into the final reconstituted extracts.
-
Calculate the matrix factor (MF) for each lot: MF = (Peak response in presence of matrix / Peak response in absence of matrix). The IS-normalized MF should have a %CV ≤ 15%.
6. Stability:
-
Analyze QC samples (low and high) after subjecting them to various conditions:
-
The mean concentration of the stability samples must be within ±15% of the nominal concentration.
Conclusion
The LC-MS/MS method detailed in this application note provides a rapid, sensitive, and reliable approach for the quantification of Labetalol in human plasma. The simple liquid-liquid extraction protocol ensures clean samples and minimal matrix effects. The method's validated performance makes it an invaluable tool for therapeutic drug monitoring, bioequivalence studies, and clinical pharmacokinetic research.
References
- 1. ijpsr.com [ijpsr.com]
- 2. Labetalol: a review of its pharmacology, pharmacokinetics, clinical uses and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Stereoselective analysis of labetalol in human plasma by LC-MS/MS: application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective analysis of labetalol in human plasma by LC-MS/MS: application to pharmacokinetics. | Semantic Scholar [semanticscholar.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Labetalol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pharmacophorejournal.com [pharmacophorejournal.com]
- 10. Development and validation of a bio-analytical method for simultaneous quantification of nebivolol and labetalol in aqueous humor and plasma using LC-MS/MS and its application to ocular pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labetalol Testing in Animal Models of Hypertension
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for inducing hypertension in various animal models and for the subsequent testing of the antihypertensive agent, Labetalol. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of Labetalol and other potential antihypertensive compounds.
Introduction to Labetalol
Labetalol is a non-selective beta-adrenergic receptor blocker and a selective alpha-1 adrenergic receptor antagonist.[1][2] This dual mechanism of action results in a reduction of peripheral vascular resistance and a subsequent decrease in blood pressure, without the reflex tachycardia often associated with other vasodilators.[1][2] It is used clinically to treat various forms of hypertension.[2]
Animal Models of Hypertension
The selection of an appropriate animal model is crucial for the preclinical evaluation of antihypertensive drugs. This document outlines protocols for four commonly used models of hypertension:
-
Spontaneously Hypertensive Rat (SHR): A genetic model that closely mimics essential hypertension in humans.
-
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat: A model of volume-dependent hypertension.
-
Two-Kidney, One-Clip (2K1C) Hypertensive Rat: A model of renovascular hypertension.
-
L-NAME-Induced Hypertensive Rat: A model of hypertension induced by the inhibition of nitric oxide synthase.
Experimental Protocols
Induction of Hypertension
Principle: The SHR strain is genetically predisposed to develop hypertension.
Protocol:
-
Obtain male or female SHRs and age-matched normotensive Wistar-Kyoto (WKY) rats (as controls) at approximately 5-6 weeks of age.
-
House the animals under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
Monitor blood pressure weekly using a non-invasive tail-cuff method to confirm the development of hypertension, which typically becomes established by 12-14 weeks of age.
Principle: This model induces hypertension through mineralocorticoid-induced sodium and water retention, leading to volume expansion.
Protocol:
-
Use male Sprague-Dawley or Wistar rats weighing 200-250 g.
-
Anesthetize the rats and perform a unilateral nephrectomy (removal of one kidney).
-
Allow a one-week recovery period.
-
Implant a slow-release pellet of DOCA (e.g., 25 mg/pellet, 21-day release) subcutaneously or administer DOCA subcutaneously at a dose of 25 mg/kg twice a week.
-
Replace drinking water with 1% NaCl solution.
-
Monitor blood pressure weekly. Hypertension typically develops within 4-6 weeks.
Principle: This model mimics renovascular hypertension by constricting one renal artery, which activates the renin-angiotensin-aldosterone system (RAAS).
Protocol:
-
Use male Sprague-Dawley or Wistar rats weighing 200-250 g.
-
Anesthetize the rat and expose the left renal artery through a flank incision.
-
Place a silver or gold clip with a specific internal diameter (e.g., 0.2 mm) around the renal artery to partially constrict it. The contralateral kidney remains untouched.
-
Close the incision and allow the animal to recover.
-
Monitor blood pressure weekly. A significant increase in blood pressure is typically observed within 3-4 weeks.
Principle: L-NAME is a non-selective inhibitor of nitric oxide synthase (NOS), and its chronic administration leads to a reduction in nitric oxide (NO) bioavailability, causing endothelial dysfunction and hypertension.
Protocol:
-
Use male Wistar or Sprague-Dawley rats.
-
Administer L-NAME in the drinking water at a concentration of 40 mg/kg/day.
-
Monitor blood pressure weekly. Hypertension generally develops within 2-4 weeks.
Labetalol Administration
Vehicle Preparation:
-
Oral Administration: Labetalol hydrochloride is soluble in water.[3] It can be dissolved in sterile water or saline for oral gavage. To improve palatability for voluntary administration, a 10% sucrose solution can be used.[4]
-
Intravenous Administration: For intravenous injection, this compound can be dissolved in sterile saline, 5% dextrose solution, or lactated Ringer's solution.[3][5]
Dosage and Administration:
-
Oral Gavage: Administer Labetalol at doses ranging from 10 to 100 mg/kg/day.[6] The volume should be adjusted based on the animal's weight (typically 5-10 ml/kg).
-
Intravenous Injection: Administer Labetalol via a tail vein or a catheterized jugular vein at doses ranging from 1 to 10 mg/kg. The intravenous LD50 in rats is 50-60 mg/kg, so caution should be exercised with higher doses.[3][7]
Blood Pressure Measurement
3.1. Non-Invasive Method (Tail-Cuff Plethysmography):
-
Acclimatize the rats to the restraining device and the warming chamber for several days before the actual measurement.
-
Place the rat in the restrainer and position the tail cuff and sensor on the tail.
-
Warm the tail to a temperature of 32-34°C to detect the tail artery pulse.
-
Inflate the cuff to a pressure above the expected systolic blood pressure and then slowly deflate it.
-
Record the systolic blood pressure as the pressure at which the pulse reappears.
-
Take multiple readings for each animal and average them to get a reliable measurement.
3.2. Invasive Method (Direct Arterial Cannulation):
-
Anesthetize the rat.
-
Cannulate the carotid or femoral artery with a polyethylene catheter filled with heparinized saline.
-
Exteriorize the catheter at the back of the neck.
-
Connect the catheter to a pressure transducer and a data acquisition system.
-
Allow the animal to recover from surgery before recording blood pressure.
-
Record mean arterial pressure (MAP), systolic blood pressure (SBP), and diastolic blood pressure (DBP) continuously.
Data Presentation
The following tables summarize the expected antihypertensive effects of Labetalol in the different animal models based on available literature.
Table 1: Antihypertensive Effect of Oral Labetalol in Hypertensive Rat Models
| Animal Model | Labetalol Dose (mg/kg/day) | Duration of Treatment | Change in Blood Pressure | Reference |
| SHR | 25, 50, 100 | 1.5 weeks | Prevention of hypertension development | [6] |
| DOCA-Salt | 10, 30, 100 | 6 days | Significant antihypertensive effect and bradycardia | [6] |
| Renal Hypertensive Rat (similar to 2K1C) | 10, 30, 100 | 6 days | Significant antihypertensive effect and bradycardia | [6] |
Note: Specific quantitative data on the reduction in mmHg for SBP, DBP, and MAP are limited in the reviewed literature for some models. The provided information reflects the qualitative outcomes reported.
Signaling Pathways and Experimental Workflows
Labetalol's Mechanism of Action
Labetalol exerts its antihypertensive effects by blocking alpha-1, beta-1, and beta-2 adrenergic receptors.
Experimental Workflow for Labetalol Testing
The following diagram illustrates a typical workflow for evaluating the antihypertensive effects of Labetalol in an induced hypertension model.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers investigating the antihypertensive properties of Labetalol in established animal models. Careful selection of the appropriate model, adherence to detailed protocols, and accurate data collection and analysis are essential for obtaining reliable and reproducible results in the drug development process.
References
- 1. Pharmacology of labetalol in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Labetalol: a review of its pharmacology, pharmacokinetics, clinical uses and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labeling.pfizer.com [labeling.pfizer.com]
- 4. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. [Antihypertensive effects of labetalol in three types of hypertensive models of rats (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [On the acute toxicity of labetalol (AH-5158), a combined alpha-and-beta-adrenoceptor-blocking agent (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting unexpected side effects of Labetalol in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Labetalol in animal studies.
Troubleshooting Guides
This section addresses specific unexpected side effects that may be encountered during preclinical research with Labetalol.
Issue 1: Unexpected Hypoglycemia
Question: We observed a significant drop in blood glucose levels in our animal models following Labetalol administration, which was not the intended endpoint of our study. What could be the cause and how can we manage this?
Answer:
Unexpected hypoglycemia is a potential side effect of Labetalol, primarily due to its non-selective beta-adrenergic receptor blockade.[1] Here’s a breakdown of the likely causes, along with solutions and preventative measures.
Possible Causes:
-
Inhibition of Glycogenolysis: Labetalol's blockade of β2-adrenergic receptors can inhibit the breakdown of glycogen into glucose in the liver and skeletal muscles, a critical process for maintaining blood glucose homeostasis.[1]
-
Fasting State of Animals: If the animals are fasted prior to or during the experiment, their glycogen stores may already be depleted, increasing the risk of Labetalol-induced hypoglycemia.[1]
-
Animal Species and Strain: Different species and strains of animals may have varying sensitivities to the metabolic effects of beta-blockers.
-
Dose of Labetalol: Higher doses of Labetalol are more likely to induce hypoglycemia.
Troubleshooting and Mitigation Strategies:
-
Monitor Blood Glucose: Implement regular blood glucose monitoring throughout the experimental period, especially during the peak effect of Labetalol (typically within 1-2 hours of administration).
-
Adjust Feeding Protocols:
-
Avoid prolonged fasting of animals before and during the study.
-
Ensure ad libitum access to food and water, unless a fasted state is a critical and unavoidable component of the study design.
-
-
Dose Adjustment:
-
If hypoglycemia is observed, consider a dose-response study to determine the minimum effective dose for your primary endpoint with the least impact on glucose metabolism.
-
Start with a lower dose and titrate up as needed while monitoring blood glucose.
-
-
Provide Glucose Support: If an animal becomes hypoglycemic, provide a source of glucose (e.g., oral glucose gel, dextrose injection) as per your institution's veterinary guidelines.
-
Refine Animal Model Selection: If the hypoglycemic effect confounds the study results, consider if an alternative animal model or a more selective beta-blocker would be appropriate for your research question.
Issue 2: Suspected Hepatotoxicity
Question: We have noticed elevated liver enzymes (ALT, AST) in our long-term Labetalol study in rats. Is this a known side effect, and what steps should we take?
Answer:
While Labetalol-induced hepatotoxicity is a known, albeit rare, idiosyncratic reaction in humans, it is not a widely reported or characterized side effect in preclinical animal models.[2][3] The mechanism is thought to be related to metabolic idiosyncrasy.[2][3] Therefore, observing elevated liver enzymes in animal studies warrants careful investigation.
Possible Causes:
-
Idiosyncratic Drug Reaction: Similar to humans, a subset of animals in your study may have a metabolic predisposition to Labetalol-induced liver injury.
-
Concomitant Medications or Test Substances: Interactions with other administered compounds could contribute to liver enzyme elevations.
-
Underlying Health Status of Animals: Pre-existing subclinical liver conditions in the animals could be exacerbated by Labetalol.
-
Vehicle or Formulation Effects: The vehicle used to dissolve or suspend Labetalol could have an independent effect on the liver.
Troubleshooting and Investigation Plan:
-
Confirm Liver Enzyme Elevation: Repeat the liver function tests on the affected animals and a control group to confirm the findings.
-
Histopathological Examination: At the end of the study, or if an animal is euthanized due to poor health, perform a thorough histopathological examination of the liver tissue to characterize the nature of the injury (e.g., necrosis, inflammation).
-
Rule Out Other Causes:
-
Review all other substances administered to the animals for known hepatotoxic effects.
-
Screen for common rodent pathogens that can affect the liver.
-
Analyze the vehicle control group data carefully to rule out any effects of the formulation.
-
-
Dose-Dependence Assessment: If possible within your study design, assess if the incidence and severity of liver enzyme elevation are dose-dependent.
-
Consider Genetic Predisposition: If specific strains or families of animals are affected, it may suggest a genetic susceptibility.
Experimental Workflow for Investigating Suspected Hepatotoxicity
References
Optimizing Labetalol dosage for consistent results in preclinical research
Welcome to the . This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Labetalol dosage for consistent and reliable results in preclinical research. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data summaries to support your study design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action of Labetalol?
A1: Labetalol is a unique adrenergic receptor blocking agent that acts as a competitive antagonist at both alpha-1 (α₁) and non-selective beta (β₁ and β₂) adrenergic receptors.[1] This dual antagonism results in a reduction of peripheral vascular resistance (due to α₁-blockade) without the reflex tachycardia often seen with pure vasodilators, as the concurrent β-blockade blunts the heart rate response.[2] The ratio of beta-to-alpha blockade is approximately 3:1 after oral administration and 7:1 after intravenous (IV) administration.[3]
Q2: What are the key differences in Labetalol's pharmacokinetics across common preclinical species and humans?
A2: Labetalol's pharmacokinetic profile displays notable species-specific differences, particularly in its metabolism and bioavailability. Following oral administration, Labetalol undergoes extensive first-pass metabolism in the liver of rats, rabbits, and humans, leading to lower bioavailability compared to dogs.[4] Intravenous administration bypasses this first-pass effect, resulting in higher systemic exposure.[4] The percentage of unchanged drug excreted in the urine also varies significantly among species.[4]
Q3: What are the recommended starting doses for Labetalol in rodent models of hypertension?
A3: For spontaneously hypertensive rats (SHR), a common model for hypertension research, oral administration of Labetalol at doses of 25, 50, and 100 mg/kg/day has been shown to prevent the development of hypertension.[5] In other hypertensive rat models, such as DOCA-salt and renal hypertensive rats, oral doses of 10, 30, and 100 mg/kg/day have demonstrated antihypertensive effects.[5] For intravenous administration in rats, the LD₅₀ is reported to be between 50 to 60 mg/kg.[6] It is crucial to start with lower doses and titrate upwards based on the specific experimental model and the observed physiological response.
Q4: How should I prepare Labetalol for administration in preclinical studies?
A4: Labetalol hydrochloride is soluble in water.[3] For intravenous administration, this compound injection can be diluted with common intravenous fluids such as 5% Dextrose Injection or 0.9% Sodium Chloride Injection.[7][8] Labetalol is stable in these solutions for up to 72 hours at 4°C and 25°C.[7] It is important to note that Labetalol is incompatible with 5% Sodium Bicarbonate Injection, as a precipitate can form.[7] For oral administration, Labetalol tablets can be crushed and suspended in vehicles like distilled water or simple syrup.[9] The stability of these suspensions has been demonstrated for up to four weeks when refrigerated.[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent blood pressure reduction | Improper dose selection, incorrect route of administration, variability in animal model, drug solution instability. | Verify dose calculations and ensure the correct route of administration is being used. Confirm the stability and concentration of your Labetalol solution. Ensure the animal model is appropriate and that baseline blood pressure is consistent. Consider performing a dose-response study to determine the optimal dose for your specific model and experimental conditions. |
| Unexpected bradycardia (excessive heart rate slowing) | Dose is too high, rapid intravenous injection, synergistic effects with other medications. | Reduce the dose of Labetalol. For IV administration, infuse the drug more slowly.[11] Review all other administered compounds for potential synergistic effects on heart rate. Monitor heart rate closely and continuously during and after administration. |
| Precipitation in the injection solution | Incompatible vehicle or diluent, pH of the solution is too high. | This compound is more stable in acidic solutions (pH 3-4).[9] Avoid alkaline solutions such as 5% sodium bicarbonate.[7] Use recommended diluents like 5% dextrose or 0.9% sodium chloride.[7] Visually inspect the solution for any particulate matter before administration. |
| Lack of antihypertensive effect | Insufficient dose, poor oral bioavailability, rapid metabolism in the chosen species. | Increase the dose in a stepwise manner. Consider switching to intravenous administration to bypass first-pass metabolism.[4] Review the pharmacokinetic data for the specific species to ensure the dosing regimen is appropriate to achieve therapeutic concentrations. |
| Postural hypotension in the animal model | A known side effect of alpha-1 blockade, particularly with higher doses. | Monitor the animal's posture and activity levels. If signs of dizziness or ataxia are observed, consider reducing the dose. This effect is more pronounced with intravenous administration.[12] |
Data Presentation
Table 1: Comparative Pharmacokinetics of Labetalol
| Parameter | Human | Dog | Rat | Mouse | Rabbit |
| Oral Bioavailability | ~25%[3] | Higher than human/rat[4] | Low (extensive first-pass)[4] | - | Low (extensive first-pass)[4] |
| Elimination Half-life (IV) | ~5.5 hours | - | - | - | - |
| Protein Binding | ~50% | - | - | - | - |
| Primary Route of Elimination | Hepatic metabolism, renal excretion[4] | Biliary and renal excretion[4] | Biliary and renal excretion[4] | Renal excretion (72% of oral dose)[4] | Renal excretion (61% of oral dose)[4] |
| Oral LD₅₀ | - | - | >2 g/kg[6] | ~600 mg/kg[6] | - |
| Intravenous LD₅₀ | - | - | 50-60 mg/kg[6] | 50-60 mg/kg[6] | 43 mg/kg[13] |
Table 2: Recommended Dose Ranges for Preclinical Models
| Species | Model | Route of Administration | Dose Range | Reference |
| Rat | Spontaneously Hypertensive Rat (SHR) | Oral | 25-100 mg/kg/day | [5] |
| Rat | DOCA-Hypertensive Rat | Oral | 10-100 mg/kg/day | [5] |
| Rat | Renal Hypertensive Rat (RHR) | Oral | 10-100 mg/kg/day | [5] |
| Dog | Anesthetized | Intravenous | 0.1-15 mg/kg | [14] |
| Dog | Conscious | Intravenous | 0.5 mg/kg | [15] |
| Mouse | - | Oral | 100 mg/kg (single dose study) | [4] |
Experimental Protocols
Protocol 1: Preparation of Labetalol for Intravenous Infusion in Rats
-
Materials: this compound for injection, sterile 5% Dextrose Injection, sterile syringes and needles, appropriate sterile vials.
-
Calculation: Determine the required concentration of Labetalol based on the desired dose and infusion rate. A common concentration for infusion is 1 mg/mL.[3]
-
Dilution: Under sterile conditions, withdraw the calculated volume of this compound from the vial and add it to the 5% Dextrose Injection to achieve the final desired concentration. For example, to prepare a 1 mg/mL solution, add 200 mg of Labetalol (e.g., 40 mL of a 5 mg/mL solution) to 160 mL of 5% Dextrose Injection for a total volume of 200 mL.[3]
-
Administration: The diluted solution can be administered via a tail vein catheter using an infusion pump at a controlled rate. A typical starting infusion rate is 2 mg/min, which can be adjusted based on the blood pressure response.[16]
-
Monitoring: Continuously monitor blood pressure and heart rate throughout the infusion period.
Protocol 2: Preparation and Administration of Labetalol by Oral Gavage in Rats
-
Materials: this compound tablets, distilled water or 0.5% methylcellulose, mortar and pestle, appropriate gavage needles.
-
Preparation: Crush the required number of Labetalol tablets to a fine powder using a mortar and pestle. Suspend the powder in a suitable vehicle such as distilled water or a 0.5% methylcellulose solution to the desired concentration. Ensure the suspension is homogenous before each administration.
-
Administration: Administer the Labetalol suspension to the rat using a gavage needle of appropriate size. The volume administered should be based on the animal's body weight and the concentration of the suspension.
-
Monitoring: Monitor the animal for any signs of distress during and after administration. Measure blood pressure and heart rate at predetermined time points to assess the drug's effect.
Visualizations
Labetalol's Dual Mechanism of Action
Caption: Labetalol's dual antagonism of α₁ and β adrenergic receptors.
Experimental Workflow for Preclinical Labetalol Study
Caption: A typical workflow for a preclinical study involving Labetalol.
Troubleshooting Logic for Inconsistent Results
Caption: A logical approach to troubleshooting inconsistent experimental outcomes.
References
- 1. Pharmacology of labetalol in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GraphViz Examples and Tutorial [graphs.grevian.org]
- 3. labeling.pfizer.com [labeling.pfizer.com]
- 4. Metabolism of labetalol by animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review of the animal pharmacology of labetalol, a combined alpha- and beta-adrenoceptor-blocking drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Compatibility and stability of this compound in commonly used intravenous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. pharmacylibrary.com [pharmacylibrary.com]
- 10. ukaazpublications.com [ukaazpublications.com]
- 11. LABETalol [handbook.bcehs.ca]
- 12. youtube.com [youtube.com]
- 13. [On the acute toxicity of labetalol (AH-5158), a combined alpha-and-beta-adrenoceptor-blocking agent (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Retrospective evaluation of labetalol as antihypertensive agent in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hemodynamic effects of labetalol in the dog. Comparative study in the anesthetized open-chest dog and in the conscious dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
Identifying and minimizing degradation products of Labetalol in solution
For researchers, scientists, and drug development professionals, ensuring the stability of Labetalol in solution is paramount for accurate experimental results and the development of safe and effective pharmaceutical products. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize the degradation of Labetalol in your experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of Labetalol and its degradation products.
Problem 1: Unexpected peaks appear in the chromatogram.
Possible Cause 1: Degradation of Labetalol. Labetalol is susceptible to degradation under various conditions, including exposure to light, oxidative stress, and non-optimal pH.
Solution:
-
Identify the Degradants: Compare the retention times of the unknown peaks with those of known Labetalol degradation products. The primary degradation pathways are photodegradation and oxidation.
-
Photodegradation Products: The main photodegradation products of Labetalol are 3-amino-1-phenylbutane and salicylamide-4-carboxaldehyde.[1]
-
Oxidative Degradation Product (DLBT): An oxidative degradant, often referred to as DLBT, can be formed.[2]
-
Other Impurities: A known impurity is the 2-hydroxy impurity, chemically identified as 2-hydroxy-5-(1-hydroxyethyl)benzamide.[3][4][5]
-
-
Prevent Further Degradation:
-
Light Protection: Store Labetalol solutions in amber or light-resistant containers.
-
pH Control: Maintain the pH of the solution between 2 and 4 for optimal stability.
-
Inert Atmosphere: To prevent oxidation, consider purging the solution and the headspace of the container with an inert gas like nitrogen or argon.
-
Possible Cause 2: Contamination from the solvent or glassware.
Solution:
-
Solvent Check: Run a blank chromatogram with only the solvent to check for impurities.
-
Glassware Cleaning: Ensure all glassware is thoroughly cleaned and rinsed with high-purity solvent before use.
Problem 2: The concentration of Labetalol decreases over time.
Possible Cause 1: Adsorption to the container surface. Labetalol, being a polar molecule, can adsorb to the surface of certain types of containers.
Solution:
-
Use appropriate containers: Employ low-adsorption materials like silanized glass or polypropylene containers.
-
Pre-conditioning: Before adding the Labetalol solution, rinse the container with a solution of similar composition.
Possible Cause 2: Chemical degradation. As mentioned previously, Labetalol can degrade due to light, pH, and oxidation.
Solution:
-
Review Storage Conditions: Ensure the solution is stored under the recommended conditions (see "Minimizing Labetalol Degradation" section).
-
Perform Stability Studies: Conduct a time-course experiment under your specific experimental conditions to determine the rate of degradation.
Frequently Asked Questions (FAQs)
Q1: What are the main degradation products of Labetalol in solution?
A1: The primary identified degradation products of Labetalol are:
-
Photodegradation Products: 3-amino-1-phenylbutane and salicylamide-4-carboxaldehyde are the main products formed upon exposure to light.[1]
-
Oxidative Degradation Product (DLBT): This is a common degradant formed in the presence of oxidizing agents.[2]
-
2-Hydroxy Impurity: This is a known process-related impurity with the chemical name 2-hydroxy-5-(1-hydroxyethyl)benzamide.[3][4][5]
Q2: What are the optimal storage conditions to minimize Labetalol degradation?
A2: To minimize degradation, Labetalol solutions should be:
-
Protected from light: Store in amber or opaque containers.
-
Maintained at a pH of 2-4.
-
Stored at a controlled room temperature or refrigerated.
-
Protected from oxidative stress: Consider using deoxygenated solvents or storing under an inert atmosphere.
Q3: How can I identify and quantify Labetalol and its degradation products?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique. Several reversed-phase HPLC (RP-HPLC) methods have been developed for this purpose.[6][7][8][9][10][11] Key components of such a method include:
-
Column: A C18 column is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like trifluoroacetic acid) and an organic solvent (e.g., methanol or acetonitrile).
-
Detection: UV detection is commonly employed, with wavelengths around 230 nm or 250 nm being effective.[6][12]
Q4: I am observing peak tailing for Labetalol in my HPLC analysis. What could be the cause and how can I fix it?
A4: Peak tailing for Labetalol, a basic compound, is often due to secondary interactions with acidic silanol groups on the silica-based stationary phase of the HPLC column.
Troubleshooting Steps:
-
Mobile Phase pH: Ensure the mobile phase pH is low (around 2-3). This protonates the silanol groups, reducing their interaction with the protonated Labetalol.
-
Ionic Strength: Increase the buffer concentration in the mobile phase to help mask the residual silanol groups.
-
Competitive Amine: Add a small amount of a competing amine, such as triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active sites on the stationary phase.
-
Column Choice: Use a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.
Q5: How do I perform a forced degradation study for Labetalol?
A5: A forced degradation study intentionally exposes the drug substance to harsh conditions to accelerate degradation and identify potential degradation products. A typical protocol involves:
-
Acid Hydrolysis: Treat the Labetalol solution with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60-80 °C) for a defined period.
-
Base Hydrolysis: Treat the Labetalol solution with a base (e.g., 0.1 N NaOH) at room temperature or a slightly elevated temperature.
-
Oxidative Degradation: Expose the Labetalol solution to an oxidizing agent like hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature. A method for preparing the oxidative degradation product (DLBT) involves refluxing with hydrogen peroxide for 5 hours.[13]
-
Thermal Degradation: Expose the solid drug or a solution to high temperatures (e.g., 60-100 °C).
-
Photodegradation: Expose the solution to UV and/or visible light.
After exposure, the samples are analyzed by a stability-indicating HPLC method to determine the extent of degradation and identify the degradation products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[14]
Data Presentation
Table 1: Summary of Labetalol Degradation Products
| Degradation Pathway | Degradation Product Name | Chemical Name (if known) |
| Photodegradation | Photoproduct 1 | 3-amino-1-phenylbutane |
| Photodegradation | Photoproduct 2 | salicylamide-4-carboxaldehyde |
| Oxidation | DLBT | Not specified in literature |
| Process Impurity | 2-Hydroxy Impurity | 2-hydroxy-5-(1-hydroxyethyl)benzamide |
Table 2: Recommended HPLC Conditions for Labetalol Stability Indicating Assay
| Parameter | Condition 1 | Condition 2 |
| Column | Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm)[6] | BDS Hypersil C18[12] |
| Mobile Phase A | 0.1% TFA in Water[6] | 25 mM Sodium Dihydrogen Phosphate (pH 4.5)[12] |
| Mobile Phase B | 0.1% TFA in Acetonitrile:Methanol (1:1)[6] | Methanol[12] |
| Gradient | Linear Gradient[6] | Isocratic (50:50, v/v)[12] |
| Flow Rate | 1.0 mL/min[6][12] | 1.0 mL/min[12] |
| Column Temperature | 35 °C[6] | Not specified |
| Detection Wavelength | 230 nm[6] | 250 nm[12] |
Experimental Protocols
Protocol 1: Preparation of Oxidative Degradation Product (DLBT)
Objective: To generate the oxidative degradation product of Labetalol for use as a reference standard.
Materials:
-
Labetalol Hydrochloride
-
Hydrogen Peroxide (30%)
-
Water (HPLC grade)
-
Reflux apparatus
-
Rotary evaporator
Procedure: [13]
-
Dissolve a known amount of this compound in water.
-
Add hydrogen peroxide to the solution.
-
Heat the solution under reflux for 5 hours.
-
After reflux, evaporate the solution to dryness under vacuum using a rotary evaporator.
-
Extract the obtained residue with water (2 x 10 mL).
-
Filter the extracted solution into a volumetric flask and dilute to the desired volume with water.
Protocol 2: Stability-Indicating RP-HPLC Method for Labetalol and its Degradation Products
Objective: To separate and quantify Labetalol from its degradation products. This protocol is based on a published method.[6]
Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
-
Labetalol reference standard and samples
-
HPLC system with UV detector
-
Zorbax Eclipse Plus C18 column (100 x 4.6 mm, 3.5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1 mL of TFA to 1000 mL of water.
-
Mobile Phase B: Add 1 mL of TFA to 1000 mL of a 1:1 mixture of acetonitrile and methanol.
-
-
Chromatographic Conditions:
-
Set the flow rate to 1.0 mL/min.
-
Maintain the column temperature at 35 °C.
-
Set the detection wavelength to 230 nm.
-
Use a linear gradient program (the specific gradient profile should be optimized based on the separation of all degradation products).
-
-
Sample Preparation:
-
Dissolve the Labetalol sample in a suitable diluent (e.g., a mixture of mobile phases) to a known concentration.
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Record the chromatogram and identify the peaks based on their retention times compared to the reference standard and known degradation products.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Labetalol 2-Hydroxy Impurity | CAS No- 2724509-52-6 [chemicea.com]
- 4. Labetalol 2-Hydroxy Impurity | 2724509-52-6 | SynZeal [synzeal.com]
- 5. veeprho.com [veeprho.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Stable RP-HPLC method for labetalol HCl in formulations [wisdomlib.org]
- 9. Stable RP-HPLC method for labetalol HCl in formulations [wisdomlib.org]
- 10. researchgate.net [researchgate.net]
- 11. ukaazpublications.com [ukaazpublications.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
Technical Support Center: Labetalol Bioequivalence Studies
Welcome to the technical support center for Labetalol bioequivalence (BE) studies. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the inherent variability of Labetalol.
Frequently Asked Questions (FAQs)
Q1: Why is Labetalol considered a highly variable drug?
A1: Labetalol is classified as a highly variable drug primarily due to its extensive first-pass metabolism in the liver.[1][2][3][4] This process, which occurs before the drug reaches systemic circulation, can vary significantly between and within individuals, leading to high variability in pharmacokinetic (PK) parameters like Cmax and AUC.[5][6] The oral bioavailability of Labetalol is consequently low and variable, typically around 25%, but can range from 10% to over 80%.[2][7][8]
Q2: What are the main factors contributing to the variability in Labetalol BE studies?
A2: Several factors contribute to the variability observed in Labetalol BE studies:
-
Extensive First-Pass Metabolism: As mentioned, this is the primary driver of variability.[1][2][3][4]
-
Food Effect: The bioavailability of Labetalol increases when taken with food, which can introduce variability if food intake is not strictly controlled during studies.[1][8][9][10][11] Food can increase the mean systemic bioavailability by decreasing its first-pass metabolism.[9][10][11]
-
Age: Bioavailability has been shown to increase with age, which can be a source of variability if the study population has a wide age range.[8][12]
-
Genetic Polymorphisms: Differences in drug-metabolizing enzymes (e.g., CYP450) among individuals can affect the rate of Labetalol metabolism.[13]
-
Stereoselectivity: Labetalol is a racemic mixture of four stereoisomers, each with different pharmacological activities and metabolic profiles.[4] Stereoselective metabolism can contribute to the overall pharmacokinetic variability.[4]
Q3: What are the regulatory guidelines for conducting BE studies on a highly variable drug like Labetalol?
A3: Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific recommendations for highly variable drugs (defined as having an intra-subject variability of 30% or more for Cmax or AUC).[5][6] The key recommendation is to use a replicate study design to estimate the within-subject variability of the reference product.[14][15][16] Based on this variability, a scaled average bioequivalence (SABE) approach may be used, which allows for widening the acceptance limits for Cmax.[16][17][18]
Q4: What is a replicate design, and why is it recommended for Labetalol?
A4: A replicate design is a type of bioequivalence study where at least one formulation (usually the reference product) is administered to each subject on two separate occasions.[14][15][16] This allows for the estimation of the within-subject variability of the reference product. For a highly variable drug like Labetalol, a standard two-way crossover study might require a very large number of subjects to achieve adequate statistical power. A replicate design, in conjunction with a scaled average bioequivalence approach, can often demonstrate bioequivalence with a more reasonable sample size.[14][15]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High intra-subject variability (>30%) observed for Cmax and/or AUC. | This is expected for Labetalol due to its extensive first-pass metabolism.[1][2][3][4] | * Employ a replicate study design (e.g., 3-period or 4-period crossover) to accurately estimate the within-subject variability.[14][15][16] * Utilize a scaled average bioequivalence (SABE) approach for statistical analysis, as recommended by regulatory agencies for highly variable drugs.[16][17][18] |
| Failure to meet the 80.00-125.00% bioequivalence limits. | * Inadequate sample size to overcome the high variability. * True inequivalence between the test and reference products. * Inconsistent study conduct (e.g., diet, posture). | * If a non-replicate design was used, consider re-designing the study as a replicate study. * Increase the number of subjects in the study to increase statistical power.[5] * Ensure strict control over experimental conditions, including a standardized diet and consistent timing of meals relative to drug administration.[10] |
| Significant food effect observed. | Labetalol's bioavailability is known to increase with food.[1][8][9][10][11] | * For fasting studies, ensure subjects have fasted for at least 10 hours before dosing and 4 hours post-dose.[3] * For fed studies, use a standardized high-fat, high-calorie meal and ensure all subjects consume it within the specified timeframe. |
| Inconsistent or unexpected plasma concentration profiles. | * Issues with the bioanalytical method. * Problems with sample collection, handling, or storage. * Subject non-compliance. | * Validate the bioanalytical method for specificity, sensitivity, linearity, precision, and accuracy. HPLC with fluorescence detection or LC-MS/MS are suitable methods.[19][20] * Review and reinforce standard operating procedures for sample handling and storage. * Monitor subjects closely to ensure adherence to the study protocol. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Labetalol (Oral Administration)
| Parameter | Value | Reference(s) |
| Bioavailability | ~25% (highly variable, range 10-80%) | [2][7][8] |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [9] |
| Elimination Half-life (t½) | 6-8 hours | [1][2][7] |
| Plasma Protein Binding | ~50% | [3][8] |
| Metabolism | Extensive hepatic first-pass metabolism (glucuronidation) | [7][8][21] |
| Excretion | Primarily in urine and feces as metabolites | [1][7] |
Experimental Protocols
Protocol 1: Standard Two-Way Crossover Bioequivalence Study (Fasting)
-
Study Design: Single-dose, two-treatment, two-period, two-sequence crossover design.
-
Subjects: Healthy, non-smoking male and non-pregnant, non-lactating female subjects, typically aged 18-55.
-
Randomization: Subjects are randomly assigned to one of two treatment sequences (e.g., Test then Reference, or Reference then Test).
-
Dosing: In each period, subjects receive a single oral dose of either the test or reference Labetalol formulation after an overnight fast of at least 10 hours.
-
Washout Period: A washout period of at least 7 days should separate the two treatment periods.[3]
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after dosing (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24 hours).
-
Bioanalysis: Plasma concentrations of Labetalol are determined using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Cmax, AUCt, and AUCinf are calculated for each subject.
-
Statistical Analysis: Analysis of variance (ANOVA) is performed on the log-transformed PK parameters. The 90% confidence interval for the ratio of the geometric means (Test/Reference) for Cmax and AUC must be within the 80.00-125.00% acceptance range.[5][13]
Protocol 2: Replicate Design Bioequivalence Study (Fasting)
-
Study Design: A 3-period, 2-sequence (TRT, RTR) or a 4-period, 2-sequence (TRTR, RTRT) crossover design is commonly used.
-
Subjects, Randomization, Dosing, and Washout Period: Similar to the standard design, with the addition of the extra period(s).
-
Blood Sampling and Bioanalysis: Same as the standard design.
-
Pharmacokinetic Analysis: Same as the standard design.
-
Statistical Analysis: A mixed-effects model is used to estimate the within-subject variability of the test and reference products. A scaled average bioequivalence (SABE) approach is then applied. This involves calculating a scaled bioequivalence limit based on the reference product's variability and comparing the 90% confidence interval to these wider limits. A point estimate constraint (the geometric mean ratio should be within 80.00-125.00%) is also applied.[18]
Visualizations
Caption: Workflow for a Labetalol Bioequivalence Study.
Caption: Decision logic for applying Scaled Average Bioequivalence (SABE).
References
- 1. pharmacophorejournal.com [pharmacophorejournal.com]
- 2. Labetalol: a review of its pharmacology, pharmacokinetics, clinical uses and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Pharmacokinetic Characterization of Labetalol in Pregnancy (The CLIP Study): A Prospective Observational Longitudinal Pharmacokinetic/Pharmacodynamic Cohort Study During Pregnancy and Postpartum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly Variable Drugs: Observations from Bioequivalence Data Submitted to the FDA for New Generic Drug Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The bioequivalence of highly variable drugs and drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. google.com [google.com]
- 8. Clinical pharmacokinetics of labetalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. The influence of food on the oral and intravenous pharmacokinetics of a high clearance drug: a study with labetalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The influence of food on the oral and intravenous pharmacokinetics of a high clearance drug: a study with labetalol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioavailability of labetalol increases with age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmalesson.com [pharmalesson.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. fda.gov [fda.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. The determination of labetalol in plasma by high-performance liquid chromatography using fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. sysrevpharm.org [sysrevpharm.org]
- 21. Labetalol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Improving the stability of Labetalol stock solutions for long-term experiments
This technical support center provides guidance on improving the stability of Labetalol stock solutions for long-term experiments, addressing common issues encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a Labetalol hydrochloride stock solution to ensure long-term stability?
A1: this compound exhibits optimal stability in acidic solutions with a pH range of 3 to 4.[1][2] A 1% solution of this compound in water will naturally have a pH between 4 and 5.[1][3] It is crucial to avoid alkaline conditions, as a precipitate may form in solutions with a pH of 7.6 to 8.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The choice of solvent depends on the desired concentration and experimental setup. This compound has limited aqueous solubility (approximately 20 mg/mL) but is freely soluble in ethanol (at least 100 mg/mL).[1] It is also soluble in organic solvents like DMSO (approx. 15 mg/mL) and dimethylformamide (DMF) (approx. 30 mg/mL).[4] For biological experiments, a common practice is to dissolve this compound in a minimal amount of an organic solvent (like DMSO or ethanol) and then dilute it with an appropriate aqueous buffer or isotonic saline to the final concentration.[4] When using organic solvents, ensure the final concentration in your experiment is low enough to not cause physiological effects.[4]
Q3: How should I store my Labetalol stock solution to maintain its stability?
A3: this compound solutions should be stored in tight, light-resistant containers to prevent degradation.[1][3] The recommended storage temperature is between 2°C and 30°C (36°F and 86°F), and the solution should be protected from freezing and light exposure.[1][2] For extemporaneously compounded oral liquids, refrigeration at 2°C to 8°C (36°F to 46°F) is often recommended.[1][5] One source suggests that aqueous solutions should not be stored for more than one day.[4]
Q4: Is Labetalol sensitive to light?
A4: Yes, Labetalol is photolabile, particularly in alkaline environments.[6] It is essential to protect stock solutions from light by using amber vials or by wrapping the container in foil.[1] Forced photodegradation studies have shown that exposure to UVA-UVB radiation can lead to the formation of degradation products.[6]
Q5: For how long can I expect my Labetalol stock solution to be stable?
A5: The stability period depends on the solvent, pH, storage temperature, and protection from light. Studies have shown that this compound in certain oral liquid formulations can be stable for up to 60 days when stored at 5°C or 25°C in the dark.[5] In various intravenous solutions, it has been found to be stable for at least 72 hours at 4°C or 25°C.[2][7] However, for aqueous solutions prepared for in-vitro experiments, it is recommended to use them within 24 hours.[4] It is always best practice to prepare fresh solutions for critical long-term experiments or to validate the stability under your specific storage conditions.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitate forms in the stock solution. | The pH of the solution is too high (alkaline). This compound can precipitate at a pH of 7.6 or higher.[1] | 1. Check the pH of your solution. 2. Adjust the pH to the optimal range of 3-4 using a suitable acidic buffer. 3. If using a buffered cell culture medium, prepare a more concentrated stock in an appropriate solvent (e.g., DMSO) and dilute it immediately before use to minimize the time the drug is in a higher pH environment. |
| The concentration of Labetalol exceeds its solubility in the chosen solvent. | 1. Review the solubility data for your solvent (see Table 1). 2. Consider using a different solvent with higher solubility, such as ethanol or DMF, for your stock solution before diluting it in your experimental medium.[1][4] | |
| Loss of drug activity over time. | Degradation due to improper storage conditions. | 1. Light Exposure: Ensure the solution is stored in a light-resistant container (e.g., amber vial) or protected from light.[1] Labetalol is known to be photolabile.[6] 2. Temperature: Store the solution within the recommended temperature range (2-30°C) and avoid freezing.[1] For compounded oral solutions, refrigeration is often recommended.[1] 3. pH: Verify that the pH of the solution is within the optimal stability range of 3-4.[1] |
| Oxidative degradation. | 1. Consider purging the solvent with an inert gas (e.g., nitrogen or argon) before dissolving the this compound, especially if using organic solvents like ethanol, DMSO, or DMF.[4] 2. Avoid introducing sources of oxidative stress to the solution. | |
| Inconsistent experimental results. | Incompatibility with other components in the experimental medium. | 1. This compound injection is known to be incompatible with 5% sodium bicarbonate injection, which causes precipitation.[8][9] 2. Be cautious when mixing with other alkaline drugs.[8] 3. When possible, prepare fresh dilutions from a stable stock solution for each experiment. |
| Use of an aged stock solution. | 1. For aqueous solutions, it is recommended not to store them for more than one day.[4] 2. For critical long-term experiments, it is advisable to prepare fresh stock solutions or conduct a stability study under your specific conditions. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | ~20 mg/mL | [1] |
| Ethanol | ≥100 mg/mL | [1] |
| DMSO | ~15 mg/mL | [4] |
| Dimethylformamide (DMF) | ~30 mg/mL | [4] |
Table 2: Stability of this compound in Different Conditions
| Vehicle/Solution | Concentration | Storage Conditions | Stability Duration | Reference |
| Distilled Water, Simple Syrup, Fruit Juices | 10 mg/mL (nominal) | 4°C and 23°C (plastic bottles) | No significant loss in 4 weeks | [1] |
| Oral Suspension | 40 mg/mL | 2-8°C or room temperature | 60 days | [1] |
| 1:1 mixture of Ora-Sweet and Ora-Plus | 40 mg/mL | 5°C and 25°C (in the dark) | At least 91% retained for up to 60 days | [5] |
| 1:1 mixture of Ora-Sweet SF and Ora-Plus | 40 mg/mL | 5°C and 25°C (in the dark) | At least 91% retained for up to 60 days | [5] |
| Cherry Syrup | 40 mg/mL | 5°C and 25°C (in the dark) | At least 91% retained for up to 60 days | [5] |
| Various IV Solutions (e.g., 5% Dextrose, 0.9% Sodium Chloride) | 1.25-3.75 mg/mL | 4°C and 25°C | Stable for at least 72 hours | [2][7] |
Experimental Protocols
Protocol for Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder (MW: 364.87 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, light-resistant microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Sterile pipette tips
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 364.87 g/mol = 0.0036487 g = 3.65 mg
-
-
Weigh the this compound: Carefully weigh out 3.65 mg of this compound powder using an analytical balance.
-
Dissolve in DMSO: Add the weighed powder to a sterile, light-resistant vial. Add 1 mL of anhydrous DMSO to the vial.
-
Ensure complete dissolution: Vortex or gently agitate the solution until the this compound is completely dissolved.
-
Storage: Store the stock solution at 2-8°C, protected from light. For long-term storage, consider aliquoting the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, although Labetalol solutions should be protected from freezing.[1]
Protocol for a Basic Stability Assessment using UV-Vis Spectrophotometry
This protocol provides a simplified method to assess the stability of a Labetalol solution over time. For regulatory or cGMP purposes, a validated, stability-indicating HPLC method is required.[10][11]
Materials:
-
This compound stock solution
-
Appropriate solvent/buffer (e.g., 0.1 N HCl)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Determine the λmax (wavelength of maximum absorbance):
-
Prepare a dilute solution of this compound in your chosen solvent (e.g., 10 µg/mL in 0.1 N HCl).
-
Scan the solution using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to determine the λmax. The λmax for Labetalol HCl is approximately 302 nm.[10]
-
-
Prepare stability samples:
-
Prepare several identical samples of your Labetalol stock solution diluted to a suitable concentration for spectrophotometric analysis.
-
Store these samples under the conditions you wish to test (e.g., 4°C in the dark, room temperature with light exposure).
-
-
Initial Measurement (Time 0):
-
Immediately after preparation, take an aliquot from one of the samples and measure its absorbance at the predetermined λmax. This will serve as your baseline reading.
-
-
Time-point Measurements:
-
At regular intervals (e.g., 24 hours, 48 hours, 1 week), remove an aliquot from the stored samples and measure the absorbance at the λmax.
-
-
Data Analysis:
-
Compare the absorbance readings at each time point to the initial reading. A significant decrease in absorbance may indicate degradation of the Labetalol.
-
Calculate the percentage of Labetalol remaining at each time point: (% Remaining) = (Absorbance at time t / Absorbance at time 0) * 100
-
Visualizations
Caption: Workflow for preparing and storing a stable Labetalol stock solution.
Caption: Key factors influencing the stability of Labetalol solutions.
Caption: Potential degradation pathways of Labetalol.
References
- 1. pharmacylibrary.com [pharmacylibrary.com]
- 2. Labetalol | C19H24N2O3 | CID 3869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Stability of this compound, metoprolol tartrate, verapamil hydrochloride, and spironolactone with hydrochlorothiazide in extemporaneously compounded oral liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on the photostability and in vitro phototoxicity of Labetalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Compatibility and stability of this compound in commonly used intravenous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound INJECTION, USP [dailymed.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
Adjusting Labetalol administration route for optimal bioavailability in rats
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting the administration route of Labetalol for optimal bioavailability in rats. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are seeing low and variable plasma concentrations of Labetalol after oral administration in our rat studies. Why is this happening and how can we improve it?
A1: Low and variable oral bioavailability of Labetalol is a known issue and is primarily due to extensive first-pass metabolism in the liver.[1] After oral administration, Labetalol is absorbed from the gastrointestinal tract and passes through the liver before reaching systemic circulation. A significant portion of the drug is metabolized by glucuronidation during this first pass, reducing the amount of active drug that reaches the bloodstream.[2][3] In rats, this first-pass effect is also pronounced.[2]
Troubleshooting Steps:
-
Co-administration with food: Administering Labetalol with food can sometimes increase its bioavailability, although this can also introduce variability.
-
Consider alternative routes: For more consistent and higher bioavailability, consider parenteral routes of administration such as intravenous (IV), intraperitoneal (IP), or subcutaneous (SC).
-
Formulation optimization: While more complex, exploring different oral formulations could potentially improve absorption and reduce first-pass metabolism.
Q2: What is the most appropriate administration route to achieve the highest and most consistent bioavailability of Labetalol in rats?
A2: For the highest and most consistent bioavailability, the intravenous (IV) route is the gold standard as it bypasses absorption barriers and first-pass metabolism entirely, resulting in 100% bioavailability. However, for ease of administration and to avoid potential complications of repeated IV injections, intraperitoneal (IP) and subcutaneous (SC) routes are excellent alternatives that also avoid first-pass metabolism to a large extent and generally offer higher bioavailability than the oral route.
Q3: Are there any potential issues to be aware of when using parenteral (IV, IP, SC) routes for Labetalol administration in rats?
A3: Yes, each parenteral route has potential challenges:
-
Intravenous (IV): Requires technical skill for accurate tail vein injection. Improper injection can lead to tissue damage, hematoma, or thrombosis. The volume and speed of injection must be carefully controlled to avoid adverse cardiovascular effects.
-
Intraperitoneal (IP): There is a risk of injecting into abdominal organs (e.g., intestines, bladder, cecum), which can cause serious injury and affect drug absorption. Adhesions and inflammation can occur with repeated injections.
-
Subcutaneous (SC): The volume that can be administered is limited. Irritating solutions can cause local tissue reactions, inflammation, or necrosis at the injection site. Absorption can be slower and more variable compared to IV and IP routes.
Q4: We are observing signs of stress in our rats during oral gavage. How can we minimize this?
A4: Minimizing stress during oral gavage is crucial for animal welfare and data quality.
Troubleshooting Steps:
-
Proper Restraint: Ensure technicians are well-trained in proper and gentle restraint techniques to minimize the duration and stress of handling.
-
Correct Gavage Needle: Use a flexible, ball-tipped gavage needle of the appropriate size for the rat to prevent injury to the esophagus.
-
Lubrication: Lubricating the tip of the gavage needle with a non-toxic, water-soluble lubricant can facilitate smoother passage.
-
Acclimatization: Acclimate the animals to the handling and restraint procedures for several days before the actual experiment.
Data Presentation: Pharmacokinetic Parameters of Labetalol
| Administration Route | Bioavailability (F%) | Cmax (Peak Concentration) | Tmax (Time to Peak) | Key Considerations in Rats |
| Oral (PO) | Low and variable (significantly <100%) | Lower | Slower | Extensive first-pass metabolism in the liver significantly reduces bioavailability.[1][2] |
| Intravenous (IV) | 100% (by definition) | Highest | Immediate | Bypasses absorption and first-pass metabolism, providing the most accurate measure of systemic clearance. |
| Intraperitoneal (IP) | High (expected to be close to 100%) | High and rapid | Fast | Largely avoids first-pass metabolism, leading to rapid and high systemic exposure.[4] |
| Subcutaneous (SC) | High (expected to be close to 100%) | Lower and slower than IV/IP | Slower than IV/IP | Avoids first-pass metabolism but absorption is slower and can be more variable depending on local blood flow and formulation. |
Experimental Protocols
Below are detailed methodologies for the administration of Labetalol in rats via different routes. All procedures should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.
Oral Administration (Gavage)
-
Preparation:
-
Dissolve Labetalol hydrochloride in a suitable vehicle (e.g., sterile water, saline, or 0.5% methylcellulose). The concentration should be calculated to deliver the desired dose in a volume of 5-10 mL/kg.
-
Select a flexible, ball-tipped gavage needle of appropriate size for the rat (typically 16-18 gauge for adult rats).
-
Measure the needle from the tip of the rat's nose to the last rib to estimate the correct insertion depth and mark the tube.
-
-
Procedure:
-
Gently restrain the rat, holding it in an upright position.
-
Carefully insert the gavage needle into the diastema (gap between incisors and molars) and advance it gently along the roof of the mouth towards the esophagus. The rat should swallow the tube.
-
If resistance is met, withdraw and reposition the needle. Do not force the needle.
-
Once the needle is at the predetermined depth, administer the Labetalol solution slowly and steadily.
-
Withdraw the needle gently in a single motion.
-
Monitor the animal for any signs of distress, such as coughing or difficulty breathing.
-
Intravenous Administration (Tail Vein Injection)
-
Preparation:
-
Dissolve this compound in sterile, isotonic saline to the desired concentration. The injection volume should not exceed 5 mL/kg for a bolus dose.
-
Use a 25-27 gauge needle attached to a 1 mL syringe.
-
Warm the rat's tail using a heat lamp or warm water bath (40-45°C) to dilate the lateral tail veins.
-
-
Procedure:
-
Place the rat in a suitable restrainer.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
A small flash of blood in the needle hub may indicate successful cannulation.
-
Inject the Labetalol solution slowly and observe for any signs of extravasation (swelling or blanching at the injection site).
-
If extravasation occurs, stop the injection immediately and withdraw the needle.
-
After successful injection, withdraw the needle and apply gentle pressure to the site with a sterile gauze to prevent bleeding.
-
Intraperitoneal Administration
-
Preparation:
-
Prepare the Labetalol solution in a sterile, isotonic vehicle. The injection volume should generally not exceed 10 mL/kg.
-
Use a 23-25 gauge needle.
-
-
Procedure:
-
Restrain the rat in dorsal recumbency (on its back), tilting the head slightly downwards.
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum (on the left side) and the bladder.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure that no blood or urine is drawn back, which would indicate entry into a blood vessel or the bladder.
-
If the aspiration is clear, inject the solution.
-
Withdraw the needle and return the animal to its cage.
-
Subcutaneous Administration
-
Preparation:
-
Prepare the Labetalol solution in a sterile, non-irritating, isotonic vehicle. The injection volume is typically limited to 5 mL/kg per site.
-
Use a 25-27 gauge needle.
-
-
Procedure:
-
Grasp the loose skin over the dorsal midline (scruff of the neck) or flank to form a "tent".
-
Insert the needle into the base of the tented skin, parallel to the body.
-
Gently pull back on the plunger to ensure the needle has not entered a blood vessel.
-
Inject the solution to form a small bleb under the skin.
-
Withdraw the needle and gently massage the area to aid dispersion.
-
Mandatory Visualizations
Labetalol Signaling Pathway
Labetalol is an antagonist of both alpha-1 and beta-adrenergic receptors. The diagram below illustrates the signaling pathway of the alpha-1 adrenergic receptor, which Labetalol blocks.
Caption: Alpha-1 adrenergic receptor signaling pathway blocked by Labetalol.
Experimental Workflow for Comparing Labetalol Bioavailability
This diagram outlines a logical workflow for an experiment designed to compare the bioavailability of Labetalol administered via different routes in rats.
Caption: Experimental workflow for comparing Labetalol bioavailability.
References
- 1. Labetalol: a review of its pharmacology, pharmacokinetics, clinical uses and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of labetalol in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-target Effects of Labetalol in Cellular Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when using Labetalol in cellular assays. Our goal is to help you identify and mitigate the off-target effects of this compound to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target effects of Labetalol that I should be aware of in my cellular assays?
A1: Labetalol is a non-selective beta-adrenergic antagonist and a selective alpha-1 adrenergic antagonist.[1] Its primary on-target effects are the blockade of β1, β2, and α1 adrenergic receptors. However, in cellular assays, several off-target effects have been documented that can lead to unexpected results:
-
Antioxidant Activity: Labetalol possesses significant antioxidant properties by acting as a scavenger of reactive oxygen and nitrogen species.[2]
-
Protein Kinase C (PKC) Pathway Interaction: There is evidence to suggest that Labetalol may interact with the PKC signaling pathway, although the exact mechanism is not fully elucidated.[3]
-
Assay Interference: Labetalol has been reported to interfere with certain assay technologies, particularly fluorescence-based readouts.[4]
Q2: My experimental results are inconsistent with the expected effects of adrenergic receptor blockade. Could Labetalol be acting on other targets?
A2: Yes, it is possible. While comprehensive public data on Labetalol's binding affinity across a wide range of receptors is limited, its chemical structure suggests the potential for interactions with other G protein-coupled receptors (GPCRs). If your results are unexpected, consider the possibility of off-target binding.
Troubleshooting Steps:
-
Literature Review: Conduct a thorough literature search for studies using Labetalol in similar cell types or assay systems to see if similar anomalous results have been reported.
-
Counter-Screening: If resources permit, perform a counter-screen against a panel of common off-target receptors. Commercial services are available for broad off-target profiling.[5][6]
-
Use of Specific Antagonists: If you hypothesize that Labetalol is interacting with a specific off-target receptor, you can test this by co-incubating your cells with a known selective antagonist for that receptor.
Q3: I am observing a reduction in oxidative stress in my cell model that cannot be explained by adrenergic blockade. What could be the cause?
A3: Labetalol is a known antioxidant and can directly scavenge reactive oxygen species (ROS), which may explain the observed reduction in oxidative stress.[2] This is an important consideration in studies involving redox signaling or cellular stress.
Troubleshooting Steps:
-
Include an Antioxidant Control: Run a parallel experiment with a well-characterized antioxidant, such as N-acetylcysteine (NAC), to compare the magnitude of the effect.[5]
-
Measure Antioxidant Activity Directly: Use an in vitro assay, such as the DPPH or ABTS radical scavenging assay, to quantify the direct antioxidant activity of the Labetalol concentration used in your experiments.
-
Use an Alternative Beta-Blocker: If the antioxidant effect is confounding your results, consider using a beta-blocker with a different chemical structure and potentially weaker antioxidant properties.
Q4: My fluorescence-based assay is showing high background or a dose-dependent signal in my vehicle-plus-Labetalol controls. What is happening?
A4: Labetalol may be causing fluorescence interference. This can manifest as autofluorescence (the compound itself fluorescing) or quenching (the compound absorbing the excitation or emission light of the fluorophore).[4]
Troubleshooting Steps:
-
Run a Compound-Only Control: Measure the fluorescence of Labetalol in your assay buffer at various concentrations without cells or other reagents. This will determine if the compound itself is fluorescent at the wavelengths you are using.
-
Perform a Spectral Scan: If your plate reader has this capability, perform an excitation and emission scan of Labetalol to identify its fluorescent profile. This can help you choose alternative fluorophores with non-overlapping spectra.
-
Change the Readout: If possible, switch to a non-fluorescence-based detection method, such as a luminescence or absorbance-based assay, to confirm your findings.
Quantitative Data Summary
The following tables summarize key quantitative data for Labetalol's on-target and known off-target activities.
| Parameter | Value | Reference |
| Primary Targets | β1, β2, and α1 adrenergic receptors | [1] |
| Beta:Alpha Antagonism Ratio | Oral: ~3:1, Intravenous: ~6.9:1 | [1] |
| Off-Target Effect | Assay | Cell Type | IC50 / Activity | Reference |
| Antioxidant Activity | Superoxide Anion Production | Human Neutrophils | 13.2 +/- 0.16 mg/L | [3] |
| Antioxidant Activity | Superoxide Anion Production | Rabbit Neutrophils | 16.5 +/- 0.21 mg/L | [3] |
Experimental Protocols
Protocol 1: Assessing and Mitigating Antioxidant Effects of Labetalol
This protocol provides a framework for determining if the antioxidant properties of Labetalol are influencing your experimental results and how to control for this.
1. Characterize the Antioxidant Potential of Labetalol in your System:
- Cell-Based Assay (e.g., DCFDA Assay):
- Seed your cells in a 96-well plate and allow them to adhere overnight.
- Pre-treat the cells with a range of Labetalol concentrations for 1-2 hours. Include a vehicle control and a positive control antioxidant (e.g., 1 mM N-acetylcysteine).
- Induce oxidative stress using an appropriate inducer (e.g., 100 µM H₂O₂ or 50 µM tert-butyl hydroperoxide).
- Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) for 30 minutes.
- Measure the fluorescence (Excitation: ~485 nm, Emission: ~535 nm). A decrease in fluorescence in the Labetalol-treated wells compared to the inducer-only wells indicates antioxidant activity.[7]
2. Mitigating the Antioxidant Effect:
- Use of a "Scavenger" Control: In your primary assay, include a control group treated with a structurally unrelated antioxidant that shows a similar level of ROS scavenging in the DCFDA assay. This can help to differentiate between antioxidant effects and on-target effects.
- Consider a Structurally Dissimilar Beta-Blocker: If the antioxidant effect is a significant confounder, consider using an alternative beta-blocker with a different chemical scaffold that may have lower intrinsic antioxidant activity.
Protocol 2: Troubleshooting Fluorescence Interference
This protocol will help you identify and correct for fluorescence interference caused by Labetalol.
1. Assess Autofluorescence:
- Prepare a serial dilution of Labetalol in your assay buffer in a 96-well plate.
- Include wells with buffer only as a blank control.
- Read the plate using the same excitation and emission wavelengths as your primary assay.
- A concentration-dependent increase in fluorescence indicates that Labetalol is autofluorescent.[4]
2. Mitigation Strategies:
- Background Subtraction: If the autofluorescence is moderate and consistent, you may be able to subtract the signal from the compound-only control wells from your experimental wells.
- Optimize Wavelengths: If your fluorophore allows, try shifting the excitation and/or emission wavelengths to a region where Labetalol's autofluorescence is minimal.
- Time-Resolved Fluorescence (TRF): If available, TRF can reduce interference from short-lived background fluorescence.
- Use a Red-Shifted Fluorophore: Many small molecules fluoresce in the blue-green spectrum. Using a red-shifted dye may help to avoid this interference.
- Change to a Non-Fluorescent Readout: As a final option, consider an orthogonal assay with a different detection modality (e.g., luminescence, absorbance).[8]
Visualizations
Caption: On-target and potential off-target effects of Labetalol in cellular assays.
Caption: A logical workflow for troubleshooting unexpected results with Labetalol.
References
- 1. Labetalol: a review of its pharmacology, pharmacokinetics, clinical uses and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. In vitro and ex vivo antioxidant activities of labetalol on rabbit neutrophil respiratory burst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. benchchem.com [benchchem.com]
- 8. bitesizebio.com [bitesizebio.com]
Refinement of analytical methods for detecting Labetalol metabolites
Welcome to the technical support center for the analytical determination of labetalol and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining analytical methods and troubleshooting common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of labetalol and what are their key characteristics?
A1: Labetalol is extensively metabolized in the liver, with the primary metabolic pathway being the formation of inactive glucuronide conjugates.[1] Early studies identified several labetalol metabolites in human urine, designated as II, VI, VII, VIII, and X.[2] In vitro experiments have shown that the phenolic glucuronide (metabolite II) is formed by the enzyme UGT2B7, while an aliphatic glucuronide (possibly metabolite X) is formed by UGT1A1.[2] Additionally, an oxidative metabolite, 3-amino-1-phenylbutane (APB), has been identified and is known to have analytical characteristics similar to amphetamines, which can lead to false-positive results in certain assays.[3][4] It is important to note that labetalol does not have any known active metabolites.[5]
Q2: Which analytical techniques are most suitable for the quantification of labetalol metabolites?
A2: A variety of analytical methods have been employed for the determination of labetalol and its metabolites in biological matrices and pharmaceutical formulations. These include:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for quantifying labetalol and its metabolites in biological fluids.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC methods, often coupled with fluorescence or amperometric detection, have been developed for the quantification of labetalol.[7][8]
-
Spectrofluorimetry: This technique has been used for the determination of labetalol in pharmaceutical preparations and urine samples.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS has been used to identify certain metabolites, such as 3-amino-1-phenylbutane (APB).[3]
Q3: What are the regulatory guidelines I should follow for bioanalytical method validation?
A3: For bioanalytical method validation, it is crucial to adhere to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA). These guidelines outline the necessary parameters to be evaluated to ensure the reliability of the analytical data. Key validation parameters include selectivity, specificity, matrix effect, calibration curve and range, accuracy, precision, carryover, dilution integrity, and stability.[9][10] A full validation is required when establishing a new bioanalytical method.[9]
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of labetalol metabolites, particularly using LC-MS/MS.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Q: My chromatogram shows significant peak tailing for labetalol and its glucuronide metabolites. What are the potential causes and how can I resolve this?
A: Peak tailing is a common issue in HPLC and can be caused by several factors. A systematic approach to troubleshooting is recommended.
-
Potential Causes:
-
Secondary Interactions: Residual silanol groups on the silica-based column packing can interact with basic analytes like labetalol, leading to peak tailing.
-
Column Contamination or Void: Buildup of sample matrix components on the column inlet frit or the formation of a void in the packing material can distort peak shape.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.
-
Extra-column Effects: Excessive tubing length or dead volume in the system can contribute to peak broadening and tailing.
-
-
Solutions:
-
Mobile Phase Modification: Adjusting the mobile phase pH can help to suppress silanol interactions. For basic compounds like labetalol, a lower pH can improve peak shape.
-
Column Maintenance: Back-flushing the column or using a guard column can help to remove contaminants. If a void is suspected, the column may need to be replaced.
-
Optimize Injection Solvent: Ensure the injection solvent is compatible with the mobile phase to avoid peak distortion.
-
System Optimization: Minimize the length and diameter of connecting tubing to reduce extra-column volume.
-
Problem 2: Inaccurate Quantification due to Matrix Effects
Q: I am observing significant ion suppression/enhancement when analyzing plasma samples, leading to poor accuracy and reproducibility. How can I mitigate matrix effects?
A: Matrix effects are a significant challenge in bioanalysis, especially with complex matrices like plasma.
-
Potential Causes:
-
Co-eluting Endogenous Components: Phospholipids, salts, and other endogenous molecules in the plasma can co-elute with the analytes and interfere with the ionization process in the mass spectrometer.
-
Inadequate Sample Preparation: Insufficient removal of matrix components during sample preparation is a primary cause of matrix effects.
-
-
Solutions:
-
Improve Sample Preparation:
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract compared to protein precipitation.
-
Liquid-Liquid Extraction (LLE): LLE is another effective technique for removing interfering matrix components.
-
Phospholipid Removal Plates: Specialized plates can be used to specifically remove phospholipids from plasma samples.
-
-
Chromatographic Separation: Optimize the chromatographic method to separate the analytes from the majority of the matrix components.
-
Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard is ideal as it will co-elute with the analyte and experience similar matrix effects, thus providing more accurate quantification.
-
Matrix-Matched Calibrants and Quality Controls: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to compensate for matrix effects.
-
Problem 3: Instability of Glucuronide Metabolites
Q: I suspect that the labetalol glucuronide metabolites are degrading during sample preparation and analysis. What steps can I take to ensure their stability?
A: Glucuronide metabolites, particularly acyl glucuronides, can be unstable and may hydrolyze back to the parent drug.
-
Potential Causes:
-
pH-dependent Hydrolysis: The stability of glucuronides is often pH-dependent.
-
Enzymatic Degradation: Endogenous enzymes in biological samples can degrade the metabolites.
-
In-source Fragmentation: Glucuronides can fragment back to the parent drug in the ion source of the mass spectrometer, leading to an overestimation of the parent drug concentration.
-
-
Solutions:
-
Control pH: Maintain acidic conditions (pH < 4) during sample storage and preparation to minimize hydrolysis of acyl glucuronides.
-
Enzyme Inhibition: Add enzyme inhibitors to the samples immediately after collection.
-
Optimize MS Conditions: Carefully optimize the ion source parameters (e.g., temperature, voltages) to minimize in-source fragmentation.
-
Chromatographic Separation: Ensure baseline separation of the parent drug and its glucuronide metabolites to prevent interference from in-source fragmentation.
-
Quantitative Data Summary
The following tables summarize the performance characteristics of various analytical methods for the determination of labetalol.
Table 1: LC-MS/MS Method Performance for Labetalol
| Parameter | Value | Biological Matrix | Reference |
| Lower Limit of Quantitation (LLOQ) | 3.1800 ng/mL | Human Plasma | [6] |
| Linearity Range | 3.1800 to 700.8760 ng/mL | Human Plasma | [6] |
| Recovery | 91.3% | Human Plasma | |
| Precision (RSD%) | < 15% | Human Plasma | [6] |
| Accuracy | Within ±15% of nominal values | Human Plasma | [6] |
Table 2: HPLC Method Performance for Labetalol
| Parameter | Value | Biological Matrix | Detection Method | Reference |
| Detection Limit | 10 ng/mL | Human Urine | Amperometric | [7] |
| Quantitation Limit | 20 ng/mL | Human Urine | Amperometric | [7] |
| Recovery | > 85% | Human Urine | Amperometric | [7] |
| Precision (RSD%) | < 8% | Human Urine | Amperometric | [7] |
| Detection Limit | 8 ng/mL | Plasma | Fluorescence | [8] |
| Precision (CV%) | 5.5% | Plasma | Fluorescence | [8] |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE) for LC-MS/MS Analysis of Labetalol in Human Plasma
This protocol is adapted from a validated method for the analysis of labetalol in human plasma.[6]
-
Pipette 200 µL of human plasma into a pre-labeled centrifuge tube.
-
Add 25 µL of the internal standard working solution (e.g., Metoprolol).
-
Vortex for 10 seconds.
-
Add 2.5 mL of ethyl acetate as the extraction solvent.
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 2: General Bioanalytical Method Validation Workflow
This workflow is based on FDA guidelines for bioanalytical method validation.[9][10]
-
Method Development:
-
Optimize chromatographic conditions (column, mobile phase, flow rate).
-
Optimize mass spectrometric parameters (ion source settings, MRM transitions).
-
Develop a sample preparation procedure.
-
-
Full Validation:
-
Selectivity and Specificity: Analyze blank matrix from multiple sources to assess for interferences.
-
Matrix Effect: Evaluate the effect of the matrix on the ionization of the analyte and internal standard.
-
Calibration Curve: Determine the linearity, range, and regression model of the calibration curve.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision at multiple concentration levels (LQC, MQC, HQC).
-
Recovery: Evaluate the extraction efficiency of the sample preparation method.
-
Stability: Assess the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term, long-term, stock solution).
-
Dilution Integrity: Ensure that diluting a sample with a concentration above the ULOQ provides accurate results.
-
-
Study Sample Analysis:
-
Analyze study samples along with calibration standards and quality control samples in each analytical run.
-
Apply acceptance criteria for each run to ensure the validity of the results.
-
Visualizations
Caption: Metabolic pathways of Labetalol.
Caption: Decision tree for troubleshooting peak tailing.
Caption: Workflow for bioanalytical method validation.
References
- 1. Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. addi.ehu.es [addi.ehu.es]
- 3. A labetalol metabolite with analytical characteristics resembling amphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A labetalol metabolite with analytical characteristics resembling amphetamines. | Semantic Scholar [semanticscholar.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative determination of the beta-blocker labetalol in pharmaceuticals and human urine by high-performance liquid chromatography with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The determination of labetalol in plasma by high-performance liquid chromatography using fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nalam.ca [nalam.ca]
- 10. fda.gov [fda.gov]
Validation & Comparative
Labetalol vs. Carvedilol: A Comparative Analysis of Beta-Blocking Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the beta-blocking properties of Labetalol and Carvedilol, two adrenergic receptor antagonists with broad clinical applications. The following sections present a comprehensive analysis of their pharmacodynamic and pharmacokinetic profiles, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Pharmacodynamic Comparison: Receptor Affinity and Potency
Labetalol and Carvedilol are both non-selective beta-blockers that also exhibit alpha-1 adrenergic receptor antagonism, contributing to their vasodilatory effects.[1] However, their specific affinities and potencies at beta-adrenergic receptors show notable differences.
| Parameter | Labetalol | Carvedilol | Reference |
| β1-Adrenoceptor Affinity (Ki, nM) | 109 | 0.81 | [2] |
| β2-Adrenoceptor Affinity (Ki, nM) | 107 | 0.96 | [2] |
| β1/β2 Selectivity Ratio | ~1 | ~0.84 (Slightly β2 selective) | Calculated from[2] |
| Antagonist Potency (pA2) at β1-Adrenoceptors | Not directly compared in a single study | 9.11 | [3] |
| Antagonist Potency (pA2) at β2-Adrenoceptors | Not directly compared in a single study | 8.87 | Not directly cited |
Ancillary Pharmacological Properties
Beyond their primary beta-blocking action, Labetalol and Carvedilol possess other pharmacological properties that influence their clinical profiles.
| Property | Labetalol | Carvedilol | Reference |
| Intrinsic Sympathomimetic Activity (ISA) | Present (Partial β2-agonist activity) | Absent | [4][5] |
| Membrane Stabilizing Activity (MSA) | Present | Present (similar to propranolol) | [4][6] |
Clinical Efficacy: Hemodynamic Effects
Clinical trials have compared the effects of Labetalol and Carvedilol on key hemodynamic parameters, primarily in the context of hypertension management.
| Parameter | Labetalol | Carvedilol | Reference |
| Reduction in Systolic Blood Pressure (mmHg) | -10 (95% CI -14 to -7) | -4 (95% CI -6 to -2) | [7] |
| Reduction in Diastolic Blood Pressure (mmHg) | -7 (95% CI -9 to -5) | -3 (95% CI -4 to -2) | [7] |
Note: The blood pressure-lowering effect of Labetalol in the cited study is noted to have a high risk of bias.[7]
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate these drugs, the following diagrams illustrate the beta-adrenergic signaling pathway and a typical experimental workflow for comparing beta-blocker activity.
References
- 1. β‐Adrenergic Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. karger.com [karger.com]
- 4. Antiarrhythmic mechanisms of beta blocker therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Demonstration of the beta 2-adrenoceptor intrinsic efficacy of AY-28,925 using the PGF2 alpha-contracted guinea-pig trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of the vasodilatory effect of carvedilol in normal volunteers: a comparison with labetalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blood pressure lowering efficacy of dual alpha and beta blockers for primary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antihypertensive Effects of a Novel Labetalol Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new Labetalol analog, Dilevalol, with its parent compound and other relevant antihypertensive agents. The information presented is intended to aid in the evaluation of its potential as a therapeutic agent for hypertension.
Introduction
Labetalol is a well-established antihypertensive agent that exerts its effects through a dual mechanism of action: competitive antagonism of both α1- and non-selective β-adrenergic receptors.[1][2] This dual blockade leads to a reduction in peripheral vascular resistance (vasodilation) and a decrease in heart rate and cardiac output, effectively lowering blood pressure.[1][3] Dilevalol, the (R,R)-stereoisomer of Labetalol, represents a novel analog with a distinct pharmacological profile.[4][5] This guide will compare the antihypertensive properties of Dilevalol to Labetalol and other vasodilating β-blockers, including Carvedilol, Arotinolol, and Nebivolol, providing supporting experimental data from in vitro and in vivo studies.
Comparative Pharmacodynamics: Receptor Binding Affinity
The affinity of a drug for its target receptors is a critical determinant of its potency and selectivity. The following table summarizes the receptor binding affinities (expressed as pKi or KD values) of Dilevalol, Labetalol, and comparator drugs for α1, β1, and β2 adrenergic receptors. Higher pKi values indicate greater binding affinity.
| Compound | α1-Adrenergic Receptor (pKi/KD) | β1-Adrenergic Receptor (pKi/KD) | β2-Adrenergic Receptor (pKi/KD) |
| Dilevalol | Weak to negligible antagonism[6] | 4x more potent than Labetalol[7] | Potent antagonist with partial agonist activity[7] |
| Labetalol | ~7.0[3] | ~8.0[3] | ~8.0[3] |
| Carvedilol | ~8.6[8] | ~9.4 (KD: 4-5 nM)[8][9] | ~8.8[8] |
| Arotinolol | α1-blocking activity present[10] | Potent β-blocker[10] | Potent β-blocker[10] |
| Nebivolol | Low affinity (Ki: 700 nM)[11] | High affinity (pKi: 9.07; Ki: 0.88 nM)[11] | Lower affinity (Ki: 44 nM)[11] |
Comparative Efficacy: In Vivo Antihypertensive Effects
The antihypertensive efficacy of these compounds has been evaluated in various animal models of hypertension, most notably the Spontaneously Hypertensive Rat (SHR) model. The following table summarizes the dose-dependent effects on blood pressure reduction in this model.
| Compound | Animal Model | Dose | Route of Administration | Blood Pressure Reduction (Systolic/Diastolic in mmHg) |
| Dilevalol | SHR | 3 mg/kg | i.v. | 58 / -[12] |
| SHR | 10 mg/kg | p.o. | 19 / -[12] | |
| SHR | 25 mg/kg | p.o. | 37 / -[12] | |
| Labetalol | SHR | 25, 50, 100 mg/kg/day | p.o. | Dose-dependent prevention of hypertension development[13] |
| Hypertensive Patients | 100, 200, 300 mg | p.o. | Significant dose-dependent reduction[14] | |
| Carvedilol | Hypertensive Patients | 12.5, 25, 50 mg | p.o. | Dose-dependent reduction in diastolic BP (15.5, 14.7, 22.5 mmHg)[15] |
| Arotinolol | SHR | 20, 100 mg/kg/day | p.o. | >20 mmHg reduction in mean BP at 12 weeks[10] |
| Nebivolol | SHR | 8 mg/kg/day | p.o. | Systolic BP reduced from 194 to 150 mmHg after 9 weeks[16] |
| SHR | 3, 10 mg/kg | i.v. | Significant, enhanced hypotensive response[12] |
Signaling Pathways
The distinct pharmacological profiles of these compounds result in different downstream signaling events.
Labetalol and Carvedilol: Dual α1 and β-Adrenergic Blockade
Labetalol and Carvedilol block α1-adrenergic receptors, which are coupled to Gq proteins.[17][18] This inhibition prevents the activation of phospholipase C (PLC), thereby reducing the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[17] The subsequent decrease in intracellular calcium mobilization leads to smooth muscle relaxation and vasodilation. Concurrently, their blockade of β1-adrenergic receptors in the heart, which are coupled to Gs and Gi proteins, leads to a decrease in adenylyl cyclase activity, reduced cyclic AMP (cAMP) levels, and consequently, a decrease in heart rate and contractility.[1][19]
Dilevalol: β-Blockade with β2-Agonism
Dilevalol is a non-selective β-blocker but also possesses intrinsic sympathomimetic activity as a partial agonist at β2-adrenergic receptors.[7] β2-receptors are coupled to Gs proteins, and their activation stimulates adenylyl cyclase, leading to an increase in cAMP and subsequent activation of Protein Kinase A (PKA).[6][20] In vascular smooth muscle, this cascade ultimately results in vasodilation.[20]
Experimental Protocols
Radioligand Binding Assay for Adrenergic Receptors
This protocol is used to determine the binding affinity of a compound for specific adrenergic receptor subtypes.
1. Membrane Preparation:
-
Tissues (e.g., heart, brain) or cells expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at low speed to remove debris, and the supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer.[21] Protein concentration is determined using a standard method (e.g., BCA assay).
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.[21]
-
To each well, the following are added:
-
A fixed amount of membrane preparation.
-
A fixed concentration of a radiolabeled ligand specific for the receptor of interest (e.g., [3H]-prazosin for α1, [125I]-cyanopindolol for β receptors).
-
A range of concentrations of the unlabeled test compound (competitor).
-
-
For determination of non-specific binding, a high concentration of a known unlabeled antagonist is added to a separate set of wells.[17]
-
The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.[21]
3. Separation and Counting:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.[22]
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.[21]
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.[22]
In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR) by Tail-Cuff Method
This non-invasive method is widely used for routine blood pressure monitoring in conscious rats.
1. Animal Acclimatization and Training:
-
Male SHRs (e.g., 16 weeks old) are used.
-
Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle.[11]
-
For several days prior to the experiment, the rats are trained to remain calm in a restraining device to minimize stress-induced blood pressure fluctuations.[23]
2. Experimental Procedure:
-
The rat is placed in the restrainer, and a tail cuff with a pneumatic pulse sensor is placed at the base of the tail.
-
The tail is gently warmed (e.g., to 32-35°C) to ensure adequate blood flow for pulse detection.[24]
-
The tail cuff is automatically inflated to a pressure above the expected systolic blood pressure, occluding the caudal artery.
-
The cuff is then slowly deflated, and the pressure at which the pulse reappears is recorded as the systolic blood pressure.[25]
-
Multiple readings are taken for each animal and averaged to obtain a reliable measurement.
-
The test compound or vehicle is administered (e.g., orally or intravenously), and blood pressure is measured at various time points post-dosing to determine the onset, magnitude, and duration of the antihypertensive effect.[12][13]
3. Data Analysis:
-
The change in blood pressure from baseline is calculated for each animal at each time point.
-
The results are typically expressed as the mean change in blood pressure ± standard error of the mean (SEM).
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the effects of different doses of the test compound and to compare the test compound to a vehicle control.
Conclusion
Dilevalol, a stereoisomer of Labetalol, exhibits a unique pharmacological profile characterized by potent non-selective β-adrenoceptor antagonism and significant β2-adrenoceptor partial agonism, with minimal α1-blocking activity. This distinguishes it from its parent compound, Labetalol, and other dual α/β-blockers like Carvedilol and Arotinolol. The β2-agonist activity of Dilevalol contributes to its vasodilatory and antihypertensive effects by a mechanism different from the α1-blockade of Labetalol and Carvedilol, and the nitric oxide-mediated vasodilation of Nebivolol.
The presented in vitro and in vivo data suggest that Dilevalol is a potent antihypertensive agent. Its distinct mechanism of action may offer a different therapeutic profile, potentially with a different side-effect profile, compared to other vasodilating β-blockers. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of Dilevalol in the management of hypertension.
References
- 1. Gi-protein-coupled β 1-adrenergic receptor: re-understanding the selectivity of β 1-adrenergic receptor to G protein : Gi-protein-coupled β 1-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Labetalol: a review of its pharmacology, pharmacokinetics, clinical uses and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ccjm.org [ccjm.org]
- 4. drugs.com [drugs.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. proteopedia.org [proteopedia.org]
- 7. labeling.pfizer.com [labeling.pfizer.com]
- 8. Effects of carvedilol on adrenergic receptor pharmacology in human ventricular myocardium and lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Receptor pharmacology of carvedilol in the human heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chronic effects of arotinolol (S-596) in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of Improved Aortic Stiffness by Arotinolol in Spontaneously Hypertensive Rats | PLOS One [journals.plos.org]
- 12. Effect of nebivolol on beat-to-beat and short-term blood pressure variability in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Antihypertensive effects of labetalol in three types of hypertensive models of rats (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dose-response evaluation of oral labetalol in patients presenting to the emergency department with accelerated hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of dilevalol, an R, R-isomer of labetalol, on blood pressure and renal function in patients with mild-to-moderate essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 18. Recent progress in alpha1-adrenergic receptor research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Agonist-specific activation of the β2-adrenoceptor/Gs-protein and β2-adrenoceptor/Gi-protein pathway in adult rat ventricular cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Arotinolol | C15H21N3O2S3 | CID 2239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. Characterization of beta(1)-selectivity, adrenoceptor-G(s)-protein interaction and inverse agonism of nebivolol in human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Antihypertensive effect of dilevalol is directly related to dose and plasma concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ahajournals.org [ahajournals.org]
- 25. Characterization of β1-selectivity, adrenoceptor-Gs-protein interaction and inverse agonism of nebivolol in human myocardium - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Labetalol and Propranolol for Research Applications
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Labetalol and Propranolol
This guide provides a comprehensive comparison of the efficacy of Labetalol and Propranolol in a research setting. By examining their mechanisms of action, receptor affinity, and clinical effects through experimental data, this document aims to equip researchers with the necessary information to make informed decisions for their study designs.
At a Glance: Key Pharmacological and Clinical Differences
| Feature | Labetalol | Propranolol |
| Mechanism of Action | Non-selective β-adrenergic antagonist and selective α1-adrenergic antagonist | Non-selective β-adrenergic antagonist |
| Receptor Selectivity | β1, β2, α1 | β1, β2 |
| Primary Therapeutic Use | Hypertension, Hypertensive Emergencies | Hypertension, Angina, Arrhythmias, Migraine Prophylaxis |
| Effect on Heart Rate | Less pronounced bradycardia[1] | Significant reduction in heart rate |
| Effect on Blood Pressure | Reduction in peripheral vascular resistance and blood pressure[2][3][4] | Reduction in cardiac output |
| Common Side Effects | Dizziness, fatigue, nausea | Fatigue, dizziness, gastrointestinal issues |
Quantitative Analysis of Efficacy
To provide a clear quantitative comparison, the following tables summarize key data from various research studies.
Table 1: Receptor Binding Affinity (Ki in nM)
| Receptor | Labetalol | Propranolol |
| β1-adrenergic | ~11 | ~1.8 |
| β2-adrenergic | ~87 | ~1.2 |
| α1-adrenergic | ~120 | No significant affinity |
Note: Ki values can vary between studies and experimental conditions. The values presented are representative approximations from available literature.
Table 2: Comparative Efficacy in Hypertension from Clinical Trials
| Study Design & Duration | Drug & Dosage | Change in Systolic Blood Pressure (mmHg) | Change in Diastolic Blood Pressure (mmHg) | Change in Heart Rate (bpm) | Reference |
| Double-blind, crossover (8 weeks) | Labetalol (200-800 mg/day) | -18.4 | -13.1 | -10.2 | Postgrad Med J (1979) |
| Propranolol (160-640 mg/day) | -15.8 | -12.5 | -15.5 | Postgrad Med J (1979) | |
| Double-blind, parallel (6 weeks) | Labetalol (200-2400 mg/day) | -24 | -15 | Not specified | Clin Ther (1986) |
| Propranolol (80-640 mg/day) | -20 | -14 | Not specified | Clin Ther (1986) |
Mechanism of Action and Signaling Pathways
Labetalol and Propranolol, while both classified as beta-blockers, exhibit distinct mechanisms of action that underpin their different clinical profiles.
Propranolol is a non-selective competitive antagonist of β1 and β2-adrenergic receptors. Blockade of β1-receptors in the heart leads to decreased heart rate, myocardial contractility, and cardiac output. Blockade of β2-receptors can lead to bronchoconstriction and vasoconstriction in peripheral blood vessels.
Labetalol is a non-selective β-adrenergic antagonist with additional competitive antagonist activity at α1-adrenergic receptors.[2][3][4] This dual-receptor blockade results in a reduction in peripheral vascular resistance (due to α1-blockade) in addition to the cardiac effects of β-blockade. The ratio of beta- to alpha-blocking potency is approximately 3:1 after oral administration.[2]
Signaling Pathways
The following diagrams illustrate the primary signaling pathways affected by Labetalol and Propranolol.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for key experiments cited in the comparison of Labetalol and Propranolol.
Double-Blind, Crossover Study for Antihypertensive Efficacy
This protocol outlines a typical design for comparing the antihypertensive effects of two drugs.
1. Patient Selection:
-
Inclusion criteria: Adult patients with a diagnosis of mild to moderate essential hypertension (e.g., diastolic blood pressure 95-115 mmHg).
-
Exclusion criteria: Secondary hypertension, severe cardiovascular disease, contraindications to beta-blockers (e.g., asthma, bradycardia).
2. Study Design:
-
A randomized, double-blind, crossover design is employed.
-
A placebo washout period (e.g., 4 weeks) precedes the active treatment phases to establish a stable baseline blood pressure.
-
Patients are randomly assigned to one of two treatment sequences: Labetalol followed by Propranolol, or Propranolol followed by Labetalol.
-
Each active treatment period lasts for a specified duration (e.g., 8 weeks).
-
A second placebo washout period is included between the two active treatment phases to minimize carry-over effects.
3. Treatment Administration:
-
Both Labetalol and Propranolol are administered orally in incremental doses to achieve optimal blood pressure control.
-
To maintain blinding, a double-dummy technique may be used, where patients receive both an active tablet of one drug and a placebo tablet corresponding to the other drug.
4. Efficacy and Safety Assessment:
-
Blood pressure and heart rate are measured at regular intervals (e.g., every 2 weeks) in a standardized manner (e.g., seated, after 5 minutes of rest).
-
Adverse events are systematically recorded at each visit using a standardized questionnaire and spontaneous reporting.
-
Laboratory tests (e.g., complete blood count, liver function tests, renal function tests) are performed at baseline and at the end of each treatment period.
Post-Marketing Surveillance Study
This protocol describes a typical design for monitoring the safety and effectiveness of a drug in a larger patient population after its approval.
1. Patient Population:
-
A large cohort of patients with hypertension who are prescribed either Labetalol or Propranolol by their treating physician as part of routine clinical practice.
2. Data Collection:
-
Data is collected prospectively over a defined period (e.g., 6 weeks to 12 months).
-
Information on patient demographics, medical history, concomitant medications, drug dosage, blood pressure, heart rate, and adverse events is recorded at baseline and at follow-up visits.
-
Adverse events are often assessed through patient self-reporting questionnaires and physician evaluation.
3. Study Endpoints:
-
Primary endpoints typically include the incidence and profile of adverse drug reactions.
-
Secondary endpoints may include the change in blood pressure and heart rate from baseline.
4. Data Analysis:
-
The incidence of adverse events is compared between the Labetalol and Propranolol treatment groups.
-
Changes in blood pressure and heart rate are also compared to assess the relative effectiveness of the two drugs in a real-world setting.
Comparative Efficacy in Anxiety Disorders
While both Labetalol and Propranolol have been explored for their anxiolytic properties, particularly for performance anxiety, robust comparative data from large-scale clinical trials are limited. Propranolol is more commonly studied and used off-label for situational anxiety due to its ability to blunt the peripheral sympathetic manifestations of anxiety, such as tachycardia and tremor.[5][6][7][8] Systematic reviews and meta-analyses on the use of Propranolol for various anxiety disorders have generally concluded that there is insufficient evidence to support its routine use.[5][6][7][9]
Research directly comparing the efficacy of Labetalol and Propranolol for anxiety disorders is scarce. A retrospective cohort study on pregnancy-induced hypertension suggested that Labetalol, in combination with magnesium sulfate, may improve anxiety and depression scores, but this was not a direct comparison with Propranolol for a primary anxiety disorder.
Side Effect Profiles
A comparison of the side effect profiles of Labetalol and Propranolol is critical for a comprehensive evaluation.
Table 3: Comparative Incidence of Common Adverse Events (%)
| Adverse Event | Labetalol | Propranolol | Reference |
| Dizziness | 11.0 | 4.0 | Clin Ther (1986) |
| Fatigue | 5.0 | 8.0 | Clin Ther (1986) |
| Nausea | 4.0 | 2.0 | Clin Ther (1986) |
| Headache | 2.0 | 2.0 | Clin Ther (1986) |
| Paresthesia (scalp tingling) | 5.0 | 0.0 | Clin Ther (1986) |
Propranolol is associated with a higher incidence of central nervous system side effects, such as fatigue and sleep disturbances, which may be attributed to its higher lipophilicity and ability to cross the blood-brain barrier. Labetalol's α1-blocking properties can lead to a higher incidence of orthostatic hypotension and dizziness.
Conclusion
In the research setting, both Labetalol and Propranolol are valuable tools for investigating the roles of the α- and β-adrenergic systems. Labetalol's dual-receptor antagonism offers a unique profile for studies where a reduction in peripheral vascular resistance is a desired effect alongside β-blockade. Propranolol, as a non-selective β-blocker, remains a standard for studies focused on the consequences of β1 and β2 receptor antagonism.
The choice between Labetalol and Propranolol for a specific research application will depend on the specific hypotheses being tested, the desired pharmacological profile, and the anticipated side effect profile. The data and protocols presented in this guide are intended to provide a solid foundation for making such informed decisions in the design and execution of future research.
References
- 1. Comparison of labetalol and propranolol in treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Labetalol: a review of its pharmacology, pharmacokinetics, clinical uses and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Labetalol and other agents that block both alpha- and beta-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Labetalol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. greaterbostonbehavioralhealth.com [greaterbostonbehavioralhealth.com]
- 6. drugs.com [drugs.com]
- 7. helpguide.org [helpguide.org]
- 8. hims.com [hims.com]
- 9. Applying Patient-Reported Outcome Methodology to Capture Patient-Reported Health Data: Report From an NIH Collaboratory Roundtable - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and LC-MS/MS Methods for Labetalol Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of Labetalol is critical for pharmacokinetic studies, therapeutic drug monitoring, and formulation development. This guide provides a detailed cross-validation and comparison of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This document outlines the experimental protocols for both methods and presents a comparative analysis of their performance characteristics, supported by experimental data from various studies. The information is designed to assist in selecting the most appropriate method based on specific analytical needs, such as required sensitivity, sample matrix complexity, and throughput.
Comparative Performance Data
The following tables summarize the key quantitative performance parameters for HPLC and LC-MS/MS methods for the analysis of Labetalol.
Table 1: Comparison of HPLC and LC-MS/MS Method Performance for Labetalol Analysis
| Parameter | HPLC | LC-MS/MS |
| Linearity Range | 10 - 400 ng/mL[1], 10 - 50 µg/mL[2] | 0.5 - 250 ng/mL[3], 3.18 - 700.88 ng/mL[4], 0.39 - 668 ng/mL[5] |
| Limit of Detection (LOD) | 10 ng/mL[6], 0.132 µg/mL[2] | Not explicitly stated, but LLOQ is lower |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL[6], 0.44 µg/mL[2] | 0.5 ng/mL[3], 3.18 ng/mL[4] |
| Accuracy (% Recovery) | 95.6%[1], 97.64% - 101.23%[2] | >90%[3], 91.3%[7], 54.4% - 56.7%[5] |
| Precision (%RSD) | 4.3% - 6.9%[1], < 2.0%[2] | < 15%[3], < 15%[4], < 11.4%[5] |
| Run Time | ~10 min[2] | 2.5 min[4] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of Labetalol in pharmaceutical dosage forms and, with appropriate sample preparation, in biological matrices.
Sample Preparation (for Tablets):
-
Ten Labetalol HCl tablets are weighed and finely powdered.
-
A portion of the powder equivalent to a specific weight is transferred to a volumetric flask.
-
A diluent (e.g., a mixture of the mobile phase) is added, and the solution is sonicated to dissolve the drug.
-
The solution is then diluted to the final volume with the diluent.
-
The final solution is filtered through a 0.45 µm filter before injection.[2]
Chromatographic Conditions:
-
Column: Primesep B, 4.6 x 250 mm, 5 µm or Shimpack C18, 4.6 x 250 mm, 5µm.[2][8]
-
Mobile Phase: A mixture of Acetonitrile and a buffer, such as 0.2% Sulfuric Acid or Phosphate buffer (pH 6.5), in an isocratic elution mode.[2][8] A common ratio is 60:40 (v/v) of Acetonitrile to Phosphate buffer.[2]
-
Detection: UV detection at a wavelength of 230 nm or 306 nm.[2][8]
-
Injection Volume: 20 µL.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and selectivity, making it ideal for bioanalytical applications where Labetalol concentrations are low, such as in plasma or aqueous humor.
Sample Preparation (for Plasma):
-
To a 0.5 mL plasma sample, an internal standard (e.g., Metoprolol or Nebivolol-d4) is added.[3][4]
-
The sample is alkalinized to a pH of 9.5.[3]
-
Labetalol and the internal standard are extracted using a solvent such as methyl tert-butyl ether or ethyl acetate via liquid-liquid extraction.[3][4]
-
The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection.
Chromatographic Conditions:
-
Column: A reverse-phase column such as a Chirobiotic V, Phenomenex Luna C18 (5 µm, 100 x 4.6 mm), or Zorbax SB-C18 (3.5 µm, 4.6 x 100 mm) is commonly used.[3][4][5]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 2 mM ammonium formate at pH 5.0 or 5 mM ammonium acetate at pH 3.5) and an organic solvent like methanol or acetonitrile is employed.[4][5]
-
Flow Rate: Typically around 0.5 mL/min.[4]
Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.[5][9]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.
-
Mass Transitions:
Method Comparison and Workflow
The choice between HPLC and LC-MS/MS for Labetalol analysis depends on the specific requirements of the study. HPLC with UV detection is a robust and cost-effective method suitable for analyzing higher concentration samples, such as pharmaceutical formulations. In contrast, LC-MS/MS provides superior sensitivity and selectivity, making it the preferred method for bioanalytical studies where trace-level quantification is necessary.
Caption: Experimental workflow for the cross-validation of HPLC and LC-MS/MS methods.
Caption: Logical comparison of HPLC and LC-MS/MS for Labetalol analysis.
References
- 1. High pressure liquid chromatography on labetalol in serum or plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RP-HPLC Method Development and Validation of Labetalol HCl for Bulk and Pharmaceutical Formulations | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [journalgrid.com]
- 3. Stereoselective analysis of labetalol in human plasma by LC-MS/MS: application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a bio-analytical method for simultaneous quantification of nebivolol and labetalol in aqueous humor and plasma using LC-MS/MS and its application to ocular pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative determination of the beta-blocker labetalol in pharmaceuticals and human urine by high-performance liquid chromatography with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Method for Analysis of Labetalol (stereoisomers) in Pharmaceutical Dosage Form on Primesep B Column | SIELC Technologies [sielc.com]
- 9. sysrevpharm.org [sysrevpharm.org]
A Head-to-Head Comparison of Labetalol Stereoisomers in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional performance of the four stereoisomers of Labetalol, supported by experimental data. Labetalol, a clinically important antihypertensive agent, is a racemic mixture of four stereoisomers arising from two chiral centers. These stereoisomers, (R,R), (S,R), (S,S), and (R,S), exhibit distinct pharmacological profiles at adrenergic receptors, contributing differently to the overall therapeutic effect and side-effect profile of the parent drug.
Quantitative Comparison of Adrenoceptor Activity
The functional activities of the individual stereoisomers of Labetalol at α1-, β1-, and β2-adrenoceptors have been determined in various in vitro functional assays. The antagonist potencies are expressed as pA2 values, which represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.
| Stereoisomer | α1-Adrenoceptor Antagonism (pA2) | β1-Adrenoceptor Antagonism (pA2) | β2-Adrenoceptor Antagonism (pA2) |
| (R,R)-Labetalol (Dilevalol) | 6.1 | 8.2 | 8.4 |
| (S,R)-Labetalol | 7.5 | 6.8 | 6.5 |
| (S,S)-Labetalol | <5.0 | 5.8 | 5.5 |
| (R,S)-Labetalol | 5.4 | 6.7 | 6.4 |
Data sourced from Brittain, R. T., Drew, G. M., & Levy, G. P. (1982). The alpha- and beta-adrenoceptor blocking potencies of labetalol and its individual stereoisomers in anaesthetized dogs and in isolated tissues. British journal of pharmacology, 77(1), 105–114.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the quantitative data table.
Isolated Tissue Functional Assays for Antagonist Potency (pA2) Determination
Objective: To determine the antagonist potency of each Labetalol stereoisomer at α1-, β1-, and β2-adrenoceptors using isolated tissue preparations.
1. Tissue Preparation:
-
α1-Adrenoceptor (Rat Anococcygeus Muscle): Male Wistar rats are euthanized, and the anococcygeus muscles are dissected and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 and 5% CO2.
-
β1-Adrenoceptor (Guinea-pig Right Atria): Male guinea pigs are euthanized, and the right atria are dissected and mounted in organ baths containing Krebs-Henseleit solution, maintained at 32°C and gassed with 95% O2 and 5% CO2. The atria are allowed to beat spontaneously.
-
β2-Adrenoceptor (Guinea-pig Tracheal Strip): Male guinea pigs are euthanized, and the tracheas are removed. Tracheal strips are prepared and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 and 5% CO2. The tissues are pre-contracted with carbachol.
2. Experimental Procedure:
-
After an equilibration period, cumulative concentration-response curves to a selective agonist are obtained.
- α1-Adrenoceptor: Phenylephrine is used as the agonist.
- β1-Adrenoceptor: Noradrenaline is used as the agonist.
- β2-Adrenoceptor: Isoprenaline is used as the agonist to induce relaxation of the carbachol-induced contraction.
-
The tissues are then washed and incubated with a single concentration of one of the Labetalol stereoisomers for a predetermined period (e.g., 60 minutes).
-
A second cumulative concentration-response curve to the same agonist is then obtained in the presence of the antagonist.
-
This procedure is repeated with different concentrations of the stereoisomer.
3. Data Analysis:
-
The dose-ratios are calculated by dividing the EC50 of the agonist in the presence of the antagonist by the EC50 of the agonist in the absence of the antagonist.
-
A Schild plot is constructed by plotting the log (dose-ratio - 1) against the negative logarithm of the molar concentration of the antagonist.
-
The pA2 value is determined as the x-intercept of the Schild plot. A slope of the Schild plot that is not significantly different from unity is indicative of competitive antagonism.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways of the adrenoceptors targeted by Labetalol stereoisomers and a typical experimental workflow for determining antagonist potency.
References
- 1. Dilevalol: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of dilevalol (R,R-labetalol) compared with nifedipine on heart rate, blood pressure and muscle blood flow at rest and on exercise in hypertensive patients - PMC [pmc.ncbi.nlm.nih.gov]
Statistical analysis of Labetalol's effect compared to placebo in preclinical trials
For Immediate Release
In the landscape of antihypertensive drug development, Labetalol has distinguished itself through a unique dual-action mechanism, targeting both alpha and beta-adrenergic receptors. This guide provides a comprehensive statistical analysis of Labetalol's effects compared to placebo in preclinical trials, offering researchers, scientists, and drug development professionals a detailed overview of its pharmacological profile, supported by experimental data and methodologies.
Executive Summary
Labetalol consistently demonstrates significant efficacy in reducing blood pressure and modulating heart rate in preclinical models of hypertension compared to placebo. Its mechanism of action, involving the blockade of alpha-1 and non-selective beta-adrenergic receptors, leads to a reduction in peripheral vascular resistance without the reflex tachycardia often associated with other vasodilators. This guide synthesizes available preclinical data to present a clear comparison of Labetalol's hemodynamic effects.
Data Presentation: Hemodynamic Effects of Labetalol vs. Placebo
The following tables summarize the quantitative data from preclinical studies investigating the effects of Labetalol on key cardiovascular parameters in animal models of hypertension, primarily Spontaneously Hypertensive Rats (SHR).
Table 1: Effect of Oral Labetalol on Mean Arterial Pressure (MAP) in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Dose (mg/kg) | Number of Animals (N) | Baseline MAP (mmHg ± SEM) | Post-treatment MAP (mmHg ± SEM) | Change in MAP (mmHg) |
| Placebo | - | Data not available | Data not available | Data not available | Data not available |
| Labetalol | 4.0 | Data not available | Data not available | Data not available | ~ -30 |
| Labetalol | 8.0 | Data not available | Data not available | Data not available | ~ -30 |
Note: While specific mean values and SEM were not available in the reviewed literature, preclinical studies in SHR indicate a dose-dependent reduction in arterial pressure of approximately 30 mmHg at doses of 4.0 and 8.0 mg/kg[1]. Further detailed quantitative data from placebo-controlled preclinical trials are needed for a complete statistical comparison.
Table 2: Effect of Oral Labetalol on Heart Rate (HR) in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Dose (mg/kg) | Number of Animals (N) | Baseline HR (bpm ± SEM) | Post-treatment HR (bpm ± SEM) | Change in HR (bpm) |
| Placebo | - | Data not available | Data not available | Data not available | Data not available |
| Labetalol | 25, 50, 100 | Data not available | Data not available | Data not available | Bradycardia observed |
Mechanism of Action: Signaling Pathways
Labetalol exerts its antihypertensive effects through a dual-antagonism of adrenergic receptors. It is a non-selective antagonist of beta-adrenergic receptors (β1 and β2) and a selective antagonist of alpha-1 adrenergic receptors (α1).
-
Alpha-1 Adrenergic Receptor Blockade: By blocking α1 receptors on vascular smooth muscle, Labetalol inhibits the vasoconstrictor effects of catecholamines (e.g., norepinephrine). This leads to vasodilation and a decrease in peripheral vascular resistance, thereby lowering blood pressure.
-
Beta-Adrenergic Receptor Blockade: The blockade of β1 receptors in the heart reduces heart rate, myocardial contractility, and cardiac output. The antagonism of β2 receptors can lead to some vasoconstriction, but the predominant effect of Labetalol is vasodilation due to its potent α1 blockade.
The following diagram illustrates the primary signaling pathways affected by Labetalol.
Experimental Protocols
While specific, detailed protocols from a single comprehensive preclinical study comparing Labetalol to placebo were not fully available in the public domain, the following represents a synthesized methodology based on common practices in preclinical hypertension research.
1. Animal Model:
-
Species: Spontaneously Hypertensive Rats (SHR) are a commonly used and well-validated model for essential hypertension.
-
Age and Sex: Typically, young adult male SHR are used to observe the development and treatment of hypertension.
-
Acclimatization: Animals are allowed to acclimatize to the laboratory environment for a specified period (e.g., one week) before the start of the experiment to minimize stress-induced physiological changes.
2. Experimental Groups:
-
Control Group: Receives a placebo (vehicle) solution, administered via the same route and volume as the active treatment.
-
Labetalol Group(s): Receive Labetalol at various doses (e.g., 4.0, 8.0, 25, 50, 100 mg/kg) to assess dose-dependent effects.
3. Drug Administration:
-
Route: Oral gavage is a common method for chronic administration in rodent models.
-
Frequency and Duration: Dosing can be administered once or twice daily for a period ranging from several days to weeks to evaluate both acute and chronic effects.
4. Blood Pressure and Heart Rate Measurement:
-
Method: The tail-cuff method is a non-invasive technique frequently used for repeated blood pressure and heart rate measurements in conscious rats. For more precise and continuous data, radiotelemetry may be employed, where a transmitter is surgically implanted to measure cardiovascular parameters in freely moving animals.
-
Procedure: Measurements are typically taken at baseline before drug administration and at multiple time points post-administration to capture the onset, peak, and duration of the drug's effect.
5. Data Analysis:
-
Statistical Tests: Data are typically expressed as mean ± standard error of the mean (SEM). Statistical significance between the Labetalol-treated and placebo groups is often determined using a Student's t-test or analysis of variance (ANOVA) followed by post-hoc tests for multiple comparisons. A p-value of less than 0.05 is generally considered statistically significant.
The following diagram outlines a typical experimental workflow for a preclinical Labetalol study.
References
A Comparative Guide to the Reproducibility of Labetalol-Induced Vasodilation in Ex Vivo Artery Rings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of labetalol-induced vasodilation in ex vivo artery rings, with a focus on reproducibility and a comparative analysis against carvedilol, an alternative vasodilatory agent. This document is intended to serve as a practical resource for researchers in pharmacology and drug development, offering detailed experimental protocols, data presentation, and an exploration of the underlying signaling pathways.
Executive Summary
Labetalol is a well-established antihypertensive agent that elicits vasodilation primarily through its antagonistic action on alpha-1 adrenergic receptors.[1][2][3] Emerging evidence also suggests a potential contribution from endothelium-derived nitric oxide (NO). The reproducibility of its vasodilatory effect in ex vivo models is a critical factor for preclinical drug screening and mechanistic studies. This guide explores the nuances of labetalol's action and compares it with carvedilol, another beta-blocker with a distinct and more complex vasodilatory profile. Carvedilol's mechanisms include alpha-1 adrenoceptor blockade, calcium channel antagonism, and antioxidant properties.[1][4][5]
While direct quantitative data on the inter-assay and intra-assay variability of labetalol-induced vasodilation in ex vivo artery rings is not extensively published, the aortic ring assay itself is considered a highly reproducible method.[6][7][8] However, it is important to note that significant interindividual and intraindividual variability has been observed in the pharmacokinetics of labetalol, which may translate to some degree of variability in its pharmacodynamic effects.
Comparative Data: Labetalol vs. Carvedilol
The following table summarizes the key characteristics and vasodilatory properties of labetalol and carvedilol based on available experimental data.
| Parameter | Labetalol | Carvedilol |
| Primary Vasodilatory Mechanism | Alpha-1 Adrenergic Receptor Blockade[1][2][3] | Alpha-1 Adrenergic Receptor Blockade, Calcium Channel Antagonism, Antioxidant Effects[1][4][5] |
| Secondary Vasodilatory Mechanism | Potential involvement of Nitric Oxide (NO) release from the endothelium[9] | Stimulation of NO release, potent antioxidant activity[4][10] |
| Receptor Selectivity | Non-selective beta-blocker (β1 and β2), selective alpha-1 blocker[2] | Non-selective beta-blocker (β1 and β2), selective alpha-1 blocker[4][5] |
| Reproducibility in Ex Vivo Assays | The aortic ring assay is a reproducible method[6][7][8] | The aortic ring assay is a reproducible method[6][7][8] |
Experimental Protocols
A standardized protocol for assessing vasodilation in ex vivo artery rings is crucial for ensuring the reproducibility and comparability of results. The following is a detailed methodology for a typical aortic ring vasodilation assay.
I. Materials and Reagents
-
Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1
-
Phenylephrine (for pre-contraction)
-
Labetalol hydrochloride
-
Carvedilol
-
Distilled, deionized water
-
Carbogen gas (95% O2, 5% CO2)
-
Surgical instruments for dissection (forceps, scissors)
-
Organ bath system with force transducers
-
Data acquisition system
II. Tissue Preparation
-
Humanely euthanize the experimental animal (e.g., male Wistar rat, 250-300g) in accordance with institutional guidelines.
-
Carefully dissect the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Gently remove adherent connective and adipose tissue.
-
Cut the aorta into rings of approximately 2-3 mm in length.
-
For experiments investigating the role of the endothelium, take care to not damage the intimal surface. For endothelium-denuded rings, gently rub the intimal surface with a fine wire.
III. Experimental Setup (Wire Myography)
-
Mount each aortic ring between two stainless steel wires in an organ bath chamber filled with Krebs-Henseleit solution.
-
Maintain the solution at 37°C and continuously bubble with carbogen gas.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.
IV. Vasodilation Assay
-
After equilibration, induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once the contraction has reached a plateau, cumulatively add increasing concentrations of the vasodilator (labetalol or carvedilol) to the organ bath.
-
Record the relaxation response at each concentration until a maximal response is achieved or the concentration range of interest has been covered.
-
At the end of each experiment, wash the rings and test for viability with a high-potassium solution (e.g., 80 mM KCl).
V. Data Analysis
-
Express the relaxation response as a percentage of the initial phenylephrine-induced contraction.
-
Plot the concentration-response curves and calculate the EC50 (half-maximal effective concentration) and Emax (maximal effect) values for each drug.
-
Statistical analysis (e.g., t-test or ANOVA) can be used to compare the potency and efficacy of labetalol and carvedilol.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental process, the following diagrams are provided in the DOT language for Graphviz.
Labetalol Vasodilation Signaling Pathway
Caption: Labetalol's primary and potential secondary vasodilation pathways.
Carvedilol Vasodilation Signaling Pathway
References
- 1. Studies on the mechanism of arterial vasodilation produced by the novel antihypertensive agent, carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Labetalol: a review of its pharmacology, pharmacokinetics, clinical uses and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Labetalol: an alpha- and beta-adrenoceptor blocking drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carvedilol, a novel vasodilating beta-blocker with the potential for cardiovascular organ protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vasodilatory action of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An ex vivo angiogenesis assay utilizing commercial porcine carotid artery: modification of the rat aortic ring assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipid Emulsions Inhibit Labetalol-Induced Vasodilation in the Isolated Rat Aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carvedilol improves endothelium‐dependent vasodilation in patients with dilated cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of Labetalol's impact on different smooth muscle cell lines
A comprehensive guide for researchers and drug development professionals on the differential effects of Labetalol across various smooth muscle cell types, supported by experimental data and detailed protocols.
Labetalol, a unique adrenergic antagonist, exerts its pharmacological effects through a dual mechanism of action, blocking both alpha-1 (α₁) and non-selective beta (β₁ and β₂) adrenergic receptors. This dual blockade, coupled with a partial agonist activity at β₂-receptors, results in a complex and tissue-specific impact on smooth muscle cell function. This guide provides a comparative analysis of Labetalol's effects on vascular, airway, and uterine smooth muscle, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.
Comparative Efficacy of Labetalol Across Smooth Muscle Cell Lines
The response of different smooth muscle cell types to Labetalol varies, primarily due to the differential expression of adrenergic receptor subtypes and the distinct signaling pathways governing their contractile states.
Vascular Smooth Muscle
In vascular smooth muscle, Labetalol's primary effect is vasodilation, leading to a reduction in peripheral vascular resistance and blood pressure.[1] This is achieved through two main mechanisms:
-
α₁-Adrenergic Blockade: Labetalol competitively antagonizes the effects of norepinephrine at postsynaptic α₁-adrenoceptors, inhibiting vasoconstriction.[1]
-
β₂-Adrenergic Partial Agonism: Labetalol exhibits intrinsic sympathomimetic activity at β₂-adrenoceptors on vascular smooth muscle, leading to vasodilation.[2]
The vasodilatory effect of Labetalol on vascular smooth muscle is dose-dependent. Studies on isolated rat aorta have demonstrated that Labetalol induces relaxation in pre-contracted vessels. The vasodilatory effect is more pronounced in endothelium-intact aortas, suggesting a role for endothelium-derived relaxing factors like nitric oxide.[3][4]
Airway Smooth Muscle
Labetalol's effect on airway smooth muscle is of particular interest due to its non-selective β-blockade. While β₂-agonists are potent bronchodilators, Labetalol's partial agonist activity at β₂-receptors appears to mitigate the risk of bronchoconstriction typically associated with non-selective beta-blockers.[5][6] In studies on guinea pig tracheal preparations, Labetalol has been shown to relax the tonus of the trachea and shift the histamine dose-response curve, indicating a bronchodilatory effect.[5] This effect is attributed to its intrinsic sympathomimetic activity at β₂-adrenoceptors.[5]
Uterine Smooth Muscle
In uterine smooth muscle (myometrium), Labetalol has been observed to have a tocolytic (relaxant) effect, although this is generally seen at higher concentrations.[7] Studies on human myometrial preparations have shown that Labetalol can reduce the amplitude of contractions in a dose-dependent manner.[7] This effect appears to be independent of its α- or β-adrenergic blocking properties and may be due to a direct depressant effect on the smooth muscle.[7]
Quantitative Data Summary
The following tables summarize the quantitative data on Labetalol's effects on different smooth muscle preparations. It is important to note that the data is compiled from various studies using different experimental models and conditions.
| Parameter | Vascular Smooth Muscle (Rat Aorta) | Source |
| Vasodilation (Labetalol-induced) | ||
| Endothelium-intact (log ED₅₀) | -6.11 ± 0.11 M | [3] |
| Endothelium-denuded (log ED₅₀) | -5.20 ± 0.15 M | [3] |
| α₁-Adrenoceptor Blockade (pA₂ value) | Not explicitly found for a cell line, but Labetalol is reported to be a competitive antagonist.[1] | [1] |
| Parameter | Airway Smooth Muscle (Guinea Pig Trachea) | Source |
| Effect on Histamine-induced Contraction | Labetalol relaxed the tonus and shifted the histamine dose-response curve to the right and downward in a dose-dependent manner. | [5] |
| β₂-Adrenoceptor Activity | Labetalol's relaxing action is attributed to its partial agonist activity (intrinsic sympathomimetic activity) at β₂-adrenoceptors. | [5] |
| Parameter | Uterine Smooth Muscle (Human Myometrium) | Source |
| Effect on Contraction Amplitude | Dose-dependent reduction in the amplitude of spontaneous and methylergometrine-induced contractions after 3 hours of incubation. | [7] |
| Tocolytic Effect | Apparent only at high concentrations, above those used in the treatment of hypertension. | [7] |
Signaling Pathways
The differential effects of Labetalol on various smooth muscle cells can be attributed to its interaction with distinct signaling pathways.
Vascular Smooth Muscle Signaling
In vascular smooth muscle, Labetalol's dual action modulates intracellular calcium levels and myofilament sensitivity to calcium.
References
- 1. Labetalol: a review of its pharmacology, pharmacokinetics, clinical uses and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of labetalol in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Lipid Emulsions Inhibit Labetalol-Induced Vasodilation in the Isolated Rat Aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [A study on the mechanism of the antiasthmatic effect of labetalol on experimental histamine-induced asthma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Failure of enhancement by labetalol of bronchopulmonary effects of histamine in guinea-pigs: independence of alpha-adrenoceptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of labetalol on contractility of human myometrial preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Labetalol Hydrochloride: A Guide for Laboratory Professionals
The safe and compliant disposal of Labetalol Hydrochloride is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is essential to minimize environmental impact and ensure regulatory compliance. This guide provides a procedural, step-by-step approach to the disposal of this compound in a laboratory setting.
Core Principles of this compound Disposal
Disposal of this compound must always be in accordance with all applicable local, state, and federal regulations.[1][2][3][4] It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. This compound is not classified as a controlled substance by the Drug Enforcement Administration (DEA), and therefore, the specific disposal regulations for controlled substances do not apply.[5][6][7][8][9]
Step-by-Step Disposal Procedures
1. Waste Characterization and Segregation:
-
Identify the waste stream: Determine if the this compound waste is in solid (powder), liquid (solution), or contained within contaminated labware (e.g., vials, syringes, personal protective equipment).
-
Segregate from other waste: Do not mix this compound waste with incompatible materials, such as strong oxidizing agents or strong acids.[10]
2. Handling and Personal Protective Equipment (PPE):
-
Wear appropriate PPE: When handling this compound for disposal, always wear safety glasses, chemical-resistant gloves, and a lab coat.[3] If handling the powdered form, avoid creating dust and use a dust respirator.[1]
-
Ensure adequate ventilation: Work in a well-ventilated area to avoid inhalation of dust or vapors.[4][11]
3. Preparing for Disposal:
-
Solid Waste (Powder):
-
Liquid Waste (Solutions):
-
Contaminated Labware and Debris:
-
Place all contaminated items, such as empty vials, pipette tips, and gloves, into a designated and clearly labeled waste container.
-
It is recommended to puncture empty containers to prevent their reuse.[1]
-
4. Final Disposal:
-
Engage a licensed waste disposal contractor: All this compound waste should be disposed of through a licensed hazardous waste disposal company.
-
Labeling: Ensure all waste containers are accurately and clearly labeled as "this compound Waste" and include any other hazard information as required by your institution and local regulations.
-
Do not dispose of in regular trash or down the drain: this compound should not be disposed of in the regular trash or flushed down the sewer system.[12]
Spill Management
In the event of a spill, the following procedures should be followed:
| Spill Type | Action |
| Minor Spill (Solid) | Wear appropriate PPE. Use dry cleanup procedures, avoiding dust generation. Dampen with water before sweeping. Place in a sealed container for disposal.[1] |
| Minor Spill (Liquid) | Wear appropriate PPE. Absorb with a suitable material. Clean the affected area with soap and water. Dispose of materials in a sealed container.[2] |
| Major Spill | Evacuate the area and alert personnel. Contact your institution's emergency responders and provide them with the location and nature of the hazard.[1] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Labetalol HCl Disposal Workflow.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. medline.com [medline.com]
- 3. usmed-media.usamedpremium.com [usmed-media.usamedpremium.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Federal Register :: Request Access [unblock.federalregister.gov]
- 6. rxdestroyer.com [rxdestroyer.com]
- 7. Diversion Control Division | Disposal Q&A [deadiversion.usdoj.gov]
- 8. ashp.org [ashp.org]
- 9. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Personal protective equipment for handling Labetalol Hydrochloride
Essential Safety and Handling Guide for Labetalol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of this compound in a laboratory setting. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure research environment.
This compound is an adrenergic receptor blocking agent. In the workplace, this substance should be regarded as potentially irritating to the eyes, skin, and respiratory tract.[1][2][3][4] Ingestion may be harmful.[5]
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound, particularly in its powdered form, to minimize exposure.
Summary of Recommended Personal Protective Equipment
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or glasses with side-shields.[4][5][6][7] |
| Hand Protection | Impervious chemical-resistant gloves (e.g., nitrile or latex).[3][5][6][7] Gloves should be inspected before use and changed if contaminated.[6] |
| Respiratory Protection | For powdered form or if aerosols are generated, an approved air-purifying respirator with a HEPA cartridge (N95 or equivalent) is recommended.[3][5] A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced.[6] |
| Body Protection | A lab coat or impervious protective clothing should be worn to prevent skin contact.[5][6][7] Contaminated clothing should be laundered separately before reuse.[5] |
Operational Plans
Handling and Storage:
-
Ventilation: Use in a well-ventilated area.[5] Local exhaust ventilation is recommended where dust or aerosols may be generated.[5]
-
Safe Handling Practices:
-
Storage:
Occupational Exposure Limits
There are no established occupational exposure limits (OELs) for this compound from major regulatory bodies like OSHA or ACGIH.[3][4][8] Therefore, airborne concentrations should be kept as low as practically possible.[5]
Disposal Plan
All waste containing this compound must be handled in accordance with local, state, and federal regulations.[5]
-
Unused Material: If recycling or returning the material is not possible, it may be disposed of in the trash.
-
Disposal Preparation:
-
Remove the drug from its original container.
-
Mix the this compound with an unappealing substance such as dirt, cat litter, or used coffee grounds. Do not crush tablets or capsules.[9]
-
Place the mixture in a sealed container, such as a plastic bag.[9]
-
Dispose of the sealed container in the household trash.[9]
-
-
Container Disposal: Scratch out all personal information on the empty container label before recycling or disposing of it in the trash.[9]
-
Environmental Precautions: Do not discharge into sewers or waterways.[5]
Experimental Protocols
This compound Spill Response
This protocol outlines the immediate steps to be taken in the event of a this compound spill.
Caption: Workflow for responding to a this compound spill.
Hierarchy of Controls
To minimize exposure to this compound, a hierarchy of controls should be implemented. This approach prioritizes the most effective control measures.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. medline.com [medline.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
